H-Hyp(tBu)-OtBu.HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3.ClH/c1-12(2,3)16-9-7-10(14-8-9)11(15)17-13(4,5)6;/h9-10,14H,7-8H2,1-6H3;1H/t9-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNWMVRXDJPQAN-UXQCFNEQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(NC1)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](NC1)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367453-05-2 | |
| Record name | 367453-05-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to H-Hyp(tBu)-OtBu Hydrochloride for Advanced Peptide Synthesis
Abstract
This technical guide provides an in-depth exploration of the chemical properties and applications of O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride (H-Hyp(tBu)-OtBu hydrochloride) for peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering a detailed analysis of the strategic advantages conferred by the dual tert-butyl protecting groups. We will delve into the rationale behind its use, its impact on solubility and steric considerations during coupling, and provide field-proven methodologies for its successful incorporation into peptide sequences, particularly in the context of collagen-mimetic peptides and other complex structures. This guide aims to equip the user with the necessary expertise to confidently and efficiently utilize this valuable building block in their synthetic endeavors.
Introduction: The Strategic Importance of Hydroxyproline in Peptide Science
Hydroxyproline (Hyp), a post-translationally modified amino acid, is a cornerstone of collagen structure, where it plays a critical role in stabilizing the iconic triple helix.[1] This unique structural contribution has made hydroxyproline and its derivatives highly sought-after building blocks in the synthesis of collagen-mimetic peptides for applications in biomaterials, tissue engineering, and drug delivery.[2] The incorporation of hydroxyproline into synthetic peptides, however, presents unique challenges due to its secondary amine and the presence of a hydroxyl group that requires protection during synthesis.
The choice of protecting group strategy for the hydroxyl function is paramount to a successful synthesis. The tert-butyl (tBu) ether has emerged as a robust and reliable choice within the widely adopted Fmoc/tBu orthogonal solid-phase peptide synthesis (SPPS) strategy.[3] This guide focuses on a particularly advantageous derivative: H-Hyp(tBu)-OtBu hydrochloride, which offers protection for both the side-chain hydroxyl group and the C-terminal carboxylic acid.
Chemical Profile and Core Properties
H-Hyp(tBu)-OtBu hydrochloride is a white to off-white solid, valued for its stability and compatibility with standard Fmoc-SPPS workflows.[4]
| Property | Value | Source(s) |
| Chemical Name | O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride | [4] |
| Synonyms | H-Hyp(tBu)-OtBu HCl, (2S,4R)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid tert-butyl ester hydrochloride | [4] |
| CAS Number | 367453-05-2 | [5] |
| Molecular Formula | C₁₃H₂₆ClNO₃ | [4] |
| Molecular Weight | 279.8 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [4] |
The Rationale for Dual Tert-Butyl Protection
The use of tert-butyl protecting groups for both the side-chain hydroxyl and the C-terminal carboxylate is a deliberate strategic choice designed to mitigate several challenges in peptide synthesis:
-
Orthogonality: The tBu groups are stable under the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF) but are readily cleaved with strong acid, most commonly trifluoroacetic acid (TFA), during the final deprotection step.[3] This orthogonality is the bedrock of the Fmoc/tBu SPPS strategy.
-
Enhanced Solubility: The bulky and lipophilic nature of the tBu groups can enhance the solubility of the growing peptide chain in the organic solvents used for SPPS, such as DMF and NMP.[6] This is particularly beneficial for hydrophobic or aggregation-prone sequences.
-
Prevention of Side Reactions: The tBu ether on the hydroxyproline side chain effectively prevents unwanted acylation of the hydroxyl group during coupling steps.
Practical Guidance for Peptide Synthesis
Solubility and Handling
Coupling Reactions: Overcoming Steric Hindrance
The coupling of proline and its derivatives can be challenging due to the steric hindrance of the secondary amine.[1] The presence of the bulky tBu groups on H-Hyp(tBu)-OtBu hydrochloride further contributes to this challenge. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency.
Recommended Coupling Reagents:
-
Uronium/Aminium-based reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[7][8] They rapidly form the active ester, minimizing side reactions.
-
Carbodiimides with additives: A combination of DIC (N,N'-Diisopropylcarbodiimide) and an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure® is a cost-effective and efficient alternative.[4]
Step-by-Step Coupling Protocol (Manual SPPS):
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove residual piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve H-Hyp(tBu)-OtBu hydrochloride (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents) to neutralize the hydrochloride salt and activate the coupling reagent.
-
Allow for a short pre-activation time of 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. Note that the Kaiser test is not reliable for secondary amines like proline. An isatin or chloranil test is a suitable alternative.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.
Due to the steric hindrance, a "double coupling" strategy, where the coupling step is repeated with a fresh solution of activated amino acid, is often recommended to ensure complete reaction.[4][8]
Caption: Workflow for coupling H-Hyp(tBu)-OtBu HCl in SPPS.
Final Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups, including the tBu ether on the hydroxyproline and the tBu ester at the C-terminus. This is typically achieved using a "cleavage cocktail" with a high concentration of TFA.
The Critical Role of Scavengers
During TFA-mediated cleavage, the tBu groups are released as highly reactive tert-butyl cations.[3] These carbocations can alkylate nucleophilic residues in the peptide, such as tryptophan and methionine, leading to undesired side products. To prevent this, scavengers are added to the cleavage cocktail to "scavenge" or trap these reactive species.
Caption: The role of scavengers in preventing side reactions during TFA cleavage.
Recommended Cleavage Cocktail ("Reagent K"):
For peptides containing sensitive residues such as cysteine, methionine, tryptophan, and tyrosine, a robust scavenger cocktail is essential. "Reagent K" is a widely used and effective choice.[9]
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5% (scavenger, protects tyrosine)
-
Water: 5% (aids in cleavage and scavenges)
-
Thioanisole: 5% (scavenger, particularly for tryptophan)
-
1,2-Ethanedithiol (EDT): 2.5% (scavenger, particularly for tryptophan and to prevent re-attachment of trityl groups if present)
Step-by-Step Cleavage and Deprotection Protocol:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail (e.g., Reagent K) to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the suspension at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
-
Isolation and Purification:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of both the H-Hyp(tBu)-OtBu hydrochloride starting material and the final synthesized peptide.
| Technique | Purpose | Expected Observations for H-Hyp(tBu)-OtBu HCl |
| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the tert-butyl protons (two singlets), the proline ring protons, and the amine proton. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for the carbonyl carbons, the quaternary carbons of the tBu groups, and the carbons of the proline ring. |
| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the mass of the free base (C₁₃H₂₅NO₃). |
| HPLC | Purity assessment | A single major peak indicating high purity. |
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling: If monitoring indicates incomplete coupling, extend the reaction time or perform a second coupling. The use of microwave-assisted peptide synthesis can also significantly enhance coupling efficiency for sterically hindered residues.[10]
-
Side Reactions during Cleavage: The formation of side products during cleavage is often due to inefficient scavenging. Ensure that the cleavage cocktail is freshly prepared and that the appropriate scavengers for the specific amino acid composition of your peptide are included.
-
Aggregation: For long or hydrophobic sequences, peptide aggregation can hinder both coupling and deprotection steps. Using NMP as a solvent, or a mixture of solvents, can improve solvation.[8]
Conclusion
H-Hyp(tBu)-OtBu hydrochloride is a highly valuable building block for the synthesis of complex peptides, particularly those containing hydroxyproline. The dual tert-butyl protection strategy offers significant advantages in terms of solubility and the prevention of side reactions. While the steric hindrance of this derivative necessitates careful optimization of coupling conditions, the use of potent activating reagents and appropriate monitoring techniques ensures its successful incorporation. By understanding the chemical principles outlined in this guide and adhering to the recommended protocols, researchers can confidently leverage the unique properties of H-Hyp(tBu)-OtBu hydrochloride to advance their peptide synthesis projects.
References
-
Aapptec Peptides. H-Hyp(tBu)-OtBu HCl; [367453-05-2]. [Link]
- Guryanov, I., et al. Copper(II) Lysinate and Pseudoproline Assistance in the Convergent Synthesis of the GLP-1 Receptor Agonists Liraglutide and Semaglutide.
-
Ellison, A. J., VanVeller, B., & Raines, R. T. (2015). Convenient synthesis of collagen-related tripeptides for segment condensation. Biopolymers, 104(6), 674-681. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1726-1733. [Link]
-
PubChem. (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid. [Link]
-
Aapptec Peptides. Cleavage from Rink Amide Resin. [Link]
-
CDN. Peptide Cleavage from Resin Protocol. [Link]
-
Sunway Pharm Ltd. (2S,4R)-tert-Butyl 4-(tert-butoxy)pyrrolidine-2-carboxylate. [Link]
-
Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 22(20), 6639-6647. [Link]
-
Sam, V. K., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(42), 14060-14070. [Link]
-
Barbul, A. (2008). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. The Journal of Nutrition, 138(10), 2021S-2024S. [Link]
-
Sigma-Aldrich. Hyperstable and Fibril-Forming Collagen-Mimetic Peptides in Shortest Triple Helices: Empowering the Capping by π-systems. [Link]
- Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 65(24), 8080-8082.
-
Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent K. [Link]
-
CDN. Cleavage Cocktail Selection. [Link]
-
Polypeptide Group. Quality control in peptide manufacturing: specifications for GMP peptides. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Synthesis of tBu protected amino acids Fmoc‐NH‐Hyp(OH)‐OtBu 10,... [Link]
-
Natural Product Reports. Proline-rich antimicrobial peptides targeting protein synthesis. [Link]
-
Luxembourg Bio Technologies. DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. [Link]
-
Giraud, M., et al. (2016). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 21(9), 1201. [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
-
Mascot. Peptide fragmentation. [Link]
-
DigitalCommons@Providence. Case 40: A Collection of Collagen Cases. [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
PubMed. Side reactions in solid-phase peptide synthesis and their applications. [Link]
-
P. aeruginosa Metabolome Database. Hydroxyproline (PAMDB000179). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-Hyp(tBu)-OH: A Cornerstone for Peptide Synthesis Researchers. [Link]
-
NIH. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). [Link]
-
ArTS. Proline-rich antimicrobial peptides targeting protein synthesis. [Link]
-
PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]
-
Ottokemi. Fmoc-Hyp(tBu)-OH, 98% 122996-47-8 India. [Link]
Sources
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- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Molecular weight and structural analysis of H-Hyp(tBu)-OtBu.HCl
An In-depth Technical Guide to the Molecular Weight and Structural Analysis of H-Hyp(tBu)-OtBu.HCl
Introduction
In the landscape of modern drug discovery and peptide chemistry, the use of protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS) and solution-phase methodologies. Among these, derivatives of non-standard amino acids like hydroxyproline play a pivotal role in designing peptides with enhanced structural stability, biological activity, and proteolytic resistance. H-Hyp(tBu)-OtBu.HCl, or O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride, is a critical building block. The dual tert-butyl protecting groups—one on the hydroxyl function of the pyrrolidine ring and the other on the carboxylic acid—offer robust protection under various coupling conditions, yet can be removed under specific acidic conditions.
This guide provides a comprehensive technical overview of the essential analytical techniques required to verify the identity, purity, and structural integrity of H-Hyp(tBu)-OtBu.HCl. For researchers, scientists, and drug development professionals, ensuring the quality of such starting materials is a non-negotiable prerequisite for the successful synthesis of target molecules and the reliability of subsequent biological data. We will delve into the theoretical basis and practical application of mass spectrometry, NMR spectroscopy, and HPLC, presenting not just protocols, but the scientific rationale that underpins these validation methods.
Core Molecular Properties
A precise understanding of the fundamental physicochemical properties of H-Hyp(tBu)-OtBu.HCl is the starting point for all analytical work. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride | [1][2] |
| Synonym(s) | H-Hyp(tBu)-OtBu hydrochloride | [3] |
| CAS Number | 367453-05-2 | [1][4][5] |
| Molecular Formula | C₁₃H₂₆ClNO₃ | [1][3][4] |
| Molecular Weight | 279.80 g/mol | [1][3][4][5] |
| Appearance | White to off-white solid | [4] |
| Canonical SMILES | CC(C)(C)OC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | [3] |
| InChI Key | SSNWMVRXDJPQAN-UXQCFNEQSA-N | [3] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Comprehensive Analytical Workflow
A multi-faceted approach is essential for the unambiguous characterization of H-Hyp(tBu)-OtBu.HCl. No single technique can provide a complete picture. The workflow below illustrates the logical integration of mass spectrometry, NMR, and HPLC to confirm identity, elucidate structure, and quantify purity.
Caption: Integrated workflow for the comprehensive analysis of H-Hyp(tBu)-OtBu.HCl.
Part 1: Molecular Weight Determination via Mass Spectrometry
Expertise & Experience: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For a molecule like H-Hyp(tBu)-OtBu.HCl, high-resolution mass spectrometry (HRMS), often utilizing Orbitrap or FT-ICR analyzers, is superior to unit-resolution instruments.[6][7] The rationale is that HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition. This is a self-validating system; an observed mass that matches the theoretical mass of C₁₃H₂₅NO₃ (the free base) provides extremely strong evidence for the compound's identity.
Trustworthiness: The hydrochloride salt will dissociate in the electrospray ionization (ESI) source, and the molecule will be observed as the protonated free base, [M+H]⁺.
-
Theoretical Monoisotopic Mass of Free Base (C₁₃H₂₅NO₃): 243.1834 u
-
Theoretical m/z of Protonated Ion ([C₁₃H₂₅NO₃ + H]⁺): 244.1913 u
Experimental Protocol: ESI-HRMS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of H-Hyp(tBu)-OtBu.HCl.
-
Dissolve in 1 mL of a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures the amine is protonated, improving ionization efficiency.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for direct infusion.
-
-
Instrument Setup (Typical for an Orbitrap System):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Sheath Gas / Aux Gas Flow Rate: Optimized for stable spray (e.g., 10-15 arbitrary units).
-
Capillary Temperature: 275-300 °C.
-
Mass Analyzer: Set to acquire data in the m/z range of 100-500.
-
Resolution: Set to >60,000 FWHM to ensure high mass accuracy.
-
-
Data Acquisition and Analysis:
-
Acquire data for 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the experimentally observed m/z value with the theoretical value (244.1913 u). The mass error should be less than 5 ppm.
-
Part 2: Structural Elucidation via NMR Spectroscopy
Expertise & Experience: While MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the covalent structure and connectivity of atoms. For H-Hyp(tBu)-OtBu.HCl, ¹H NMR is invaluable for confirming the presence and integrity of the two distinct tert-butyl groups and the protons on the hydroxyproline ring. ¹³C NMR complements this by identifying all unique carbon atoms. The choice of solvent is critical; deuterated chloroform (CDCl₃) is often suitable, but if solubility is an issue, deuterated methanol (CD₃OD) can be used.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of H-Hyp(tBu)-OtBu.HCl in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid poor spectral resolution.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
Acquire a ¹H NMR spectrum (typically 16-32 scans).
-
Acquire a broadband-decoupled ¹³C NMR spectrum (typically requiring several hundred to thousands of scans for adequate signal-to-noise).
-
-
Data Interpretation - Expected ¹H NMR Signals:
-
~1.2-1.3 ppm (Singlet, 9H): Protons of the tert-butyl group protecting the hydroxyl function (-O-C(CH₃)₃).
-
~1.4-1.5 ppm (Singlet, 9H): Protons of the tert-butyl ester group (-COO-C(CH₃)₃). The slight downfield shift is due to the proximity of the carbonyl group.
-
~2.0-4.5 ppm (Multiplets): A complex region containing the seven protons of the hydroxyproline ring. 2D NMR techniques like COSY can be used to assign specific protons.
-
-
Data Interpretation - Expected ¹³C NMR Signals:
-
Multiple signals for the methyl and quaternary carbons of the two t-Bu groups.
-
Signals corresponding to the carbons of the pyrrolidine ring.
-
A signal for the ester carbonyl carbon (~170-175 ppm).
-
Part 3: Purity Determination via High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for assessing the purity of pharmaceutical ingredients and intermediates. A reverse-phase HPLC (RP-HPLC) method is most appropriate for a moderately polar compound like H-Hyp(tBu)-OtBu.HCl. The principle involves partitioning the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Trustworthiness: A well-developed HPLC method provides a self-validating system for purity. The method should be specific enough to separate the main compound from potential impurities, such as starting materials or by-products from the synthesis (e.g., deprotected analogues).
Experimental Protocol: RP-HPLC
-
Sample and Mobile Phase Preparation:
-
Sample: Prepare a stock solution of H-Hyp(tBu)-OtBu.HCl at 1.0 mg/mL in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent, improving peak shape for the amine.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (a standard analytical column).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (where the peptide bond and carbonyls have some absorbance).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak using the formula:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
A high-purity sample should exhibit a purity level of ≥98%.
-
Caption: Step-by-step workflow for HPLC purity analysis.
Conclusion
The rigorous analytical characterization of H-Hyp(tBu)-OtBu.HCl is fundamental to its successful application in research and development. By systematically applying a suite of orthogonal techniques—high-resolution mass spectrometry for definitive mass and formula confirmation, NMR spectroscopy for structural verification, and HPLC for quantitative purity assessment—scientists can ensure the quality and integrity of this vital building block. The protocols and rationale outlined in this guide provide a robust framework for achieving this, thereby upholding the principles of scientific integrity and ensuring the reliability of downstream synthetic and biological outcomes.
References
-
H-Hyp(tBu)-OtBu HCl; [367453-05-2] . Aapptec Peptides. Available from: [Link]
-
Analysis of carbohydrates, alcohols, and organic acids . Agilent. Available from: [Link]
-
Organic & Biomolecular Chemistry . RSC Publishing. Available from: [Link]
-
Untargeted Metabolomic Analysis Using High-Resolution Orbitrap Mass Spectrometry . MDPI. Available from: [Link]
-
Supplementary Materials Copper(II) Lysinate and Pseudoproline Assistance . ACS Publications. Available from: [Link]
-
Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis . PMC. Available from: [Link]
-
H NMR spectra were recorded at 300 and 400 MHz . The Royal Society of Chemistry. Available from: [Link]
-
H-Phe-OtBu HCl [15100-75-1] . Aapptec Peptides. Available from: [Link]
Sources
- 1. 367453-05-2 CAS MSDS (H-HYP(TBU)-OTBU HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. H-Hyp(tBu)-OtBu·HCl O-tert·Butyl-trans-4-hydroxy-L-prolinetert·butyl ester hydrochloride [m.chemicalbook.com]
- 3. H-Hyp(tBu)-OtBu hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. H-HYP(TBU)-OTBU HCL | 367453-05-2 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. Untargeted Metabolomic Analysis Using High-Resolution Orbitrap Mass Spectrometry for the Comparison of Volatile and Non-Volatile Compounds in Hot and Cold Brew Coffee [mdpi.com]
- 7. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of H-Hyp(tBu)-OtBu.HCl
The following technical guide details the solubility profile, handling protocols, and mechanistic behavior of H-Hyp(tBu)-OtBu.HCl (O-tert-butyl-L-hydroxyproline tert-butyl ester hydrochloride) in N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
Executive Summary
H-Hyp(tBu)-OtBu.HCl is a critical building block for introducing hydroxyproline into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) or solution-phase chemistry.[1] Its solubility behavior is dictated by the competition between its lipophilic tert-butyl protecting groups and its ionic hydrochloride salt lattice.[1]
-
DMF (N,N-Dimethylformamide): The preferred solvent .[1] The compound exhibits high solubility (>100 mg/mL) due to DMF's high dielectric constant and ability to solvate ionic pairs.[1]
-
DCM (Dichloromethane): The compound typically exists as a suspension or sparingly soluble solid in pure DCM.[1] Full dissolution requires in-situ neutralization with a tertiary amine (e.g., DIPEA) to break the ionic lattice and release the highly lipophilic free amine.[1]
Chemical Profile & Mechanistic Insight[1][2]
To understand the solubility data, one must analyze the structural conflict within the molecule:
| Feature | Chemical Moiety | Solubility Impact |
| Lipophilicity | tert-Butyl Ether (tBu) & tert-Butyl Ester (OtBu) | These bulky, non-polar groups drastically increase solubility in organic solvents (DCM, EtOAc) by shielding the polar core.[1] |
| Ionic Lattice | Hydrochloride Salt (.HCl) | The ionic interaction between the protonated secondary amine and the chloride counterion creates a crystal lattice that resists dissolution in non-polar solvents like DCM.[1] |
The "Solubility Switch":
In DMF , the solvent's polarity (
Solubility Data & Solvent Compatibility
The following data represents consensus operational limits for synthesis grade (>98%) material.
Quantitative Solubility Matrix
| Solvent | Solubility Status | Approx.[1][2][3][4][5][6][7][8] Limit (25°C) | Operational Recommendation |
| DMF | Highly Soluble | > 100 mg/mL | Primary Choice. Use for stock solutions and coupling reactions.[1] |
| DCM | Sparingly Soluble / Suspension | < 10 mg/mL* | Conditional. Requires base (DIPEA) for high concentrations.[1] |
| DMSO | Highly Soluble | > 100 mg/mL | Alternative to DMF; difficult to remove by evaporation.[1] |
| Water | Soluble | ~50-100 mg/mL | Not recommended for coupling due to hydrolysis risk of ester.[1] |
*Note: Pure DCM solubility is low.[1] "Solubility" in synthesis contexts often refers to the neutralized form.[1]
Experimental Protocols
Protocol A: Preparation of High-Molarity Stock Solution (DMF)
Objective: Prepare a 0.5 M solution for automated synthesizers or manual coupling.
-
Calculate: Determine the mass required. (MW of H-Hyp(tBu)-OtBu.HCl
279.8 g/mol ).[1][9]-
Example: For 10 mL of 0.5 M solution, weigh 1.40 g .
-
-
Weigh: Rapidly weigh the white crystalline powder into a dry scintillation vial.
-
Caution: The HCl salt is hygroscopic.[1] Minimize exposure to air.
-
-
Dissolve: Add 80% of the final volume (8 mL) of dry DMF.
-
Agitate: Vortex or sonicate for 30–60 seconds. The solution should become clear and colorless.
-
Adjust: Add DMF to the final volume (10 mL). Store at 4°C under nitrogen.
Protocol B: In-Situ Neutralization for DCM Coupling
Objective: Use DCM as the solvent for coupling (e.g., loading 2-chlorotrityl resin) where DMF might be undesirable.[1]
-
Suspend: Weigh H-Hyp(tBu)-OtBu.HCl directly into the reaction vessel containing DCM.
-
Observation: The solid will likely float or settle as a suspension.[1]
-
-
Neutralize: Add N,N-Diisopropylethylamine (DIPEA) at a 1.05 molar equivalent relative to the amino acid.
-
React: Agitate for 1–2 minutes.
-
Couple: Add the activated carboxylic acid or resin immediately after neutralization to prevent side reactions.[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for solvent selection based on the specific experimental goal.
Figure 1: Decision tree for solvent selection ensuring optimal solubility and reactivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in DCM | Insufficient base added; HCl salt reforming. | Add small increments of DIPEA until clear.[1] Ensure DCM is dry (water can cause partial reprecipitation).[1] |
| Cloudiness in DMF | Saturation or wet solvent.[1] | Sonicate at 30°C. If persistent, filter through a 0.45 µm PTFE filter. Ensure DMF is "Peptide Grade" (low amine/water). |
| Gelation | High concentration (>0.8 M).[1] | Dilute to 0.2–0.5 M. The bulky tBu groups can induce viscosity at high concentrations.[1] |
References
-
Iris Biotech. (2025).[1][2] Safety Data Sheet: H-L-Phe-OtBu.HCl (Proxy for H-Hyp(tBu)-OtBu.HCl). Retrieved from [Link][1]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. IRIS Biotech 5GR H-L-Glu(OtBu)-OtBu*HCl, Quantity: 5g | Fisher Scientific [fishersci.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. csustan.edu [csustan.edu]
- 9. H-HYP(TBU)-OTBU HCL | 367453-05-2 [chemicalbook.com]
- 10. d-nb.info [d-nb.info]
- 11. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
The Strategic Imperative of H-Hyp(tBu)-OtBu.HCl in Advancing Collagen Mimetic Peptide Research
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Collagen Fidelity and the Synthetic Challenge
Collagen, the most abundant protein in mammals, provides the essential structural framework for tissues and organs. Its unique triple-helical structure, formed by repeating Gly-X-Y amino acid sequences, is fundamental to its biological function.[1] Collagen mimetic peptides (CMPs) are synthetic peptides designed to replicate this triple-helical architecture, offering powerful tools for investigating collagen structure, function, and its interactions with other biological molecules.[2] These synthetic analogues are invaluable in fields ranging from materials science to drug delivery and regenerative medicine.
However, the chemical synthesis of CMPs that faithfully mimic the native collagen structure presents significant challenges. A key amino acid in the collagen triple helix is (2S,4R)-4-hydroxyproline (Hyp), which plays a crucial role in stabilizing the triple helix.[3] During solid-phase peptide synthesis (SPPS), the reactive hydroxyl group of Hyp and the C-terminal carboxyl group must be appropriately protected to prevent unwanted side reactions and ensure the integrity of the growing peptide chain. This technical guide elucidates the critical role of the dual-protected hydroxyproline derivative, H-Hyp(tBu)-OtBu.HCl, in overcoming these synthetic hurdles and enabling the creation of high-fidelity CMPs.
The Core Principle: Orthogonal Protection with Tert-Butyl Groups
The successful synthesis of complex peptides hinges on a robust and reliable protecting group strategy. The most widely adopted approach in modern peptide synthesis is the Fmoc/tBu orthogonal strategy.[4] In this strategy, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain functional groups are protected by acid-labile groups, predominantly the tert-butyl (tBu) group.[5]
The use of H-Hyp(tBu)-OtBu.HCl is a prime example of the elegance and efficiency of the Fmoc/tBu strategy. This building block comes with two strategically placed tBu protecting groups:
-
O-tert-butyl (tBu) ether on the hydroxyl side chain of Hyp: This prevents acylation of the hydroxyl group during peptide bond formation.
-
tert-butyl (OtBu) ester at the C-terminus: This protects the C-terminal carboxyl group.
Both of these tBu groups are stable under the basic conditions (typically piperidine in DMF) used to remove the Fmoc group at each step of the SPPS cycle.[4] However, they are readily cleaved simultaneously during the final step of the synthesis using a strong acid, most commonly trifluoroacetic acid (TFA).[4] This orthogonality is the cornerstone of its utility, allowing for the sequential and controlled assembly of the peptide chain without compromising the integrity of the Hyp side chain or the C-terminus.
Strategic Advantages of Employing H-Hyp(tBu)-OtBu.HCl
The decision to use a pre-protected building block like H-Hyp(tBu)-OtBu.HCl is a strategic one, offering several advantages over in-situ protection or the use of other protecting groups:
-
Enhanced Synthetic Efficiency: By using a pre-protected monomer, the number of reaction steps on the solid support is reduced, leading to higher overall yields and purity.
-
Prevention of Side Reactions: The robust tBu protecting groups effectively prevent common side reactions such as O-acylation of the hydroxyproline side chain, which can lead to undesired branching or modifications of the peptide.
-
Simplified Purification: The clean and efficient deprotection of the tBu groups in the final cleavage step results in a cleaner crude product, simplifying the subsequent purification by high-performance liquid chromatography (HPLC).
-
Compatibility with Standard Fmoc-SPPS Protocols: H-Hyp(tBu)-OtBu.HCl is fully compatible with standard Fmoc-SPPS workflows and automated synthesizers, allowing for its seamless integration into existing protocols.
While the steric bulk of the tBu group can sometimes present a challenge in coupling reactions involving sterically hindered amino acids, this can be overcome by using more potent coupling reagents.[6][7]
Experimental Workflow: Synthesis and Characterization of a Model Collagen Mimetic Peptide
This section provides a detailed, step-by-step methodology for the synthesis and characterization of a model collagen mimetic peptide, (Pro-Hyp-Gly)n, using H-Hyp(tBu)-OtBu.HCl.
Diagram of the Fmoc-SPPS Workflow
Caption: General workflow for Fmoc/tBu solid-phase peptide synthesis.
Detailed Protocol for the Synthesis of (Pro-Hyp-Gly)n
1. Resin Preparation and First Amino Acid Coupling:
-
Start with a pre-loaded Wang resin with Fmoc-Gly-OH or couple Fmoc-Gly-OH to the Wang resin using standard activation methods (e.g., DIC/Oxyma).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
2. Fmoc-SPPS Cycles for Peptide Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For the coupling of H-Hyp(tBu)-OtBu.HCl , dissolve the amino acid (1.5-3 equivalents relative to resin loading), a coupling reagent such as HBTU or HATU (1.5-3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (3-6 equivalents) in DMF. Add this solution to the resin and allow it to react for 1-2 hours. The use of HATU is particularly recommended for coupling sterically hindered amino acids.[8]
-
For the coupling of Fmoc-Pro-OH , follow a similar procedure as above.
-
For the coupling of Fmoc-Gly-OH , standard coupling reagents like HBTU are generally sufficient.
-
-
Washing: After each coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the Fmoc deprotection and amino acid coupling steps until the desired peptide sequence is assembled.
3. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) . TIS is a scavenger used to trap the reactive tert-butyl cations generated during the deprotection of the tBu groups, thus preventing side reactions.[9]
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
4. Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Characterize the secondary structure and thermal stability of the peptide using Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Characterization of Collagen Mimetic Peptides
The successful synthesis and folding of a CMP into a stable triple helix can be confirmed by various analytical techniques.
Table 1: Representative Characterization Data for a (Pro-Hyp-Gly)n CMP
| Parameter | Technique | Expected Result | Significance |
| Molecular Weight | Mass Spectrometry | Calculated mass ± 1 Da | Confirms the correct synthesis of the peptide. |
| Secondary Structure | CD Spectroscopy | Positive peak at ~225 nm, negative peak at ~200 nm | Characteristic signature of a collagen-like triple helix.[10] |
| Thermal Stability (Tm) | CD Spectroscopy | Sharp thermal transition | Indicates cooperative unfolding of the triple helix; higher Tm signifies greater stability.[1] |
| Proline Ring Pucker | NMR Spectroscopy | Specific chemical shifts for Cγ and Cδ protons | Confirms the appropriate pucker of the proline and hydroxyproline rings necessary for triple helix formation.[11] |
| Inter-chain Hydrogen Bonds | NMR Spectroscopy | Downfield chemical shifts for Glycine amide protons | Indicates the formation of inter-chain hydrogen bonds, a hallmark of the triple helix.[12] |
Diagram of the Final Cleavage and Deprotection Process
Caption: Final cleavage and deprotection of the CMP from the solid support.
Conclusion: A Keystone Building Block for High-Fidelity Collagen Mimetics
H-Hyp(tBu)-OtBu.HCl is a critical enabling reagent in the field of collagen mimetic peptide research. Its dual tert-butyl protection scheme provides a robust and efficient means of incorporating the vital hydroxyproline residue into synthetic peptides within the framework of the widely used Fmoc/tBu orthogonal strategy. By preventing side reactions and simplifying purification, this building block allows researchers to focus on the design and application of CMPs with a high degree of confidence in their structural integrity. As the demand for sophisticated collagen-based biomaterials and therapeutics continues to grow, the strategic use of well-designed building blocks like H-Hyp(tBu)-OtBu.HCl will remain paramount to advancing the field.
References
-
Lansing, J. C., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]
-
Albericio, F., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Katritzky, A. R., et al. (2010). Supporting Information New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. AWS. [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Isidro-Llobet, A., et al. (2009). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. John Wiley & Sons, Ltd. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Varkey, J. T. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
Yu, N. Y. C., et al. (2014). Collagen Mimetic Peptides: Progress Towards Functional Applications. PMC. [Link]
-
Li, M. H., et al. (2018). Collagen Mimetic Peptides. MDPI. [Link]
-
Jenkins, C. L., et al. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. Biophysics Instrumentation Facility. [Link]
-
Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. [Link]
-
Jenkins, C. L., et al. (2003). Effect of 3-hydroxyproline residues on collagen stability. PubMed. [Link]
-
Ellison, A. J. (2019). EXPLORING AND EXPLOITING COLLAGEN MIMETIC PEPTIDES. Raines Lab. [Link]
-
Kumar, V. A., et al. (2017). Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Nagai, Y., et al. (2005). Synthesis of poly(Pro-Hyp-Gly)(n) by direct poly-condensation of (Pro-Hyp-Gly)(n), where n=1, 5, and 10, and stability of the triple-helical structure. PubMed. [Link]
-
Brodsky, B., & Ramshaw, J. A. (1997). NMR and x-ray studies of collagen model peptides. PubMed. [Link]
-
Li, M. H., et al. (2018). Collagen Mimetic Peptides. PMC. [Link]
-
Baum, J., & Brodsky, B. (2014). CD and NMR investigation of collagen peptides mimicking a pathological Gly–Ser mutation and a natural interruption in a similar highly charged sequence context. PMC - PubMed Central. [Link]
-
Wang, Y., et al. (2019). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. NIH. [Link]
-
Mohs, A., et al. (2002). Circular dichroism spectra and thermal transition curves of Ac-(Gly-4(R)-Hyp-Yaa) 10 - ResearchGate. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
-
Borgula, I. M. (2018). Collagen-mimetic peptides for diagnosis and analysis. DSpace@MIT. [Link]
-
Gote, V., et al. (2020). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Giraud, M., et al. (2006). Synthesis of Fmoc-Pro-Hyp(TBDPS)-Gly-OH and Its Application as a Versatile Building Block for the Preparation of Collagen Model Peptides. Request PDF. [Link]
-
Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Insertion of Pro-Hyp-Gly provides 2 kcal/mol stability but attenuates the specific assembly of ABC heterotrimeric collagen triple helices. [Link]
-
Kaul, R., et al. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]
-
Shigemura, Y., et al. (2018). Identification of Collagen-Derived Hydroxyproline (Hyp)-Containing Cyclic Dipeptides with High Oral Bioavailability: Efficient Formation of Cyclo(X-Hyp) from X-Hyp-Gly-Type Tripeptides by Heating. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
León, I., et al. (2024). Five structures of the Pro-Gly dipeptide unveiled by laser ablation rotational spectroscopy. UVaDOC Principal. [Link]
-
NPTEL IIT Kharagpur. (2020). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
Sources
- 1. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. CD and NMR investigation of collagen peptides mimicking a pathological Gly–Ser mutation and a natural interruption in a similar highly charged sequence context - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bif.wisc.edu [bif.wisc.edu]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability of O-tert-butyl-L-hydroxyproline tert-butyl ester hydrochloride
Introduction: A Cornerstone in Peptide Synthesis
O-tert-butyl-L-hydroxyproline tert-butyl ester hydrochloride (Hyp(tBu)-OtBu·HCl) is a pivotal building block in modern medicinal chemistry and drug development.[1] As a derivative of hydroxyproline, it is integral to the synthesis of complex peptides and peptidomimetics, where the strategic use of protecting groups is paramount.[2][3] This guide provides a comprehensive analysis of the chemical stability of this compound, offering insights into its degradation pathways, optimal storage conditions, and robust analytical methodologies for its assessment. Understanding the stability profile of Hyp(tBu)-OtBu·HCl is critical for ensuring the integrity of synthesis processes and the quality of final active pharmaceutical ingredients (APIs).
The molecule's structure features two key protecting groups: a tert-butyl ether on the hydroxyl group and a tert-butyl ester on the carboxyl group. These groups are designed to be stable under certain conditions while allowing for selective removal under others, typically acidic environments.[4] The hydrochloride salt form enhances the compound's solubility and solid-state stability.[1]
Core Chemical Stability Profile
The stability of Hyp(tBu)-OtBu·HCl is fundamentally governed by the lability of its tert-butyl protecting groups, particularly their susceptibility to acid-catalyzed hydrolysis. While generally considered stable, these groups are designed for eventual removal, making a thorough understanding of their breaking points essential.
The Role of tert-Butyl Protecting Groups
-
tert-Butyl Ester: This group protects the carboxylic acid. It is known for its stability to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[4] The mechanism involves the formation of a stable tert-butyl carbocation.[5][6]
-
tert-Butyl Ether: Protecting the secondary alcohol, the tert-butyl ether is also cleaved by acids. Generally, it requires slightly stronger acidic conditions for removal compared to the tert-butyl ester, offering a window for selective deprotection, although this can be challenging.[7][8]
Impact of the Hydrochloride Salt
The presence of the hydrochloride salt contributes to the compound's solid-state stability by minimizing the reactivity of the secondary amine in the proline ring. In solution, it maintains a low pH, which can paradoxically be a factor in its degradation if water is present, due to acid-catalyzed hydrolysis.
Potential Degradation Pathways
The primary degradation pathway for Hyp(tBu)-OtBu·HCl is hydrolysis. Other potential pathways, such as oxidation, are generally considered minor for this molecule under typical handling conditions.
Acid-Catalyzed Hydrolysis
This is the most significant degradation route. In the presence of acid and a nucleophile (typically water), both the tert-butyl ester and the tert-butyl ether can be cleaved. The reaction proceeds via protonation of the ether or carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas.[4][6]
The initial and most likely degradation event is the hydrolysis of the more labile tert-butyl ester, yielding O-tert-butyl-L-hydroxyproline. Subsequent hydrolysis of the tert-butyl ether would result in L-hydroxyproline.
Caption: Primary degradation pathway via acid-catalyzed hydrolysis.
Thermal and Photolytic Degradation
While specific data for this molecule is not extensively published, compounds of this class are generally stable at recommended storage temperatures. High temperatures, especially in combination with humidity, can accelerate hydrolysis. Photostability testing, as outlined in regulatory guidelines, should be conducted to evaluate the impact of light exposure, although the chromophores in the molecule do not suggest high susceptibility.[9]
Recommended Storage and Handling
To maintain the integrity of O-tert-butyl-L-hydroxyproline tert-butyl ester hydrochloride, adherence to proper storage and handling protocols is crucial.
Storage Conditions
-
Temperature: The compound should be stored in a cool environment, with a recommended temperature range of 0-8°C.[1]
-
Atmosphere: It is imperative to store the compound in a dry, well-ventilated place, away from moisture.[10][11] Containers should be kept tightly closed to prevent the ingress of atmospheric water, which can initiate hydrolysis.[10][12]
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong acids, which can accelerate degradation.[12][13]
Handling Procedures
-
Handle the compound in accordance with good industrial hygiene and safety practices.[10]
-
Minimize exposure to ambient air and humidity. When weighing and transferring, it is advisable to work in a controlled environment (e.g., a glove box with a dry atmosphere) for sensitive applications.
-
For creating stock solutions, use anhydrous solvents whenever possible. If aqueous solutions are necessary, they should be prepared fresh and used promptly.
Stability-Indicating Analytical Methodology
A robust analytical method is required to separate the intact Hyp(tBu)-OtBu·HCl from its potential degradation products, thereby providing a clear picture of its stability. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this purpose.[14][15]
Principle of the Method
A stability-indicating HPLC method must be able to resolve the parent compound from all significant degradants.[14] This is typically achieved by developing a gradient elution method on a C18 column, which separates compounds based on their polarity. The more polar degradation products (like O-tert-butyl-L-hydroxyproline and L-hydroxyproline) will elute earlier than the less polar parent compound.
Caption: Workflow for a forced degradation study and HPLC analysis.
Data Summary Table
The following table summarizes the expected retention behavior and the impact of various stress conditions on the stability of Hyp(tBu)-OtBu·HCl.
| Stress Condition | Expected Degradation | Primary Degradant(s) | Parent Compound (% Remaining) | Analytical Observation |
| Control (No Stress) | None | N/A | ~100% | Single major peak for parent compound. |
| Acidic (e.g., 0.1M HCl, 60°C) | Significant | O-tert-butyl-L-hydroxyproline, L-hydroxyproline | < 50% (Condition Dependent) | Decrease in parent peak area; appearance of earlier eluting degradant peaks. |
| Basic (e.g., 0.1M NaOH, 60°C) | Minimal to Moderate | Potential for some ester hydrolysis | > 90% | Minimal change from control. Tert-butyl esters are relatively base-stable. |
| Oxidative (e.g., 3% H₂O₂, RT) | Minimal | N/A | > 95% | The molecule lacks easily oxidizable functional groups. |
| Thermal (e.g., 80°C, solid state) | Minimal (if dry) | N/A | > 98% | Significant degradation only expected if moisture is present. |
| Photolytic (ICH Q1B) | Minimal | N/A | > 98% | Not expected to be a primary degradation route. |
Experimental Protocols
The following protocols are provided as a template for conducting a forced degradation study to assess the stability of O-tert-butyl-L-hydroxyproline tert-butyl ester hydrochloride.
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve Hyp(tBu)-OtBu·HCl in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate in a water bath at 60°C. Take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.2 M NaOH before dilution and HPLC analysis.[16]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C and sample as above. Neutralize with 0.2 M HCl before analysis.[16]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Store at room temperature, protected from light. Sample at appropriate time points (e.g., 0, 4, 8, 24, 48 hours) before analysis.[16]
-
Thermal Degradation (Solution): Incubate a sealed vial of the stock solution at 80°C. Sample at appropriate time points.
-
Thermal Degradation (Solid State): Place a known quantity of the solid compound in an oven at 80°C. Periodically remove samples, dissolve in the mobile phase, and analyze.
-
Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: For each time point, dilute the stressed sample to a final concentration of approximately 100 µg/mL with the mobile phase and analyze by HPLC.
Protocol: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (where the peptide bond absorbs, suitable for non-aromatic amino acid derivatives).
-
Injection Volume: 10 µL.
Conclusion
O-tert-butyl-L-hydroxyproline tert-butyl ester hydrochloride is a robust compound when stored and handled correctly. Its primary liability is acid-catalyzed hydrolysis of the tert-butyl ester and, to a lesser extent, the tert-butyl ether. Stability is maximized by storing the compound at refrigerated temperatures (0-8°C) in a tightly sealed container to protect it from moisture. The provided analytical methodology offers a reliable framework for monitoring the purity and stability of this critical reagent, ensuring its suitability for use in high-stakes applications like peptide synthesis and drug discovery.
References
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
-
Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry. [Link]
-
Analytical Methods for Proline Derivatives. Royal Society of Chemistry. [Link]
-
L-4-Hydroxyproline - Safety Data Sheet. Carl Roth. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Effect of 3-Hydroxyproline Residues on Collagen Stability. Biophysics Instrumentation Facility, University of Wisconsin-Madison. [Link]
-
(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. [Link]
-
Bacterial degradation of tert-amyl alcohol proceeds via hemiterpene 2-methyl-3-buten-2-ol... PubMed. [Link]
-
Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Method to remove Boc in the presence of t-butylester. Reddit. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
- Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. peptide.com [peptide.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. sepscience.com [sepscience.com]
- 16. researchgate.net [researchgate.net]
Difference between H-Hyp(tBu)-OtBu.HCl and Fmoc-Hyp(tBu)-OH
Executive Summary
In peptide therapeutics and biomaterials research, 4-hydroxyproline (Hyp) is a critical structural motif, particularly for collagen-mimetic peptides and stapled peptide synthesis.[1] However, the choice between Fmoc-Hyp(tBu)-OH and H-Hyp(tBu)-OtBu.HCl is not merely a matter of preference but a fundamental decision dictated by the synthetic strategy: Solid-Phase Peptide Synthesis (SPPS) versus Solution-Phase/Convergent Synthesis .[1]
This guide delineates the physicochemical distinctions, stability profiles, and specific experimental protocols for these two derivatives, providing a decision-making framework for researchers to optimize yield and purity.
Part 1: Structural Anatomy & Physicochemical Properties
To the uninitiated, these molecules appear similar—both protect the hydroxyl side chain with a tert-butyl (tBu) ether.[1] The divergence lies in the N-terminal and C-terminal protection, which dictates their role as either an elongation unit or a terminal anchor .[1]
Table 1: Comparative Physicochemical Profile
| Feature | Fmoc-Hyp(tBu)-OH | H-Hyp(tBu)-OtBu.HCl |
| Role | Elongation Block: Adds Hyp to a growing chain.[1] | Terminal/Anchor Block: Acts as the C-terminal start point or solution-phase intermediate.[1] |
| CAS Number | 122996-47-8 | 367453-05-2 |
| Molecular Weight | ~409.5 g/mol | ~279.8 g/mol |
| N-Terminus | Fmoc Protected: Base-labile (20% Piperidine).[1] | Free Amine (HCl Salt): Requires base neutralization to react.[1] |
| C-Terminus | Free Acid (-COOH): Ready for activation/coupling.[1] | tBu Ester (-COOtBu): Acid-labile protection.[1] |
| Side Chain | tBu Ether: Acid-labile (TFA).[1] | tBu Ether: Acid-labile (TFA).[1] |
| Solubility | Soluble in DMF, NMP, DCM. | Water soluble; Soluble in polar organic solvents (DMF, DMSO). |
| Hygroscopicity | Low to Moderate. | High: The HCl salt attracts moisture; store under inert gas. |
Part 2: Strategic Application Logic
The selection between these two derivatives follows a strict logic gate based on your synthesis platform.
Decision Matrix: When to Use Which?
-
Fmoc-Hyp(tBu)-OH is the industry standard for SPPS .[1] It allows the sequential addition of amino acids. The Fmoc group is removed to reveal the amine for the next coupling, while the free acid attaches to the previous amine on the resin.
-
H-Hyp(tBu)-OtBu.HCl is utilized in Solution Phase Synthesis .[1] Because both the C-terminus (ester) and Side-chain (ether) are protected by acid-labile tBu groups, this molecule allows you to modify the N-terminus (e.g., acetylation, coupling a fluorophore, or adding another amino acid) in solution without disparate deprotection steps.[1] The final treatment with TFA removes both protecting groups simultaneously.
Visualization: Selection Workflow
Figure 1: Decision tree for selecting the appropriate hydroxyproline derivative based on synthetic methodology and sequence position.
Part 3: Mechanistic Insights & Experimental Protocols
A. Handling Fmoc-Hyp(tBu)-OH (SPPS Protocol)[1]
Mechanism: The carboxylic acid is activated (typically forming an OBt or OAt active ester) to attack the free amine on the resin-bound peptide.[1] Critical Insight: Hydroxyproline is a secondary amine internally, but here we are coupling using its carboxylic acid. Therefore, standard coupling protocols apply.
Protocol:
-
Dissolution: Dissolve Fmoc-Hyp(tBu)-OH (3-5 eq relative to resin) in DMF.
-
Activation: Add 0.95 eq (relative to AA) of HATU or DIC/Oxyma.
-
Base Addition: Add 2.0 eq of DIPEA (if using HATU). Note: Do not premix base with Fmoc-AA for >2 mins to avoid racemization, although Hyp is relatively resistant.[1]
-
Coupling: Add to resin. Reaction time: 45–60 mins.[1]
-
Monitoring: Kaiser test may be inconclusive for Pro/Hyp residues; chloranil test is preferred if coupling onto a secondary amine.[1]
B. Handling H-Hyp(tBu)-OtBu.HCl (Solution Phase Protocol)[1]
Mechanism: This molecule is a salt.[1][2] The amine is protonated (
Protocol: Coupling to H-Hyp(tBu)-OtBu.HCl
-
Preparation of Component A (The Carboxylic Acid): Dissolve the N-protected amino acid (e.g., Fmoc-Gly-OH) in DMF/DCM.[1] Activate with EDC.HCl/HOBt or HATU.[1]
-
Preparation of Component B (The Hyp Salt):
-
Reaction: Mix Component A and B immediately.
-
Workup: Dilute with EtOAc. Wash with 5%
(removes unreacted acid), Water, and Brine. Avoid acidic washes (like 1N HCl) if possible, or perform them very quickly and cold (0°C) to prevent premature cleavage of the tBu groups.
Visualization: Neutralization & Coupling Workflow
Figure 2: Reaction workflow for the neutralization and coupling of the HCl salt derivative.
Part 4: Stability & Troubleshooting (Expertise)
1. Acid Sensitivity Hierarchy
While both molecules contain tBu groups, the tBu ester (on the HCl salt derivative) is generally more sensitive to acid hydrolysis than the tBu ether (side chain).
-
Implication: When working with H-Hyp(tBu)-OtBu in solution, ensure that any workup steps involving dilute acid (e.g., to remove excess amines) are performed at pH > 3.0 or at low temperatures to prevent loss of the C-terminal protection.[1]
2. Steric Hindrance (Secondary Amine)
H-Hyp(tBu)-OtBu is a derivative of proline, a secondary amine.[1]
-
Challenge: Coupling to this amine is sterically hindered compared to primary amines (like Gly or Ala).
-
Solution: Use stronger coupling reagents (HATU/HOAt) rather than carbodiimides (EDC/DCC) if the reaction is sluggish.[1] Extended reaction times (2–4 hours) may be required.[1]
3. Storage and Hygroscopicity
-
Fmoc-Hyp(tBu)-OH: Stable at 2-8°C.
-
H-Hyp(tBu)-OtBu.HCl: The HCl salt is hygroscopic.[1] Moisture absorption leads to hydrolysis of the ester over time (autocatalysis by the HCl).
-
Requirement: Store under Nitrogen/Argon at -20°C. Allow the bottle to warm to room temperature before opening to prevent condensation.
-
References
-
Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1] (Standard reference for Fmoc/tBu orthogonality protocols).
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Authoritative review on tBu ether vs. ester stability).
-
Sigma-Aldrich. (n.d.).[1][4] Product Specification: Fmoc-Hyp(tBu)-OH.[1][4][5][6] (Source for physicochemical data).
-
ChemicalBook. (2025).[1] H-Hyp(tBu)-OtBu HCl Properties and CAS Data. (Source for salt form properties).
-
BenchChem. (2025).[1][7] Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis.[1] (Reference for acid cleavage conditions).
Sources
- 1. (2S,4R)-4-(tert-butoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | C24H27NO5 | CID 978347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc-Hyp(tBu)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fmoc-Hyp(tBu)-OH | CAS 122996-47-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Storage conditions and shelf life of H-Hyp(tBu)-OtBu.HCl
Technical Monograph: Storage Stability & Shelf Life of H-Hyp(tBu)-OtBu·HCl
Part 1: Executive Summary
H-Hyp(tBu)-OtBu[1]·HCl (O-tert-butyl-L-hydroxyproline tert-butyl ester hydrochloride) is a critical building block in solid-phase peptide synthesis (SPPS), specifically designed to introduce hydroxyproline residues while mitigating side reactions via orthogonal protection.
While the tert-butyl group offers robust protection against basic conditions and nucleophilic attack, the hydrochloride salt form introduces a paradox: it stabilizes the amine (preventing oxidation and dimerization) but renders the solid highly hygroscopic . The primary failure mode for this reagent is not thermal decomposition, but moisture-induced acidolysis , where absorbed atmospheric water facilitates the autocatalytic cleavage of the acid-labile ester groups.
Core Storage Directive:
-
Temperature: -20°C (Long-term) | +2°C to +8°C (Active use < 3 months).
-
Atmosphere: Anhydrous; Argon/Nitrogen overlay recommended.
-
Critical Handling: Allow container to equilibrate to room temperature before opening to prevent condensation.
Part 2: Chemical Identity & Physical Profile
| Property | Specification |
| Chemical Name | O-tert-butyl-L-hydroxyproline tert-butyl ester hydrochloride |
| CAS Number | 367453-05-2 |
| Molecular Formula | |
| Molecular Weight | 279.80 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, DMSO; slightly soluble in DCM. |
| Hygroscopicity | High (Deliquescent in high humidity) |
Part 3: Mechanistic Stability Analysis
To preserve the integrity of H-Hyp(tBu)-OtBu·HCl, one must understand its degradation pathway. The compound features two tert-butyl groups: an ether (side chain) and an ester (C-terminus). Both are acid-labile.
In a dry state, the HCl is ionically bound to the amine (
Figure 1: Moisture-Induced Degradation Pathway
Caption: The cascade of acid-catalyzed deprotection triggered by moisture absorption in hydrochloride salts.
Part 4: Optimal Storage Protocol
This protocol is designed to break the causality of degradation described above.
A. The "Cold Chain to Bench" Workflow
-
Arrival: Upon receipt, inspect the bottle for clumping (a sign of prior moisture exposure).
-
Long-Term Storage (Stock):
-
Temperature: Store at -20°C .
-
Container: Original amber glass vial with a Teflon-lined cap.
-
Secondary Containment: Place the vial inside a vacuum desiccator or a sealed Mylar bag containing silica gel packets.
-
-
Active Use (Bench):
-
Equilibration (CRITICAL): Remove the vial from the freezer and let it stand at room temperature for at least 60 minutes before opening.
-
Why? Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic powder, initiating the degradation pathway shown in Figure 1.
-
-
Atmosphere: If possible, flush the headspace with dry Argon or Nitrogen before re-sealing.
-
Seal: Parafilm the cap junction after every use.
-
B. Shelf Life Matrix
| Storage Condition | Estimated Shelf Life | Notes |
| -20°C (Desiccated) | 24 - 36 Months | Optimal condition. Retest purity annually. |
| +4°C (Desiccated) | 12 - 18 Months | Acceptable for active batches. |
| +25°C (Sealed) | 1 - 3 Months | Risk of slow thermal degradation/hydrolysis. |
| Solution (DMSO/DMF) | < 48 Hours | tert-butyl esters are prone to hydrolysis in solution; prepare fresh. |
Part 5: Quality Assurance & Re-validation
Before using a stored batch for critical synthesis (e.g., GMP manufacturing or long peptide sequences), validate its integrity.
Figure 2: Re-validation Decision Tree
Caption: Step-by-step logic for validating stored H-Hyp(tBu)-OtBu·HCl prior to synthesis.
Analytical Parameters for Validation:
-
HPLC: C18 Column, Gradient 5-95% ACN in Water (+0.1% TFA). Look for early eluting peaks (hydrolyzed free acid).
-
Melting Point: Typical range 109-114°C . A depressed melting point indicates hydrolysis or solvent entrapment.
Part 6: References
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504. (Foundational text on tert-butyl ester stability mechanisms).
Sources
Understanding orthogonal protection in H-Hyp(tBu)-OtBu.HCl
Topic: Understanding Orthogonal Protection in H-Hyp(tBu)-OtBu.HCl Content Type: Technical Whitepaper / Operational Guide Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Leads
Executive Summary
H-Hyp(tBu)-OtBu.HCl (O-tert-butyl-L-hydroxyproline tert-butyl ester hydrochloride) represents a specialized intersection of steric control and orthogonal protection logic in peptide chemistry. It is a critical building block, primarily utilized in the synthesis of collagen-mimetic peptides and complex peptidomimetics where the 4-hydroxyproline (Hyp) residue is required.
This guide deconstructs the chemical logic of this molecule, clarifying that while the protecting groups within the molecule are not orthogonal to each other (both are acid-labile), the molecule as a unit functions as the "Acid-Stable / Base-Labile" component in the broader Fmoc/tBu orthogonal strategy. This distinction is vital for designing successful synthetic routes that avoid premature deprotection or side-chain alkylation.
Part 1: Structural Anatomy & Chemical Logic
To master the use of this building block, one must first understand the functional role of its three distinct chemical handles.
1. The Core Scaffold: 4-Hydroxyproline (Hyp)
Unlike standard amino acids, Hyp contains a secondary amine and a secondary alcohol. This introduces significant steric hindrance and nucleophilic competition.
-
Stereochemistry: The standard configuration is trans-4-hydroxy-L-proline.
-
Conformational Bias: The pyrrolidine ring imposes a rigid constraint on the peptide backbone (phi/psi angles), often inducing polyproline II (PPII) helices or collagen triple helices.
2. The Protecting Groups (The "tBu" System)
Both the side-chain hydroxyl and the C-terminal carboxyl are protected with tert-butyl groups.
-
Side Chain: tert-Butyl ether (-OtBu).
-
C-Terminus: tert-butyl ester (-OtBu).
-
The Logic: Both groups are acid-labile (cleaved by TFA) but base-stable . This allows the molecule to withstand the repetitive basic conditions (20% Piperidine/DMF) used to remove Fmoc groups during chain elongation.
3. The Counter-Ion (.HCl)
The free secondary amine is protonated as a hydrochloride salt.
-
Function: Prevents the amine from acting as a nucleophile towards its own ester (autolysis) or atmospheric CO₂.
-
Handling: The HCl salt is hygroscopic.[1] It must be stored at -20°C and equilibrated to room temperature in a desiccator before weighing to ensure precise stoichiometry.
Part 2: The Concept of Orthogonality
In peptide synthesis, "orthogonality" implies that one protecting group can be removed without affecting another.
Crucial Distinction: In H-Hyp(tBu)-OtBu.HCl, the two protecting groups (Ether and Ester) are NOT orthogonal to each other. They are concurrently removable .
The orthogonality exists between this molecule and the N-terminal protection of the incoming amino acid (typically Fmoc).[2]
The Orthogonal Axis (Fmoc vs. tBu)[2][3][4]
-
Axis A (Temporary): Base-Labile.
-
Reagent: Piperidine or DBU.[2]
-
Target: Fmoc group on the incoming amino acid.
-
Effect on H-Hyp(tBu)-OtBu:Inert. The tBu groups remain intact.
-
-
Axis B (Permanent): Acid-Labile.
Figure 1: The stability profile of H-Hyp(tBu)-OtBu demonstrates its role as the acid-labile component in an Fmoc/tBu orthogonal strategy.
Part 3: Experimental Protocols
Protocol A: Coupling to H-Hyp(tBu)-OtBu.HCl
Since H-Hyp(tBu)-OtBu.HCl acts as the amine component (nucleophile), it must be coupled to an activated carboxylic acid (e.g., Fmoc-Gly-OH).
Challenge: The amine is secondary and sterically hindered by the bulky tBu group on the adjacent hydroxyl. Standard DIC/HOBt couplings are often too slow, leading to racemization or low yields.
Recommended Reagents:
-
Coupling Agent: HATU or PyBOP (Phosphonium salts are excellent for secondary amines).
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Solvent: DMF (anhydrous).
Step-by-Step:
-
Neutralization: Dissolve 1.0 eq of H-Hyp(tBu)-OtBu.HCl in DMF. Add 1.0 eq of DIEA to neutralize the HCl salt and free the amine. Note: Do not use excess base yet.
-
Activation: In a separate vessel, dissolve 1.1 eq of the incoming Fmoc-Amino Acid and 1.1 eq of HATU in DMF. Add 2.2 eq of DIEA to activate.
-
Coupling: Immediately add the activated mixture to the Hyp solution.
-
Reaction: Stir under N₂ for 2–4 hours. Monitor via HPLC or TLC.
-
Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄, and Brine. Dry over Na₂SO₄.
Protocol B: Global Deprotection (TFA Cleavage)
This step removes both the tBu ether and the tBu ester.
Mechanism: Acidolysis via E1 elimination. The tert-butyl group leaves as a stable tertiary carbocation (
The Scavenger Necessity:
The generated
Cocktail Formulation (Standard):
| Component | Volume % | Role |
|---|---|---|
| TFA | 95% | Proton source / Solvent |
| TIS (Triisopropylsilane) | 2.5% | Hydride donor (Scavenger) |
| Water | 2.5% | Hydrolysis / Scavenger |
Procedure:
-
Dissolve the protected peptide in the cleavage cocktail (10 mL per gram of peptide).
-
Stir at room temperature for 2–3 hours.
-
Precipitation: Concentrate the solution to ~10% volume under N₂ flow.
-
Pour the residue into ice-cold Diethyl Ether (
) to precipitate the peptide. -
Centrifuge and wash the pellet 3x with cold ether.
Part 4: Troubleshooting & Analytics
1. Incomplete Coupling
-
Symptom: Presence of unreacted H-Hyp(tBu)-OtBu (visible on TLC/LCMS).
-
Cause: Steric hindrance of the secondary amine.
-
Solution: Switch to HATU/HOAt or perform a double coupling. Ensure the HCl salt was fully neutralized (pH > 8 during coupling).
2. Premature Cleavage
-
Symptom: Loss of tBu groups during synthesis.[5]
-
Cause: Exposure to acidic conditions (e.g., acidic impurities in solvent, or using HOBt which is slightly acidic without enough base).
-
Solution: Ensure all solvents are neutral. Use non-acidic coupling additives (Oxyma Pure) if instability is suspected.
3. Scavenger Adducts
-
Symptom: Mass spectrum shows +56 Da (t-butylation) on Tyr or Trp residues.
-
Cause: Insufficient scavenger volume during TFA cleavage.
-
Solution: Increase TIS/Water ratio or add DODT (2,2'-(Ethylenedioxy)diethanethiol) if Cys/Met are present.
Part 5: Synthesis Workflow Visualization
The following diagram illustrates the lifecycle of H-Hyp(tBu)-OtBu in a solution-phase segment synthesis.
Figure 2: Step-by-step workflow for utilizing H-Hyp(tBu)-OtBu in peptide assembly, highlighting the points of stability and cleavage.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8][9] Chemical Reviews. A comprehensive review of orthogonal protection strategies including tBu/Fmoc systems. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Establishes the superiority of HOAt/HATU for hindered amines like Pro/Hyp. Link
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Details the mechanisms of TFA cleavage and scavenger cocktails. Link
-
Sigma-Aldrich. "Product Specification: H-Hyp(tBu)-OtBu hydrochloride." Technical data sheet confirming physical properties and storage conditions. Link
Sources
- 1. H-Glu(OtBu)-OtBu.HCl | 32677-01-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. peptide.com [peptide.com]
- 3. digital.csic.es [digital.csic.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Coupling H-Hyp(tBu)-OtBu.HCl in Solution Phase Synthesis
Introduction & Strategic Context
H-Hyp(tBu)-OtBu.HCl (CAS: 367453-05-2) is a critical building block in modern medicinal chemistry, particularly in the synthesis of VHL (von Hippel-Lindau) ligands used in PROTAC (Proteolysis Targeting Chimera) technology. It is also fundamental in collagen mimetic research.
This molecule presents a unique "triad" of synthetic challenges that must be managed simultaneously:
-
Steric Hindrance: The amine is secondary (proline derivative) and is flanked by a bulky tert-butyl ether at the 4-position. This significantly reduces nucleophilicity compared to standard amino acids.
-
Acid Sensitivity: Both the side-chain ether (-OtBu) and the C-terminal ester (-COO-tBu) are acid-labile. Exposure to strong acids (e.g., TFA, 1M HCl) will cause premature deprotection.
-
Salt Management: The hydrochloride salt form (.HCl) is stable for storage but must be effectively neutralized in situ to release the reactive free amine without causing racemization or precipitation issues.
This guide provides a robust, field-proven protocol for coupling this specific amine to carboxylic acids in solution phase, prioritizing yield, optical purity, and protecting group integrity.
Critical Reaction Parameters
The "In Situ" Neutralization Strategy
Do not attempt to free-base the amine in a separate extraction step prior to coupling. Free secondary amines can be unstable or hygroscopic. The preferred method is in situ neutralization , where the base (DIPEA) is added directly to the reaction mixture containing the coupling agent and the carboxylic acid.
Reagent Selection Matrix
Due to the steric bulk of the Hyp(tBu) ring, standard carbodiimides (EDC/HOBt) often result in sluggish reactions and incomplete conversion.
| Reagent | Status | Recommendation | Why? |
| HATU | Gold Standard | Highly Recommended | Fastest kinetics for hindered secondary amines; minimizes epimerization. |
| COMU | Modern Alternative | Recommended | Safer (non-explosive) than HATU; often higher yields; easier by-product removal. |
| T3P | Scalable | Good | Excellent for larger scales (>5g); very low epimerization; easy aqueous workup. |
| EDC/HOBt | Legacy | Avoid | Too slow for this sterically hindered amine; risk of urea side products. |
Detailed Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equivalents (Eq.) | Notes |
| Carboxylic Acid (R-COOH) | Electrophile | 1.0 - 1.2 | Slight excess ensures complete consumption of the valuable Hyp amine. |
| H-Hyp(tBu)-OtBu.HCl | Nucleophile | 1.0 | The limiting reagent (usually the most expensive fragment). |
| HATU | Coupling Agent | 1.1 - 1.3 | Match to Acid equivalents. |
| DIPEA | Base | 3.0 - 4.0 | Critical: 1 eq to neutralize HCl salt + 1 eq to activate Acid + excess to maintain basic pH. |
| DMF (Anhydrous) | Solvent | 0.1 - 0.2 M | DCM can be used if solubility permits, but DMF accelerates hindered couplings. |
Step-by-Step Procedure
Step 1: Preparation of Electrophile (Pre-activation)
-
In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq).
-
Add DIPEA (1.0 eq portion only).
-
Stir at Room Temperature (RT) for 2–5 minutes .
-
Why? This generates the activated ester (OAt/OBt active ester) before the amine is introduced, reducing potential for side reactions.
-
Step 2: Amine Addition & Neutralization
-
In a separate vial, dissolve H-Hyp(tBu)-OtBu.HCl (1.0 eq) in a minimal amount of DMF.
-
Add the remaining DIPEA (2.0–3.0 eq) to this amine solution.
-
Immediately transfer the amine/base mixture dropwise into the activated acid solution from Step 1.
-
Tip: Rinse the amine vial with a small amount of DMF to ensure quantitative transfer.
-
Step 3: Reaction & Monitoring
-
Stir the reaction mixture at RT.
-
Monitoring (Self-Validation):
-
TLC: Check after 1 hour. The amine spot (ninhydrin active) should disappear.
-
LCMS: Look for the mass of Product
. -
Note: HATU byproducts can sometimes obscure TLC; LCMS is preferred.
-
-
Reaction time is typically 1–4 hours . If incomplete after 4 hours, add 0.1 eq additional HATU and DIPEA.
Step 4: Workup (The "Acid-Safe" Method)
Crucial: Standard peptide workups often use 1M HCl. Do NOT use 1M HCl. It poses a high risk of cleaving the tBu ester/ether.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).
-
Wash 1 (Mild Acid): Wash with 5% Citric Acid or 10% KHSO4 (aq).
-
Goal: Remove unreacted DIPEA and Hyp amine. Keep contact time short (<5 mins).
-
-
Wash 2 (Water): Wash with distilled water to remove bulk DMF.
-
Wash 3 (Base): Wash with Saturated NaHCO3 .
-
Goal: Remove unreacted Carboxylic Acid and HATU byproducts.
-
-
Wash 4 (Drying): Wash with Brine (Sat. NaCl) .
-
Dry & Concentrate: Dry organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Visualization of Workflow
The following diagrams illustrate the logical flow and decision-making process for this synthesis.
Reaction Workflow
Caption: Workflow for coupling H-Hyp(tBu)-OtBu.HCl emphasizing separate activation and neutralization streams.
Mechanism of HATU Activation (Simplified)
Caption: Kinetic pathway of HATU coupling. The OAt ester is crucial for overcoming steric hindrance.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete salt neutralization. | Ensure at least 3.0 eq of DIPEA total. Verify pH is >8 (damp pH paper above reaction). |
| Epimerization | Over-activation or high temperature. | Keep reaction at RT or 0°C. Do not exceed 5 mins pre-activation. Switch to T3P in EtOAc/Pyridine. |
| tBu Loss | Acid wash too strong/long. | Switch from KHSO4 to 0.5M Citric Acid . Minimize contact time during extraction. |
| Sticky Solid | Residual DMF. | Perform an extra water wash during workup or use a lyophilizer after isolation. |
References
-
Journal of the American Chemical Society. 3-Fluoro-4-hydroxyprolines: Synthesis... and Recognition by VHL. (Context on VHL Ligand Synthesis). [Link]
Strategic N-Acylation of H-Hyp(tBu)-OtBu.HCl: Protocols and Mechanistic Insights for Drug Development
An Application Guide for Medicinal Chemists
Introduction
In the landscape of modern drug discovery and peptide science, the strategic modification of amino acid building blocks is paramount. N-acylated hydroxyproline derivatives, in particular, are integral components of numerous therapeutic agents, conferring unique conformational constraints and metabolic stability. The starting material, tert-butyl (2S,4R)-4-(tert-butoxy)pyrrolidine-2-carboxylate hydrochloride, commonly abbreviated as H-Hyp(tBu)-OtBu.HCl, is a doubly protected form of trans-4-hydroxy-L-proline. Its protected functional groups—the tert-butyl ether on the hydroxyl and the tert-butyl ester on the carboxyl—render the secondary amine at the N-terminus selectively available for modification.
This application note provides a comprehensive guide to the N-acylation of this versatile building block. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind reagent selection, and detailed, field-proven protocols. This document is intended for researchers and drug development professionals seeking to reliably and efficiently synthesize novel N-acyl hydroxyproline derivatives.
Core Principle: The Nucleophilic Acyl Substitution
The N-acylation of H-Hyp(tBu)-OtBu.HCl is a classic nucleophilic acyl substitution reaction. The reaction hinges on the nucleophilic secondary amine of the pyrrolidine ring attacking an electrophilic carbonyl carbon of an acylating agent.
However, a critical first step is the in-situ neutralization of the hydrochloride salt. The protonated amine (ammonium salt) is not nucleophilic. Therefore, the addition of a non-nucleophilic organic base is required to deprotonate the amine, liberating the lone pair of electrons and "activating" it for the subsequent acylation.
Caption: General two-step reaction pathway for N-acylation.
Selecting the Acylation Strategy: A Comparative Overview
The success of the N-acylation reaction is highly dependent on the choice of the acylating agent and the reaction conditions. Three primary strategies are commonly employed, each with distinct advantages and considerations.
-
Acid Halides & Anhydrides: These are highly reactive acylating agents that react rapidly with the free amine.[1][2] While efficient, their high reactivity necessitates careful control of reaction conditions, particularly temperature, to prevent side reactions. The reaction generates HCl or a carboxylic acid byproduct, which must be scavenged by the base.
-
Activated Esters: Acylating agents can be pre-activated as, for example, N-Hydroxysuccinimide (NHS) esters. These reagents are stable and react cleanly with the amine under mild conditions, releasing a water-soluble byproduct (HOSu), which simplifies purification.[3]
-
Carboxylic Acids with Coupling Reagents: This is the most versatile and widely used method in modern peptide synthesis and medicinal chemistry.[4] A carboxylic acid is activated in situ using a coupling reagent, converting the hydroxyl group of the carboxylic acid into a better leaving group. This approach offers excellent control, minimizes side reactions, and is highly effective at preventing racemization, which is critical when working with chiral molecules.[4][5]
The table below summarizes key parameters for these common acylation strategies.
| Parameter | Acid Chloride Method | Carboxylic Acid + Coupling Reagent |
| Acylating Agent | R-CO-Cl | R-COOH |
| Activating Agent | None (inherently reactive) | Uronium/Phosphonium salts (HBTU, HATU, PyBOP) or Carbodiimides (EDC, DCC) + Additives (HOBt, Oxyma)[6] |
| Base | Non-nucleophilic tertiary amines (e.g., DIPEA, TEA, Pyridine)[1] | DIPEA, NMM, 2,4,6-Collidine[4] |
| Typical Solvents | Anhydrous DCM, THF[4][7] | Anhydrous DMF, NMP, DCM[4][8] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Advantages | High reactivity, simple reagent set. | High yields, low racemization, broad substrate scope, mild conditions.[5] |
| Considerations | Moisture sensitive, can be too reactive, potential for side reactions. | More complex reagent mix, byproducts from coupling agents require removal. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the two most common N-acylation approaches.
Protocol 1: N-Acylation using an Acid Chloride
This protocol describes a direct and rapid acylation method suitable for robust acyl chlorides.
Materials
-
H-Hyp(tBu)-OtBu.HCl (1.0 eq.)
-
Acyl Chloride (e.g., Acetyl Chloride) (1.05 - 1.1 eq.)
-
Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and an inert atmosphere (N₂ or Ar).
Procedure
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere, add H-Hyp(tBu)-OtBu.HCl (1.0 eq.) and dissolve it in anhydrous DCM.
-
Neutralization: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.2 eq.) dropwise to the stirred solution. Stir for 15-20 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt.
-
Acylation: In a separate flask, dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: N-Acylation using a Carboxylic Acid with HBTU
This protocol is the method of choice for peptide coupling and when using sensitive or valuable carboxylic acids. HBTU is a highly efficient coupling reagent that minimizes racemization.[5]
Materials
-
H-Hyp(tBu)-OtBu.HCl (1.0 eq.)
-
Carboxylic Acid (1.05 eq.)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.05 eq.)
-
Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and an inert atmosphere (N₂ or Ar).
Procedure
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.05 eq.) and HBTU (1.05 eq.). Dissolve these in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq.) and stir the mixture for 15-30 minutes. This step activates the carboxylic acid by forming the HOBt ester.
-
Amine Addition: In a separate flask, dissolve H-Hyp(tBu)-OtBu.HCl (1.0 eq.) in a minimal amount of anhydrous DMF and add the remaining DIPEA (1.0 eq.) to neutralize the salt.
-
Coupling: Add the neutralized amine solution from step 3 to the activated carboxylic acid solution from step 2 at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with 5% aqueous LiCl solution (to remove DMF), followed by 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Workflow & Mechanistic Visualizations
Caption: General experimental workflow for N-acylation.
Caption: Simplified mechanism using an HBTU coupling reagent.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inadequate base (amine salt did not fully neutralize). | Ensure stoichiometry of the base is correct (at least 2 eq. for acid chloride, 3 eq. for coupling). |
| Moisture contamination hydrolyzing the acyl chloride or coupling reagent. | Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere. | |
| Poor quality or degraded reagents. | Use fresh, high-purity reagents. Check the quality of the acyl chloride or coupling agent. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or gently warm if necessary. |
| Steric hindrance from a bulky acyl group or carboxylic acid. | Switch to a more powerful coupling reagent like HATU. Increase reaction time. | |
| Multiple Products | Side reactions due to overly reactive acylating agent. | Use a milder method, such as a coupling reagent instead of an acid chloride. Maintain low temperatures. |
| O-acylation of the hydroxyl group (unlikely with tBu protection but possible if deprotection occurs). | Verify the structure using 2D NMR. Ensure reaction conditions are not strongly acidic. |
References
-
ARKAT USA, Inc. N-Acylation in combinatorial chemistry. ARKIVOC. [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
-
Beilstein Journals. Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
-
PrepChem.com. Synthesis of N-acetyl-4-hydroxy-L-proline. [Link]
-
Semantic Scholar. Nucleoside N-acylation with active derivatives of amino acids. [Link]
-
ResearchGate. N-Acylation in Combinatorial Chemistry. [Link]
- Google Patents. Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride.
-
Thieme. 2.6.2.4 Allyl-Based N"'-Protection. [Link]
-
Organic Syntheses Procedure. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. [Link]
-
ResearchGate. ChemInform Abstract: trans-4-Hydroxy-L-proline: A Novel Starting Material for N-Alkylpyrroles Synthesis. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
PMC. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]
-
Aapptec Peptides. H-Glu(OtBu)-OtBu HCl [32677-01-3]. [Link]
- Google Patents.
-
Taylor & Francis. Evaluation of greener solvents for solid-phase peptide synthesis. [Link]
-
PMC. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. [Link]
-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
MDPI. Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. [Link]
-
ScienceDirect. Hydroxyproline-derived biomimetic and biodegradable polymers. [Link]
-
Biotage. Green solvents for solid phase peptide synthesis. [Link]
-
Science.gov. n-acylated amino acids: Topics by Science.gov. [Link]
-
PMC. The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. [Link]
-
PubMed. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. [Link]
-
PMC. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. [Link]
-
RayBiotech. H-Glu(OtBu)-OtBu·HCl. [Link]
-
Wiley Online Library. Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. [Link]
-
Master Organic Chemistry. LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]
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Application Note: Efficient Neutralization of H-Hyp(tBu)-OtBu.HCl for Robust Peptide Coupling
Introduction: The Critical Role of Amine Neutralization in Peptide Synthesis
The formation of an amide bond between two amino acid residues is the cornerstone of peptide synthesis.[1] This process, known as peptide coupling, requires a nucleophilic attack from the free amino group of one amino acid on the activated carboxyl group of another.[2] Many valuable amino acid derivatives, including O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride (H-Hyp(tBu)-OtBu.HCl), are supplied as hydrochloride salts to enhance their stability and shelf-life. However, the protonated state of the amine in these salts renders it non-nucleophilic, thereby inhibiting the coupling reaction. Consequently, a crucial prerequisite for successful peptide coupling is the neutralization of this hydrochloride salt to liberate the free amine.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the effective neutralization of H-Hyp(tBu)-OtBu.HCl prior to its use in peptide coupling reactions. We will delve into the mechanistic rationale behind base selection, present detailed experimental protocols, and discuss strategies to mitigate common side reactions, such as epimerization.
The 'Why': Understanding the Chemistry of Neutralization and Coupling
The overall process can be visualized as a two-stage sequence: neutralization followed by coupling.
The Neutralization Step
The hydrochloride salt of H-Hyp(tBu)-OtBu exists in equilibrium, with the secondary amine protonated. The addition of a suitable base is required to deprotonate the ammonium salt, generating the free amine which is essential for the subsequent coupling step.
R-NH2+.Cl- + Base -> R-NH2 + Base.H+.Cl-
The choice of base is a critical parameter that can significantly influence the efficiency of the coupling reaction and the chiral integrity of the final peptide.
The Coupling Step
Once the free amine of H-Hyp(tBu)-OtBu is generated, it can participate in the amide bond formation. This typically involves the activation of a carboxylic acid partner using a coupling reagent.[2] Common coupling reagents include carbodiimides (like DCC or EDC), phosphonium salts (like PyBOP), and aminium/uronium salts (like HBTU or HATU).[2][3] These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free amine of H-Hyp(tBu)-OtBu.[2][4]
The following diagram illustrates the general workflow from the H-Hyp(tBu)-OtBu.HCl salt to the final coupled dipeptide.
Caption: Workflow from HCl salt to coupled product.
Strategic Selection of the Neutralizing Base
The choice of the tertiary amine base is critical for achieving high coupling efficiency while minimizing undesirable side reactions, most notably epimerization.[2] Epimerization is the change in the configuration of a chiral center, which can significantly impact the biological activity of the final peptide.[5][6]
Common Tertiary Amine Bases
A comparative summary of commonly used bases is presented below:
| Base | Chemical Name | pKa of Conjugate Acid | Key Characteristics & Recommendations |
| DIPEA | N,N-Diisopropylethylamine | ~10.8 | Sterically hindered, non-nucleophilic. Widely used, but can promote epimerization in sensitive couplings.[2] |
| NMM | N-Methylmorpholine | ~7.4 | Less sterically hindered and less basic than DIPEA. Often a good first choice to minimize epimerization.[2] |
| 2,4,6-Collidine | 2,4,6-Trimethylpyridine | ~7.4 | A weaker, sterically hindered base. Recommended for couplings that are highly prone to epimerization.[2][7] |
| TEA | Triethylamine | ~10.7 | Less hindered than DIPEA and can sometimes act as a nucleophile, leading to side reactions. Generally not the preferred choice. |
The "In Situ" Neutralization Strategy
The "in situ" neutralization protocol, where the neutralization of the amine salt occurs concurrently with the coupling reaction, is a highly efficient and widely adopted method in modern peptide synthesis.[8][9][10] This approach minimizes the time the free amine is exposed to the basic conditions before coupling, which can help to reduce the risk of epimerization and other side reactions.[10]
Experimental Protocols
The following protocols provide a step-by-step guide for the neutralization of H-Hyp(tBu)-OtBu.HCl and its subsequent coupling to an N-protected amino acid.
Materials and Reagents
-
H-Hyp(tBu)-OtBu.HCl
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Coupling Reagent (e.g., HATU)
-
Additive (e.g., HOBt or OxymaPure®)
-
Tertiary Amine Base (e.g., DIPEA or NMM)
-
Anhydrous solvents (e.g., DMF, DCM)
Protocol 1: Standard "In Situ" Neutralization and Coupling
This protocol is suitable for most routine peptide couplings.
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and the coupling additive (e.g., HOBt, 1.0 eq) in anhydrous DMF.
-
Activation: Add the coupling reagent (e.g., HATU, 1.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Neutralization and Coupling: In a separate flask, dissolve H-Hyp(tBu)-OtBu.HCl (1.1 eq) in a minimal amount of anhydrous DMF. Add the tertiary amine base (e.g., NMM, 2.0 eq) to this solution. Immediately add this solution to the pre-activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 5% citric acid). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
Protocol 2: Low-Epimerization Protocol for Sensitive Couplings
This protocol is recommended when coupling amino acids that are particularly susceptible to epimerization.
-
Preparation and Activation: Follow steps 1 and 2 from Protocol 1, but perform the pre-activation at a lower temperature (e.g., 0 °C).
-
Neutralization and Coupling: In a separate flask, dissolve H-Hyp(tBu)-OtBu.HCl (1.1 eq) in anhydrous DMF at 0 °C. Add a weaker, more sterically hindered base (e.g., 2,4,6-collidine, 2.0 eq). Immediately add this cold solution to the pre-activated carboxylic acid mixture.
-
Reaction: Maintain the reaction temperature at 0 °C for the first 30-60 minutes, then allow it to slowly warm to room temperature.
-
Monitoring and Work-up: Follow steps 4-6 from Protocol 1.
The following diagram provides a visual representation of the decision-making process for protocol selection.
Caption: Decision tree for protocol selection.
Troubleshooting and Best Practices
-
Moisture Sensitivity: All reagents and solvents should be anhydrous, and the reaction should be carried out under an inert atmosphere to prevent hydrolysis of the activated species.
-
Stoichiometry: While the protocol suggests 1.1 equivalents of the amine component, optimization may be required depending on the specific substrates.
-
Monitoring the Reaction: Close monitoring of the reaction is crucial to determine the optimal reaction time and to avoid potential side reactions from prolonged exposure to the reaction conditions.
-
Purification: The choice of purification method will depend on the properties of the final peptide. Reverse-phase HPLC is often used for the purification of peptides.
Conclusion
The effective neutralization of H-Hyp(tBu)-OtBu.HCl is a fundamental and critical step for its successful incorporation into a growing peptide chain. By understanding the underlying chemical principles and carefully selecting the appropriate base and reaction conditions, researchers can achieve high coupling efficiencies while preserving the stereochemical integrity of the product. The "in situ" neutralization strategy, coupled with the judicious choice of a tertiary amine base, provides a robust and reliable method for the synthesis of peptides containing this valuable building block.
References
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]
-
Jadhav, P. D., & Jeong, Y. T. (2023). Epimerisation in Peptide Synthesis. Molecules (Basel, Switzerland), 28(24), 8031. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]
-
ResearchGate. (n.d.). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Wikipedia. (n.d.). Amide. [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. [Link]
-
V. V. Suresh Babu & S. J. Tantry. (2000). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry, 39B, 833-836. [Link]
-
McLuckey, S. A., & Reid, G. E. (2012). Gas-Phase Reactivity of Carboxylic Acid Functional Groups with Carbodiimides. Journal of The American Society for Mass Spectrometry, 23(1), 163–173. [Link]
-
PubMed. (n.d.). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. [Link]
-
PubMed. (2023, December 8). Epimerisation in Peptide Synthesis. [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3217–3229. [Link]
-
Chemsrc. (2025, August 20). H-Gly-OtBu·HCl. [Link]
-
RayBiotech. (n.d.). H-Glu(OtBu)-OtBu·HCl. [Link]
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Application Note: Synthesis of Hydroxyproline-Containing Peptides using tert-Butyl Protection
Abstract
Hydroxyproline (Hyp), specifically (4R)-4-hydroxy-L-proline, is a critical non-standard amino acid found abundantly in collagen and various pharmaceutical peptides. Its synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the nucleophilic side-chain hydroxyl group and the steric hindrance of its secondary amine. This guide details the robust synthesis of Hyp-containing peptides using Fmoc-Hyp(tBu)-OH , emphasizing the necessity of tert-butyl (tBu) protection to prevent O-acylation branching and strategies to overcome difficult couplings associated with the proline ring.
Part 1: Chemical Basis & Strategic Framework
The Necessity of tert-Butyl Protection
In standard SPPS, the side-chain hydroxyl group of hydroxyproline is a nucleophile. Without protection, the activated carboxyl group of an incoming amino acid can react with this hydroxyl group (O-acylation) rather than the N-terminal amine. This results in branched peptides and ester-linked insertions, destroying the target sequence.
The tert-butyl ether (tBu) is the industry standard for Hyp protection because:
-
Orthogonality: It is stable to the basic conditions of Fmoc removal (20% piperidine).
-
Acid Lability: It is cleanly removed during the final cleavage step with high-concentration Trifluoroacetic Acid (TFA), converting to the volatile isobutylene byproduct.
-
Steric Bulk: The tBu group minimizes aggregation by disrupting potential hydrogen bond networks, although less effectively than pseudoprolines.
The "Proline Challenge": Secondary Amines
Hydroxyproline, like proline, possesses a secondary amine at its N-terminus. This has two critical implications for synthesis:
-
Nucleophilicity: The secondary amine is more basic but sterically hindered. Coupling to a Hyp residue (i.e., adding the next amino acid) is significantly slower than coupling to a primary amine.
-
Detection: Standard colorimetric tests (e.g., Kaiser test) do not work for secondary amines.[1] The Chloranil test or Isatin test must be used to monitor deprotection.
Part 2: Materials & Reagents[2][3][4][5][6][7][8][9]
| Component | Recommendation | Rationale |
| Building Block | Fmoc-Hyp(tBu)-OH | Prevents side-chain O-acylation. |
| Resin (C-term Hyp) | 2-Chlorotrityl Chloride (2-CTC) | CRITICAL: Prevents diketopiperazine (DKP) formation. Wang resin is not recommended for C-terminal Hyp. |
| Resin (Internal Hyp) | Rink Amide or Wang | If Hyp is not at the C-terminus, standard resins are acceptable. |
| Coupling Reagent | HATU or DIC/Oxyma | HATU is preferred for coupling to the hindered N-terminus of Hyp. |
| Deprotection | 20% Piperidine + 0.1M HOBt | HOBt suppresses aspartimide formation and racemization in susceptible sequences. |
| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5) | Standard cocktail removes tBu efficiently. |
Part 3: Detailed Experimental Protocol
Resin Loading (C-Terminal Hyp)
Target: Loading Fmoc-Hyp(tBu)-OH onto 2-CTC resin.
-
Swell Resin: Swell 2-CTC resin in dry DCM for 20 min.
-
Prepare Solution: Dissolve Fmoc-Hyp(tBu)-OH (1.2 eq relative to resin capacity) and DIPEA (4 eq) in DCM.
-
Coupling: Add solution to resin. Agitate for 2 hours at room temperature.
-
Capping: Add Methanol (1 mL per gram resin) to the reaction mixture and mix for 15 min. This caps unreacted trityl chloride sites.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Expert Insight: Never use base-catalyzed loading (like DMAP) with Wang resin for C-terminal Hyp. This promotes rapid racemization and DKP formation. 2-CTC is the safest choice.
Chain Elongation Cycle
This cycle describes the addition of amino acids after Hyp is on the resin.
Step A: Fmoc Deprotection
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Wash: DMF (5x).
-
Monitoring: Perform Chloranil Test (for Hyp N-term) or Kaiser Test (for others).
-
Chloranil Positive: Blue/Green beads (Secondary amine free).
-
Kaiser Positive: Blue beads (Primary amine free).
-
Step B: Coupling (The Critical Step)
Scenario 1: Coupling Fmoc-Hyp(tBu)-OH to the chain
-
Reagents: HBTU or DIC/Oxyma (3 eq), DIPEA (6 eq).
-
Time: Standard coupling (45-60 min).
-
Note: Hyp couples relatively easily to the chain.
Scenario 2: Coupling an Amino Acid TO the N-terminus of Hyp
-
Challenge: The secondary amine of Hyp is sterically hindered.
-
Reagents: Use HATU (3 eq) with HOAt (3 eq) and DIPEA (6 eq).
-
Time: Extend coupling time to 2 hours or perform Double Coupling (2 x 45 min).
-
Monitoring: Re-run Chloranil test. If positive (blue), repeat coupling.
Cleavage & Side-Chain Deprotection
-
Wash: Wash resin thoroughly with DCM to remove all DMF (DMF interferes with precipitation).
-
Cocktail: Prepare TFA / TIS / H₂O (95 : 2.5 : 2.5) .
-
Note: If the peptide contains Cys or Met, add 2.5% EDT (Ethanedithiol).
-
-
Reaction: Add cocktail to resin. Shake for 2-3 hours .
-
Isolation: Filter resin. Precipitate filtrate in ice-cold Diethyl Ether. Centrifuge and lyophilize.
Part 4: Troubleshooting & Optimization
Diketopiperazine (DKP) Formation
When Hyp is the C-terminal residue (or the penultimate one), the dipeptide ester can undergo intramolecular cyclization to form a DKP, cleaving itself from the resin.
Mechanism:
-
Fmoc is removed from the second amino acid.
-
The free amine attacks the C-terminal ester carbonyl.
-
The cyclic dipeptide (DKP) falls off, leaving a truncated hydroxyl-resin.
Prevention:
-
Use 2-CTC Resin: The bulky trityl linker sterically hinders the attack.
-
Use Short Deprotection: When removing Fmoc from the second residue, use shorter times (e.g., 2 x 3 min) to minimize exposure to the basic conditions that catalyze cyclization.
Incomplete Coupling to Hyp
If the amino acid following Hyp fails to couple (deletion sequence):
-
Switch to HATU/HOAt: More reactive active ester.[5]
-
Increase Temperature: Perform coupling at 50°C (microwave or conventional heating), but watch for racemization of Cys/His.
-
Capping: Acetylate unreacted amines after coupling to prevent deletion sequences from growing further.[1]
Part 5: Visualization
Workflow: Coupling to a Hindered Secondary Amine
The following diagram illustrates the specific logic required when the N-terminal residue is Hydroxyproline.
Caption: Decision tree for optimizing coupling efficiency when the growing peptide chain terminates in a secondary amine like Hydroxyproline.
Diketopiperazine (DKP) Formation Mechanism
This diagram highlights the risk of using standard Wang resin with C-terminal Hyp.
Caption: Mechanism of premature cleavage via DKP formation, prevalent with C-terminal Hyp on non-hindered resins.
References
-
Vertex AI Search. (2024). Fmoc-Hyp(tBu)-OH peptide synthesis protocol SPPS. 6[7]
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. 8[1][9][10][7][11]
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. 12[10][7][11]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. 13
-
NIH. (2013). Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation. 14[9][10][7][11]
Sources
- 1. peptide.com [peptide.com]
- 2. youtube.com [youtube.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
- 14. Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing HATU/DIEA Coupling with H-Hyp(tBu)-OtBu.HCl
Executive Summary
Coupling to H-Hyp(tBu)-OtBu.HCl (4-hydroxyproline di-tert-butyl ether/ester hydrochloride) presents a dual challenge in peptide synthesis: steric hindrance inherent to the secondary amine of the proline ring, and the requirement for precise base management to neutralize the hydrochloride salt without triggering racemization.
This guide details an optimized protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine). By controlling the stoichiometry and order of addition, researchers can achieve >95% conversion with minimal epimerization (<1% D-isomer formation).
Introduction & Mechanistic Insight
The Challenge: Sterics and Salts
The target molecule, H-Hyp(tBu)-OtBu , contains a bulky tert-butyl ether on the
The starting material is supplied as the .HCl salt .[1] This is critical because the amine is protonated (
-
Racemization: Base-catalyzed abstraction of the
-proton of the activated carboxylic acid. -
Guanidinylation: Reaction of the amine with the uronium moiety of HATU instead of the activated ester (though less common with HATU than HBTU).
Why HATU?
HATU is the reagent of choice for this coupling because it generates the OAt-active ester (7-azabenzotriazole ester). The nitrogen atom in the pyridine ring of the OAt leaving group creates an intramolecular hydrogen bond with the incoming amine (neighboring group participation). This "pre-organizes" the transition state, significantly accelerating the reaction rate for hindered secondary amines compared to HOBt/HBTU-based couplings.
Optimization Strategy
To ensure high yield and optical purity, three parameters must be strictly controlled:
Stoichiometry
The base (DIEA) serves two roles: deprotonating the carboxylic acid (1 eq) and neutralizing the amine salt (1 eq). Therefore, a minimum of 2.0 equivalents is theoretically required. In practice, a slight excess is necessary to drive the reaction, but a large excess (>4 eq) increases racemization risk.
| Component | Equivalents | Role |
| Carboxylic Acid | 1.0 | Electrophile |
| HATU | 1.0 - 1.05 | Activator (Limiting to prevent side reactions) |
| H-Hyp(tBu)-OtBu.HCl | 1.1 - 1.2 | Nucleophile (Slight excess ensures acid consumption) |
| DIEA | 2.5 - 3.0 | Base (1.0 for Acid + 1.0 for HCl + 0.5-1.0 buffer) |
Order of Addition (The "In-Situ" Protocol)
Traditional "pre-activation" (mixing Acid + Base + HATU, waiting 15 mins, then adding Amine) is NOT recommended for this specific coupling. The OAt-ester is highly reactive; if it sits without the amine present, it is prone to racemization.
Recommended Approach: Simultaneous Activation/Neutralization.[2] All components (Acid, HATU, Amine.HCl) are mixed in solution before the base is added. The reaction starts only when DIEA is introduced, ensuring the amine is available immediately as the active ester forms.
Detailed Experimental Protocol
Materials
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide). Note: DMF must be amine-free. High-grade or freshly distilled.
-
Reaction Vessel: Round-bottom flask or vial with magnetic stirring, under Nitrogen/Argon atmosphere.
Step-by-Step Procedure
-
Preparation of Solids: Weigh out the Carboxylic Acid (1.0 eq), HATU (1.0 eq), and H-Hyp(tBu)-OtBu.HCl (1.1 eq) into the reaction vessel.
-
Tip: Premixing solids ensures homogeneity before solvent addition.
-
-
Solvation: Add Anhydrous DMF to achieve a concentration of 0.1 M to 0.2 M (relative to the Carboxylic Acid).
-
Note: At this stage, the mixture is acidic and the reaction will not proceed. The solution may appear slightly cloudy depending on the solubility of the specific acid.
-
-
Thermal Control (Optional but Recommended): Cool the mixture to 0°C (ice bath).
-
Reasoning: Lowering the temperature during the initial exothermic activation/neutralization phase suppresses racemization.
-
-
Initiation (Base Addition): Add DIEA (3.0 eq) dropwise or in small portions over 1-2 minutes.
-
Observation: The solution typically turns yellow (characteristic of the OAt anion). If the solution remains colorless, check the pH (should be basic, pH ~8-9 on wet pH paper).
-
-
Reaction: Stir at 0°C for 15 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2 to 4 hours .
-
Monitoring: Check reaction progress via LC-MS or HPLC after 2 hours. Look for the disappearance of the Carboxylic Acid peak (MW) and the formation of the Product (MW + Hyp fragment).
-
-
Work-up:
Workflow Visualization
The following diagram illustrates the logic flow for the "In-Situ" Neutralization protocol.
Caption: Optimized "In-Situ" activation workflow. By adding DIEA last, the amine is neutralized exactly when the active ester is generated, minimizing racemization windows.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete salt neutralization. | Ensure DIEA is fresh. Increase DIEA to 3.5 eq. Verify pH is >8 during reaction. |
| Racemization (>2%) | Base excess or prolonged activation. | Use exactly 2.5-3.0 eq DIEA. Perform addition at 0°C. Do not pre-activate the acid for >2 mins. |
| Gelation/Precipitate | High concentration. | Dilute reaction to 0.1 M DMF. Hyp derivatives can aggregate. |
| New Impurity (+99 Da) | Guanidinylation (HATU adduct). | Occurs if Amine is in large excess or added slowly to active ester. Ensure fast mixing or use the "In-Situ" protocol described above. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][6] Journal of the American Chemical Society, 115(10), 4397–4398.
- Foundational paper establishing the superiority of the Aza-analogs (HOAt/H
-
Albericio, F., & Boman, J. M. (1999). Preparation and Application of HATU. Encyclopedia of Reagents for Organic Synthesis.
- Comprehensive review of H
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4] Tetrahedron, 60(11), 2447-2467.
- Discusses the mechanism of racemization and the role of base stoichiometry.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Reference for the stability of tBu/OtBu groups under coupling conditions.
Sources
Procedure for selective deprotection of peptides containing H-Hyp(tBu)-OtBu
Application Note: Selective Deprotection Strategies for Peptides Containing H-Hyp(tBu)-OtBu
Part 1: Strategic Overview & Chemical Logic
The residue H-Hyp(tBu)-OtBu (Hydroxyproline protected as a tert-butyl ether on the side chain and a tert-butyl ester at the C-terminus) presents a unique chemoselective challenge. Both protecting groups are acid-labile, relying on the stability of the tert-butyl cation for cleavage. Standard protocols (e.g., 95% TFA) cleave both groups indiscriminately.
However, advanced peptide synthesis—such as fragment condensation, head-to-tail cyclization, or side-chain modification—often requires orthogonal deprotection :
-
Scenario A (C-Terminal Activation): Selective cleavage of the OtBu ester to yield the free carboxylic acid (OH) while retaining the tBu ether to protect the hydroxyl group during subsequent coupling.
-
Scenario B (Global Deprotection): Complete removal of both groups to yield the native peptide.
This guide focuses on the high-value, high-difficulty Scenario A , as distinguishing between two tert-butyl groups requires exploiting subtle differences in transition state energies and Lewis acid affinities.
Part 2: Detailed Experimental Protocols
Protocol A: Selective Cleavage of C-Terminal OtBu Ester (Preserving Side-Chain tBu Ether)
Principle: While both groups are acid-sensitive, tert-butyl esters undergo acid-catalyzed hydrolysis (AAL1 mechanism) slightly more readily than tert-butyl ethers under specific Lewis acid conditions or thermolytic stress. The use of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or Silica Gel thermolysis provides the necessary kinetic differentiation.
Method 1: The TMSOTf Silylation Method (Chemical Standard) Best for: Solution-phase peptides with N-terminal protection (e.g., Fmoc, Cbz).
Reagents:
-
Peptide substrate (dried thoroughly)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
2,6-Lutidine (Base scavenger to prevent premature ether cleavage)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equivalent of the peptide in anhydrous DCM (concentration ~0.1 M) under an inert atmosphere (Nitrogen or Argon).
-
Scavenger Addition: Add 1.5 equivalents of 2,6-Lutidine .
-
Scientific Rationale: Lutidine buffers the solution. Strong protic acids generated in situ would cleave the ether; Lutidine ensures the reaction proceeds via the silyl cation mechanism, which favors ester cleavage.
-
-
Catalyst Addition: Cool the mixture to 0°C. Dropwise add 1.5 to 2.0 equivalents of TMSOTf .
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 30–60 minutes.
-
Quenching: Quench with saturated aqueous NH₄Cl or water.
-
Workup: Extract with DCM, wash with mild citric acid (to remove Lutidine), dry over Na₂SO₄, and concentrate.
-
Result: The C-terminus is now a free acid (–COOH), and the side chain remains –O-tBu.
Method 2: Silica Gel Thermolysis (Green/Scalable) Best for: Robust peptides, avoiding harsh Lewis acids.
Reagents:
-
Silica Gel (60 Å, 230–400 mesh)
-
Toluene (Reagent grade)
Step-by-Step Procedure:
-
Setup: Mix the peptide with activated Silica Gel (ratio 1:5 w/w peptide:silica) in a round-bottom flask.
-
Solvent: Suspend the mixture in Toluene (10 mL per gram of silica).
-
Thermolysis: Heat the suspension to reflux (110°C) for 2–4 hours.
-
Isolation: Cool to RT, filter off the silica, and wash the silica pad with 10% Methanol in DCM to elute the deprotected acid product.
-
Purification: Evaporate solvent.
Protocol B: Global Deprotection (Removal of Both Groups)
Principle: To generate the final native peptide (H-Hyp-OH), a "Scavenger-Rich" acidic environment is required to prevent the tert-butyl cations from re-alkylating the electron-rich indole (Trp), phenol (Tyr), or thioether (Met) residues if present.
Reagents:
-
Triisopropylsilane (TIPS) - Scavenger
-
Water (H₂O) - Scavenger/Hydrolysis
Step-by-Step Procedure:
-
Cocktail Preparation: Prepare a solution of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) .
-
Note: If the peptide contains Methionine or Cysteine, add 2.5% EDT (1,2-Ethanedithiol) to the cocktail.
-
-
Reaction: Add the cocktail to the dry peptide (10 mL per gram of resin/peptide).
-
Incubation: Shake at room temperature for 2 to 3 hours .
-
Causality: The high concentration of TFA protonates both the ether and ester oxygens. The tert-butyl carbocation leaves (SN1-like), and is immediately quenched by TIPS. Without TIPS, the cation would attack the Hyp hydroxyl or other side chains.
-
-
Precipitation: Concentrate the solution to ~10% volume under nitrogen flow. Pour the residue into ice-cold Diethyl Ether or MTBE to precipitate the peptide.
-
Isolation: Centrifuge, decant, and wash the pellet 2x with cold ether.
Part 3: Data Summary & Visualization
Comparative Deprotection Efficiency
| Method | Target Group Cleaved | Side-Chain (tBu Ether) Status | Reagents | Reaction Time | Primary Risk |
| TMSOTf / Lutidine | OtBu (Ester) | Intact | TMSOTf, DCM, Lutidine | 30-60 min | Silylation of free amines if not protected |
| Silica / Toluene | OtBu (Ester) | Intact | SiO₂, Toluene, Reflux | 2-4 hours | Thermal degradation of sensitive peptides |
| TFA Cocktail | Both | Cleaved | 95% TFA, TIPS, H₂O | 2-3 hours | Alkylation of side chains (requires scavengers) |
| ZnBr₂ / DCM | OtBu (Ester) | Mostly Intact * | ZnBr₂, DCM | 24 hours | Slow reaction; requires careful monitoring |
*Note: ZnBr₂ is effective but often slower than TMSOTf for this specific differentiation.
Decision Logic for Experimental Design
Caption: Decision tree for selecting the appropriate deprotection pathway based on synthetic goals and peptide stability.
References
-
Selective Cleavage of tert-Butyl Esters (TMSOTf Method) Trzeciak, A., & Bannwarth, W. (1996).[5] Selective Cleavage of tert-Butyl Esters in the Presence of tert-Butyl Ethers. Tetrahedron Letters / ResearchGate
-
Silica Gel Mediated Selective Deprotection Jackson, R. W., et al. (2025/Cited Context). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Journal of Organic Chemistry / BenchChem Support
-
ZnBr₂ Mediated Deprotection Strategies Kaul, R., et al. (2004).[6] Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Journal of Organic Chemistry [4][6]
-
Enzymatic Approaches to Orthogonal Protection Schmidt, M., et al. (2006). Enzymatic Removal of Carboxyl Protecting Groups. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry [1][4][5][6][7][8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: H-Hyp(tBu)-OtBu.HCl in Fragment Condensation Strategies
Part 1: Executive Summary & Strategic Rationale
H-Hyp(tBu)-OtBu.HCl (O-tert-butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride) is a specialized building block designed for Solution Phase Fragment Condensation and Convergent Peptide Synthesis .
Unlike standard Solid Phase Peptide Synthesis (SPPS) derivatives (e.g., Fmoc-Hyp(tBu)-OH), this molecule is fully protected at the C-terminus and side chain with acid-labile tert-butyl groups, leaving the N-terminal secondary amine available for coupling.
Core Strategic Advantages
-
Acid-Labile Orthogonality: Both the ester (-OtBu) and ether (-tBu) protections are stable to basic conditions (e.g., piperidine, diethylamine) and hydrogenolysis. This allows for the coupling of Fmoc- or Z-protected fragments without premature deprotection.
-
Solubility Enhancement: The bulky hydrophobic tert-butyl groups significantly improve the solubility of the growing peptide chain in organic solvents (DCM, EtOAc), which is critical for solution-phase kinetics.
-
Global Deprotection: A single final acid treatment (TFA) removes both the C-terminal and side-chain protection simultaneously, yielding the free peptide acid.
Part 2: Technical Specifications & Handling
| Property | Specification |
| Chemical Name | H-Hyp(tBu)-OtBu.HCl |
| Formula | C₁₃H₂₅NO₃[1][2] · HCl |
| MW | 279.8 g/mol (Free Base: 243.34) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, MeOH, Water |
| pKa (Amine) | ~10.6 (Requires base for activation) |
| Storage | -20°C, Desiccated (Hygroscopic) |
Critical Handling Note: The "Free-Basing" Requirement
As a hydrochloride salt, the secondary amine is protonated (
Part 3: Experimental Protocols
Workflow Overview (Graphviz Diagram)
Caption: Workflow for coupling peptide fragments to H-Hyp(tBu)-OtBu.HCl followed by global deprotection.
Protocol A: Fragment Condensation (Solution Phase)
Objective: Couple a protected peptide fragment (Fragment A-OH) to H-Hyp(tBu)-OtBu.HCl (Fragment B).
Reagents:
-
Fragment A (Carboxylic Acid): 1.0 equiv[3]
-
H-Hyp(tBu)-OtBu.HCl: 1.1 equiv
-
Coupling Reagent: HATU (1.1 equiv) or DIC/Oxyma (1.1 equiv)[3]
-
Base: DIPEA (Diisopropylethylamine)[3]
-
Solvent: Anhydrous DMF or DCM[3]
Step-by-Step Procedure:
-
Dissolution & Activation:
-
Preparation of Hyp Component:
-
Coupling:
-
Add the neutralized Hyp solution to the activated Fragment A solution.
-
Stir under nitrogen at Room Temperature (RT).
-
Time: 2–16 hours. (Hyp is a secondary amine and sterically hindered; reactions are slower than primary amines).
-
-
Monitoring:
-
Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of Fragment A (Acid) and the appearance of the product mass (
).[3]
-
-
Work-up (Extraction):
-
Dilute reaction with EtOAc (50 mL).
-
Wash sequentially with:
-
5% KHSO₄ or 1M HCl (3x) – Removes unreacted amine and DIPEA.
-
Water (1x).
-
5% NaHCO₃ (3x) – Removes unreacted Fragment A acid and HOBt/HOAt.
-
Brine (1x).
-
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Protocol B: Global Deprotection
Objective: Remove C-terminal OtBu and Side-chain tBu simultaneously.
-
Cocktail Preparation: Prepare a solution of TFA/TIS/H₂O (95:2.5:2.5) .
-
TIS (Triisopropylsilane) acts as a scavenger for the tert-butyl cations.
-
-
Reaction:
-
Dissolve the protected peptide in the TFA cocktail (10 mL per gram of peptide).
-
Stir at RT for 2–4 hours.
-
-
Precipitation:
-
Concentrate the TFA solution to ~10% volume under nitrogen flow.
-
Add cold diethyl ether (10x volume) to precipitate the peptide.
-
Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.[4]
-
-
Lyophilization: Dissolve the pellet in Water/Acetonitrile and lyophilize.
Part 4: Troubleshooting & Optimization (Self-Validating Systems)
Steric Hindrance & Reactivity
Hydroxyproline is a secondary amine with significant steric bulk due to the ring and the tert-butyl ether.
-
Problem: Incomplete coupling after 16h.
-
Solution: Switch to HATU/HOAt or COMU . These reagents generate more reactive active esters (7-azabenzotriazole) than HOBt. Alternatively, use Acid Fluorides (generated via TFFH) for difficult couplings.[3]
Racemization of the Incoming Fragment
When coupling a peptide fragment (Fragment A) to Hyp, the C-terminal amino acid of Fragment A is prone to racemization via oxazolone formation because it is an activated amide, not a urethane.[3]
-
Risk Mitigation:
Salt Stoichiometry
-
Validation: If the reaction yield is <10%, check the pH of the Hyp solution before mixing. If it is acidic, the HCl was not neutralized.[3] If it is highly basic (pH > 10), you risk racemization.[3]
-
Rule: 1.0 equiv of H-Hyp(tBu)-OtBu.HCl requires exactly 1.0 equiv of base to free the amine. Any additional base is for the coupling reagent.
References
-
Chemical Structure & Properties
-
H-Hyp(tBu)-OtBu.HCl Product Data. ChemicalBook. Retrieved from [3]
-
-
Coupling Reagents & Mechanisms
-
Fragment Condensation Strategies
-
Proline/Hyp Conformational Effects
Sources
- 1. H-HYP(TBU)-OTBU HCL | 367453-05-2 [chemicalbook.com]
- 2. H-Glu(OtBu)-OtBu.HCl | 32677-01-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. rsc.org [rsc.org]
- 5. How to Choose the Right Custom Peptide Synthesis Method [neulandlabs.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting H-Hyp(tBu)-OtBu.HCl Coupling
Introduction: The "Deceptive" Proline Derivative
Welcome to the technical support center. If you are experiencing low yields (typically <40%) when coupling to H-Hyp(tBu)-OtBu.HCl , you are likely facing a convergence of three specific chemical challenges: steric shielding , salt neutralization failure , or reagent mismatch .
This molecule is not a standard proline.[1] The tert-butyl ether at position C4 and the tert-butyl ester at position C2 create a "steric canyon" around the secondary amine. Furthermore, as an HCl salt, it requires precise in-situ neutralization to participate in nucleophilic attack without triggering side reactions.
Below is your troubleshooting guide, structured to diagnose and resolve these specific failure modes.
Part 1: Diagnostic Flowchart
Before altering your synthesis, run through this logic gate to identify the bottleneck.
Figure 1: Diagnostic logic for isolating the cause of low coupling efficiency.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: I am using EDC/HOBt, but the reaction stalls at 50% conversion. Why?
The Issue: Reagent Mismatch. Standard carbodiimides (EDC, DIC) generate an O-acylisourea intermediate that is often too short-lived or sterically inaccessible for a hindered secondary amine like Hyp(tBu). The bulky tert-butyl group at C4 exerts stereoelectronic effects that reduce the nucleophilicity of the nitrogen.
The Fix: Switch to HATU or COMU . These reagents generate an O-7-azabenzotriazole active ester (OAt). The nitrogen in the pyridine ring of the HOAt moiety provides an "anchimeric assistance" (neighboring group effect) via hydrogen bonding to the incoming amine, essentially pulling the hindered nitrogen into the reaction center [1].
Data Comparison:
| Coupling Reagent | Mechanism | Suitability for Hyp(tBu) | Est. Yield (2h) |
| EDC / HOBt | Carbodiimide | Poor (Too slow) | 30 - 50% |
| PyBOP | Phosphonium | Good | 70 - 85% |
| HATU / HOAt | Uronium (Aza) | Excellent (Fastest kinetics) | >95% |
Q2: I added 1 equivalent of DIPEA, but the coupling failed completely.
The Issue: The "HCl Trap." Your starting material is a hydrochloride salt (.HCl).
-
1.0 eq of Base is consumed entirely just to strip the HCl and release the free amine.
-
0.0 eq of Base remains to neutralize the acid generated during the activation of the incoming amino acid (especially if using HATU, which generates acid upon activation).
The Fix: The "2.2 Rule." You must add enough base to neutralize the salt plus maintain the basic pH required for the coupling reaction.
-
Protocol: Use 2.2 to 2.5 equivalents of DIPEA (Diisopropylethylamine) relative to the H-Hyp(tBu)-OtBu.HCl.
-
Verification: Spot a small aliquot of the reaction mixture onto wet pH paper. It must read pH 8–9. If it is acidic (pH < 6), the amine is protonated and non-reactive.
Q3: Can I use DCM (Dichloromethane) as the solvent?
The Issue: Solvation & Aggregation. While H-Hyp(tBu)-OtBu is soluble in DCM, the activated Fmoc-amino acid and the resulting dipeptide often suffer from "hydrophobic collapse" or aggregation in non-polar solvents, particularly with hindered residues.
The Fix: Use DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[2][3] These dipolar aprotic solvents disrupt inter-chain hydrogen bonding and better solvate the transition state of the hindered coupling.
Q4: Is moisture affecting my yield?
The Issue: Hydrolysis of the Active Ester. The tert-butyl ester (OtBu) on your proline is hydrophobic, but the coupling reagent (HATU) is sensitive to water. If your solvent is "wet," water competes with the hindered Hyp amine for the active ester, hydrolyzing your expensive Fmoc-AA-OH back to the acid.
The Fix:
-
Use anhydrous DMF (water content < 0.03%).
-
Flame-dry glassware or use a nitrogen balloon.
-
Note: The H-Hyp(tBu)-OtBu.HCl salt itself is hygroscopic. Dry it in a desiccator over P₂O₅ or KOH overnight before use.
Part 3: Optimized Experimental Protocol
Objective: Coupling Fmoc-Ala-OH (as a model) to H-Hyp(tBu)-OtBu.HCl.
Reagents:
-
Amine: H-Hyp(tBu)-OtBu.HCl (1.0 mmol)
-
Acid: Fmoc-Ala-OH (1.1 mmol)
-
Activator: HATU (1.1 mmol)
-
Base: DIPEA (2.5 mmol) – Critical excess
-
Solvent: Anhydrous DMF (5 mL, 0.2M concentration)
Step-by-Step Workflow:
-
Pre-Activation (The "Pre-Mix"):
-
Dissolve Fmoc-Ala-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add 1.0 eq of DIPEA immediately.
-
Stir for 30-60 seconds. (Do not wait longer; OAt esters can epimerize or hydrolyze if left too long without amine).
-
-
Salt Neutralization:
-
In a separate vial, dissolve H-Hyp(tBu)-OtBu.HCl (1.0 eq) in minimal DMF.
-
Add the remaining 1.5 eq of DIPEA to this vial.
-
Tech Tip: This ensures the amine is free-based immediately before contact with the active ester.
-
-
Coupling:
-
Pour the Amine/Base solution into the Activated Acid solution.
-
Flush with Nitrogen/Argon.
-
Stir at Room Temperature for 2 to 4 hours . (Hindered couplings require time).[4]
-
-
Monitoring:
-
Use LC-MS or TLC (50% EtOAc/Hexane). Look for the disappearance of the amine (UV active if Fmoc is present, or stain with Ninhydrin/Anisaldehyde).
-
Note: Ninhydrin stains secondary amines (Proline) faint reddish-brown, not the deep blue of primary amines.[1] Chloranil test is better for secondary amines [2].
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with 5% NaHCO₃ (removes unreacted acid/HOBt).
-
Wash with 5% Citric Acid (removes unreacted amine/DIPEA). Do not use strong HCl, as you risk cleaving the tBu groups.
-
Brine, Dry (Na₂SO₄), Concentrate.
-
Part 4: Advanced Visualization (Mechanism & Workflow)
The following diagram illustrates the optimized "Split-Base" workflow to prevent salt-related failures.
Figure 2: Split-Base addition strategy to ensure simultaneous activation and neutralization.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237.
-
Albericio, F., & Boudreau, M. A. (2025). Coupling Reagents and Procedures in Solid-Phase Peptide Synthesis. BenchChem Technical Notes.
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][3][4] Chemical Reviews, 109(6), 2455-2504.
Sources
Technical Support Center: Preventing Racemization of H-Hyp(tBu)-OtBu.HCl in Peptide Synthesis
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and best practices for researchers, chemists, and drug development professionals utilizing the sterically hindered amino acid derivative, (2S,4R)-4-(tert-butoxy)-pyrrolidine-2-carboxylic acid tert-butyl ester hydrochloride, or H-Hyp(tBu)-OtBu.HCl . Maintaining stereochemical integrity at the α-carbon of this unique building block is critical for the synthesis of structurally precise peptides. This document offers a combination of mechanistic explanations, field-proven protocols, and comparative data to help you navigate the challenges of its use and prevent epimerization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in peptide synthesis?
A: Racemization is the process where a single enantiomer of a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-forms. In the context of a peptide chain, this is more accurately termed epimerization , as it results in the formation of a diastereomer of the target peptide.[1] The biological activity of a peptide is exquisitely dependent on its three-dimensional structure. The introduction of even a small amount of a diastereomeric impurity can drastically alter its conformation, leading to reduced efficacy, altered receptor binding, or unpredictable off-target effects.
Q2: I thought proline and its derivatives like hydroxyproline (Hyp) were resistant to racemization. Why does it need special attention?
A: You are correct that proline and hydroxyproline are generally considered "racemization-resistant." The most common pathway for racemization of Nα-protected amino acids during coupling involves the formation of a planar 5(4H)-oxazolone intermediate. The secondary amine of the pyrrolidine ring in proline and hydroxyproline is incorporated into the backbone, making the formation of this oxazolone structurally unfavorable.
However, they are not immune. Racemization can still occur, albeit through a different, higher-energy pathway involving direct deprotonation of the α-proton by a base.[2] This risk is amplified by several factors pertinent to H-Hyp(tBu)-OtBu.HCl:
-
Steric Hindrance: The two bulky tert-butyl (tBu) groups on the side-chain ether and the C-terminal ester create significant steric bulk.[3] This can slow down the desired coupling reaction, extending the lifetime of the activated amino acid intermediate. A longer-lived activated species has a greater opportunity to be deprotonated by base in the reaction mixture, leading to epimerization.[4]
-
Extended Activation Times: To overcome the steric hindrance, researchers might be tempted to use longer pre-activation times or more forceful coupling conditions, both of which increase the risk of epimerization.
Q3: What are the primary factors that I need to control to prevent racemization of this building block?
A: Minimizing epimerization when coupling Fmoc-Hyp(tBu)-OH (the N-protected form you will use in synthesis) hinges on carefully controlling three key variables:
-
The Coupling Reagent & Additive System: The choice of activator and any accompanying additives is the most critical factor.
-
The Base: The strength (pKa) and steric nature of the tertiary amine base used for activation and neutralization are crucial.[5]
-
Reaction Conditions: Temperature and activation time must be carefully managed.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses common problems and provides a logical workflow for troubleshooting.
Problem: My final peptide shows a diastereomeric impurity by HPLC/MS that corresponds to the epimerization of the Hyp residue.
Step 1: Analyze Your Coupling Protocol
The first step is a critical review of the reagents and conditions used during the incorporation of the Fmoc-Hyp(tBu)-OH residue.
-
Initial Question: What coupling reagent, additive, and base did you use?
The flowchart below outlines the decision-making process for identifying the likely cause of racemization based on your chosen reagents.
Caption: Overall workflow from synthesis to verification.
References
-
Hofmann, K., Stupp, Y., Schieberle, P., & Krautwurst, D. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. PubMed. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]
-
Sato, K., Tsuboi, T., Nakai, T., & Ishii, A. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]
-
Li, W. B., & Yudin, A. K. (2007). Studies on racemization kinetics of L-proline and L-histidine. ResearchGate. Available at: [Link]
-
Kitas, E. A., & Knorr, R. (1991). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. Available at: [Link]
-
Schober, M., Touchet, S., Copéret, C., & Kroutil, W. (2018). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. Available at: [Link]
-
Li, B., & Zhao, Y. (2023). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Available at: [Link]
-
El-Faham, A., Al-Ghamdi, A. M., & Albericio, F. (2016). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules. Available at: [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. Available at: [Link]
-
Harada, N., & Nakanishi, K. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
-
Delaney, N. G., & Madison, V. (1982). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. Journal of the American Chemical Society. Available at: [Link]
-
Hofmann, K., Stupp, Y., Schieberle, P., & Krautwurst, D. (2013). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. ResearchGate. Available at: [Link]
-
An, G., & Agnew, H. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols. Available at: [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]
-
Kimmerlin, T., & Seebach, D. (2005). 100 years of peptide synthesis: ligation methods for peptide and protein synthesis with applications to β-peptide assembly. Journal of Peptide Research. Available at: [Link]
-
Beyermann, M., & Bienert, M. (1997). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
Overcoming steric hindrance in O-tert-butyl-L-hydroxyproline derivatives
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric & Synthetic Hurdles with O-tert-butyl-L-hydroxyproline
Technical Support Center: Hyp(tBu) Derivative Synthesis
Welcome to the advanced support module for O-tert-butyl-L-hydroxyproline (Hyp(tBu)) . This guide addresses the specific steric and kinetic challenges inherent to this bulky, conformationally constrained amino acid.
Unlike standard residues, Hyp(tBu) presents a "double-lock" problem:
-
Nucleophilic Sterics: The secondary amine (pyrrolidine ring) is inherently less reactive than primary amines.
-
Remote Steric Clash: The bulky tert-butyl ether at the
-position creates a "shielding" effect, destabilizing incoming activated esters and promoting side reactions like diketopiperazine (DKP) formation.
Module 1: The "Hard Junction" (Coupling Failures)
User Query: "I am observing incomplete coupling when attaching the next amino acid onto the N-terminus of Hyp(tBu)-resin. Kaiser test is inconclusive.[1] What is the fix?"
Root Cause Analysis
Coupling to a secondary amine (like Pro or Hyp) is kinetically slow. The tert-butyl group on Hyp(tBu) exacerbates this by restricting the conformational space available for the incoming activated amino acid to approach. Standard reagents (HBTU/HCTU) often fail to drive this reaction to completion before hydrolysis occurs.
Troubleshooting Protocol
| Variable | Standard Protocol (Avoid) | High-Efficiency Protocol (Recommended) |
| Coupling Reagent | HBTU, HCTU, TBTU | HATU or COMU (1:1 eq with AA) |
| Additive | HOBt | HOAt (Essential if using HATU) or Oxyma Pure |
| Base | DIPEA (2 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA (reduced to 1.5 eq) |
| Solvent | DMF | DMF/DCM (1:1) or NMP (improves swelling) |
| Temperature | Room Temp (25°C) | 50°C - 75°C (Microwave or conventional heating) |
Step-by-Step: The "Power Coupling" Method
Use this for the X -> Hyp(tBu) junction.
-
Activation: Dissolve Fmoc-AA-OH (5 eq) and HATU (5 eq) in NMP.
-
Base Addition: Add HOAt (5 eq) and DIPEA (10 eq). Note: Pre-activate for only 30-60 seconds to minimize racemization of the incoming AA.
-
Coupling: Add mixture to the resin.
-
Microwave: Ramp to 75°C over 2 min; hold for 5 min.
-
Manual: Incubate at 50°C for 45-60 mins.
-
-
Monitoring: Do not use the Kaiser test (it does not detect secondary amines). Use the Chloranil Test or Isatin Test .[1]
-
Chloranil Positive: Blue/Green beads.
-
Chloranil Negative: Colorless/Yellow beads.
-
-
Re-Coupling: If positive, repeat the step using PyAOP or COMU to access a different activation geometry.
Module 2: The "Silent Killer" (Diketopiperazine Formation)
User Query: "My mass spec shows a dominant peak at [M-18] or a truncated sequence missing the last two residues. What happened?"
Root Cause Analysis
When Hyp(tBu) is the second residue from the C-terminus (e.g., H2N-Hyp(tBu)-AA1-Resin), the free secondary amine can back-bite into the C-terminal ester linkage. This cleaves the dipeptide from the resin as a cyclic diketopiperazine (DKP) .[2] This is extremely common with Pro/Hyp derivatives due to the cis-amide bond propensity.
Visualizing the Threat
Caption: Mechanism of DKP formation where the free amine attacks the resin linker. Green nodes indicate prevention strategies.
The Solution: Steric Blocking
-
Switch Resin: Do not use Wang resin for C-terminal Hyp(tBu).
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin. The massive trityl group sterically hinders the back-biting attack.
-
-
Alternative Base: If you must use Wang resin, avoid Piperidine for Fmoc removal at the dipeptide stage.
-
Use DBU (2%) + Piperazine (5%) in DMF.[3] This is milder and reduces DKP formation rates.
-
-
Unit Coupling: Instead of coupling Hyp(tBu) then the next AA, synthesize the dipeptide Fmoc-AA-Hyp(tBu)-OH in solution and couple it as a single unit.
Module 3: Solubility & Aggregation
User Query: "The resin isn't swelling properly, and filtration is slow. Is the tBu group causing aggregation?"
Root Cause Analysis
While the tert-butyl group adds bulk, the hydroxyproline core promotes polyproline II (PPII) helix formation and cis/trans isomerization. This can lead to "structure-based" aggregation, where the peptide chains on the resin stack, preventing solvent access.
Solvent "Magic Mix" for Hyp(tBu)
Standard DMF is often insufficient. Switch to a "Chaotropic Solvent System" to disrupt hydrogen bonding and swell the polymer matrix.
| Solvent System | Application | Mechanism |
| NMP (N-methyl-2-pyrrolidone) | General Coupling | Superior swelling of polystyrene resins compared to DMF. |
| DMSO/DMF (1:4) | Severe Aggregation | DMSO disrupts beta-sheet/helix stacking (Use with HATU, not HBTU). |
| Perchlorate Mix | Extreme Cases | 0.4M LiClO₄ in THF/DMF. Chaos-inducing salt breaks strong H-bonds. |
Summary Decision Tree: Coupling Logic
Caption: Decision logic for optimizing Hyp(tBu) incorporation and elongation.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Giraud, M., et al. (1999). Diketopiperazine formation during the synthesis of C-terminal proline peptides. Journal of Peptide Science.
-
Bachem. (2024).[5][6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Vertex AI. (2025).[6][7] Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Optimizing Solubility of H-Hyp(tBu)-OtBu.HCl
The Solubility Paradox: Technical Deep Dive
The Core Issue: The solubility challenges associated with H-Hyp(tBu)-OtBu.HCl (CAS: 367453-05-2) stem from a fundamental conflict in its molecular architecture.
-
Lipophilic Domain: The tert-butyl ether (side chain) and tert-butyl ester (C-terminus) are highly hydrophobic, designed to make the final peptide soluble in organic solvents.
-
Ionic Domain: The hydrochloride salt (HCl) on the secondary amine creates a rigid crystal lattice with high lattice energy.
The Result: In non-polar solvents like Dichloromethane (DCM), the ionic lattice prevents dissolution, often resulting in a "gummy" oil or sticky precipitate rather than a free-flowing solution. Conversely, while water or methanol dissolves the salt, they are often incompatible with downstream anhydrous coupling reactions.
The Solution Strategy: To solubilize this compound effectively, you must either break the ionic lattice using polar aprotic co-solvents or remove the ionic character by neutralizing the salt (free-basing).
Troubleshooting Scenarios (Q&A)
Scenario A: Solid Phase Peptide Synthesis (SPPS)
Q: I am trying to dissolve H-Hyp(tBu)-OtBu.HCl in DMF for a coupling reaction, but it forms a cloudy suspension. Is this normal? A: At high concentrations (>0.3 M), the HCl salt can aggregate in DMF.
-
Immediate Fix: Add 1-5% (v/v) Triton X-100 or simply warm the solution gently to 30°C (do not exceed 40°C to protect the tBu groups).
-
Root Cause: The chloride counter-ion is poorly solvated in pure DMF.
-
Pro Tip: If using automated synthesizers, dissolve the amino acid in NMP (N-methylpyrrolidone) instead of DMF. NMP has a higher dielectric constant and solubilizes hydrophobic salts better.
Scenario B: Solution Phase Coupling in DCM
Q: My protocol requires DCM as the solvent, but the salt just clumps up at the bottom. Can I just add more DCM? A: No, adding more DCM will not help. The salt is virtually insoluble in pure DCM.
-
The Fix: You must use a "Solvent Carrier" approach. Dissolve the salt in the minimum volume of DMF (approx. 10% of total volume) and then dilute with DCM.
-
Alternative: Perform an In-Situ Neutralization (See Protocol A below). Once the amine is deprotonated by a base (DIEA), it becomes significantly more soluble in DCM.
Scenario C: "Gummy" Appearance
Q: The compound arrived as a sticky solid/oil. Is it degraded? A: Likely not. Hydroxyproline derivatives with bulky protecting groups are often amorphous solids or viscous oils because the bulky groups prevent efficient crystal packing.
-
Verification: Check purity via HPLC. If >95%, the physical form is just a result of its low glass transition temperature. Handle it as a viscous liquid; weighing by difference (transferring via syringe) is more accurate than using a spatula.
Strategic Decision Pathways (Visuals)
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the correct solvent system based on your experimental application.
Validated Experimental Protocols
Protocol A: In-Situ Neutralization (Recommended for Coupling)
Use this when you want to skip the extra extraction step and go straight to coupling.
-
Dissolution: Dissolve H-Hyp(tBu)-OtBu.HCl (1.0 equiv) in the minimum amount of DMF.
-
Dilution: Dilute with DCM if required by your protocol (maintain DMF >10%).
-
Activation: Add the coupling reagent (e.g., HATU, EDC) before adding the base.
-
Neutralization: Add DIPEA (Diisopropylethylamine) (1.0 equiv to neutralize HCl + 1.0 equiv for activation = 2.0 equiv total ).
-
Critical Note: Do not premix the base with the amino acid salt for long periods (>10 mins) without the coupling agent present, as this can lead to slow diketopiperazine formation or racemization, although Hyp derivatives are relatively resistant to racemization.
-
Protocol B: Extractive Free-Basing (For pure DCM solubility)
Use this if you absolutely must have the compound in 100% DCM or EtOAc.
-
Partition: Suspend the HCl salt in EtOAc or DCM (it will not dissolve yet).
-
Wash: Add an equal volume of 5% NaHCO₃ (aq) or 1M Na₂CO₃ .
-
Agitate: Shake vigorously. The salt will deprotonate, and the free amine will migrate into the organic layer. The solution should become clear.
-
Separation: Separate the organic layer.[1]
-
Drying: Dry over anhydrous Na₂SO₄ and filter.
-
Usage: Use the solution immediately. Warning: The free base is less stable than the HCl salt. Do not store it long-term.
Figure 2: Free-Basing Workflow
Caption: Step-by-step mechanism for converting the HCl salt into the DCM-soluble free amine.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Comments |
| Water | Good | Soluble, but hydrolysis risk for esters over time.[2] Not for coupling. |
| Methanol/Ethanol | Excellent | Good for transfers, but alcohol competes in coupling reactions.[2] |
| DMF/NMP | Good | Best for SPPS.[2] High concentrations may require warming. |
| DCM (Pure) | Poor | Forms gums/precipitates.[2] Requires free-basing. |
| Ethyl Acetate | Moderate | Soluble as free base; poor as HCl salt.[2] |
| THF | Moderate | Better than DCM, but often requires small water/alcohol trace to dissolve salt.[2] |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4] Chemical Reviews, 109(6), 2455-2504. (General reference for tBu stability).
-
PubChem Compound Summary. (2024). Tetrahydrofuran and Solvent Properties.[4][5][6][7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. H-TBU-GLY-OTBU HCL synthesis - chemicalbook [chemicalbook.com]
- 2. Tetrahydrofuran (CAS 109-99-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalworlds.com [chemicalworlds.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Minimizing Side Reactions During H-Hyp(tBu)-OtBu.HCl Neutralization
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the specialty amino acid derivative, H-Hyp(tBu)-OtBu.HCl (di-tert-butyl ester hydrochloride of (2S,4R)-4-hydroxyproline). This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the critical neutralization step, ensuring high yield and purity of your desired free amine while minimizing common side reactions. Our guidance is grounded in established chemical principles and field-proven laboratory practices.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the neutralization of H-Hyp(tBu)-OtBu.HCl. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.
Issue 1: Significant Lactam Formation Detected Post-Neutralization
Question: Why am I observing a significant amount of a major byproduct, identified as the corresponding β-lactam, after neutralizing my H-Hyp(tBu)-OtBu.HCl?
Root Cause Analysis:
The primary side reaction during the neutralization of H-Hyp(tBu)-OtBu.HCl is intramolecular cyclization, leading to the formation of a bicyclic β-lactam. This occurs when the deprotonated secondary amine, acting as a nucleophile, attacks the sterically accessible ester carbonyl group. The use of a non-sterically hindered or overly strong base can significantly promote this unwanted reaction.
Diagram of Lactam Formation:
Caption: Mechanism of β-lactam formation during neutralization.
Mitigation Strategy: The Importance of Steric Hindrance
To minimize lactam formation, the choice of base is critical. A sterically hindered, non-nucleophilic base is highly recommended.[1][2] Such bases can effectively deprotonate the ammonium salt to the free amine but are too bulky to facilitate the subsequent nucleophilic attack on the ester carbonyl.
Recommended Bases for Minimizing Lactam Formation:
| Base | Chemical Name | pKa of Conjugate Acid | Key Characteristics |
| DIPEA | N,N-Diisopropylethylamine | ~10.75 | Sterically hindered, non-nucleophilic, commonly used in peptide synthesis.[3] |
| 2,4,6-Collidine | 2,4,6-Trimethylpyridine | ~7.4 | Sterically hindered, moderately basic, effective in preventing side reactions. |
Experimental Protocol: Neutralization with DIPEA
-
Preparation: Dissolve H-Hyp(tBu)-OtBu.HCl in an appropriate anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and further minimize side reactions.
-
Base Addition: Slowly add 1.05 equivalents of DIPEA dropwise to the stirred solution. The slight excess of base ensures complete neutralization.
-
Reaction Monitoring: Monitor the progress of the neutralization by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-30 minutes.
-
Proceed to Next Step: The resulting solution of the free amine is generally used immediately in the subsequent reaction (e.g., peptide coupling) without isolation.
Issue 2: Low Yield of the Desired Free Amine
Question: My reaction yield is consistently low, even when I don't observe significant lactam formation. What could be the cause?
Root Cause Analysis:
Low yields can stem from several factors beyond lactam formation:
-
Incomplete Neutralization: Insufficient base will leave a portion of the starting material as the hydrochloride salt, which is unreactive in subsequent coupling reactions.
-
Degradation of Protecting Groups: While tert-butyl protecting groups are generally stable to bases, prolonged exposure to certain basic conditions or elevated temperatures can lead to their cleavage.
-
Mechanical Losses: Losses during work-up and purification steps can significantly reduce the final yield.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure the accurate measurement of both the H-Hyp(tBu)-OtBu.HCl and the base. Use a calibrated micropipette for liquid bases.
-
Optimize Reaction Conditions:
-
Temperature: Maintain a low temperature (0 °C) throughout the neutralization process.
-
Time: Do not prolong the neutralization unnecessarily. Monitor the reaction and proceed to the next step as soon as the starting material is consumed.
-
-
Solvent Quality: Use anhydrous solvents to prevent potential hydrolysis of the ester groups.
-
In-situ Use: Whenever possible, use the neutralized free amine solution directly in the next step to avoid isolation and potential degradation or mechanical loss.
Frequently Asked Questions (FAQs)
Q1: Can I use common inorganic bases like sodium bicarbonate or potassium carbonate for the neutralization?
While inorganic bases can deprotonate the hydrochloride salt, they are generally not recommended for this specific substrate in organic solvents. Their low solubility in common organic solvents like DCM can lead to heterogeneous reaction mixtures and incomplete neutralization. Furthermore, the presence of water in these bases can promote hydrolysis of the tert-butyl ester. A soluble, sterically hindered organic base is a much more reliable choice.
Q2: How can I effectively monitor the neutralization reaction?
Thin-Layer Chromatography (TLC):
TLC is a quick and effective method to monitor the disappearance of the starting material and the appearance of the free amine.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is a 9:1 mixture of Dichloromethane:Methanol (DCM:MeOH). Adjust the polarity as needed for optimal separation.
-
Visualization:
-
UV Light (254 nm): If the compounds are UV active.
-
Ninhydrin Stain: This is a highly effective stain for detecting primary and secondary amines. The free amine will typically appear as a yellow or brown spot upon heating.[4]
-
Q3: What are the key considerations for the stability of the tBu protecting groups?
The tert-butyl (tBu) ether and ester protecting groups on H-Hyp(tBu)-OtBu.HCl are sensitive to acidic conditions. It is crucial to avoid any acidic work-up steps after neutralization. The free amine solution should be kept under a neutral or slightly basic pH.
Diagram of Key Experimental Parameters:
Caption: Critical parameters for successful neutralization.
Q4: Are there any specific safety precautions I should take?
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sterically hindered amine bases like DIPEA can be corrosive and have strong odors. Consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
Wikipedia. Non-nucleophilic base. [Link]
-
Grokipedia. Non-nucleophilic base. [Link]
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Thieme. (2022). Highly Sterically Hindered Peptide Bond Formation. [Link]
-
Chemistry LibreTexts. (2021). Non-nucleophilic Brønsted-Lowry Superbases. [Link]
- Ciulla, M., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(28), 8873–8884.
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
- De Vecchi, E., et al. (1998). Total hydroxyproline determined with rapid and simple high performance liquid chromatography. Clinical Chemistry, 44(11), 2349-2352.
- Al-Hussain, S. A., & Al-Bayati, R. I. H. (2018). Advances in the chemistry of β-lactam and its medicinal applications.
-
The Organic Chemistry Tutor. (2016). H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems [Video]. YouTube. [Link]
- Armstrong, D. W., et al. (1995). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 7(5), 343-352.
- Iavarone, A., et al. (1998). New Procedure for the Specific High-Performance Liquid Chromatographic Determination of Hydroxyproline.
-
ResearchGate. Structural bases of collagen stabilization induced by proline hydroxylation. [Link]
-
PubChem. (2S,4R)-4-(tert-butoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid. [Link]
- Kent, S. B. H. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Chen, Y., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
- Jurin, M., & Roje, M. (2024). HPLC and SFC Enantioseparation of (±)-Trans–β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Influence of Mobile Phase Composition. Molecules, 29(3), 570.
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. Liquid chromatographic determination of hydroxyproline in tissue samples. [Link]
-
ResearchGate. Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. [Link]
-
Leah4sci. (2024). H-NMR Spectroscopy Basics [Livestream Recording] Organic Chemistry Review & Practice Session [Video]. YouTube. [Link]
-
MDPI. A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]
-
American Chemical Society. Peptide Chemistry. [Link]
-
National Institutes of Health. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]
-
PubMed. Analysis of hydroxyproline by high performance liquid chromatography and its application to collagen turnover studies in bone cultures. [Link]
-
Beilstein Journals. Synthesis of (−)-halichonic acid and (−)-halichonic acid B. [Link]
Sources
Technical Support Center: H-Hyp(tBu)-OtBu Stability & Optimization
This guide serves as a specialized Technical Support Center for researchers working with H-Hyp(tBu)-OtBu (O-tert-butyl-L-hydroxyproline tert-butyl ester). It addresses the unique stability challenges posed by this "double-bulky" yet sensitive building block.
Product: H-Hyp(tBu)-OtBu (and its HCl salt) CAS: 367453-05-2 (HCl salt) Application: Solid-phase and solution-phase peptide synthesis; N-terminal modification.
Executive Summary: The Stability Paradox
H-Hyp(tBu)-OtBu is a "doubly protected" amino acid. While the tert-butyl groups provide excellent steric shielding against unwanted side reactions, they introduce two critical instability vectors:
-
Acid Sensitivity: Both the ether (side chain) and ester (C-terminus) are acid-labile.
-
Diketopiperazine (DKP) Risk: As a proline derivative, the conformational constraint of the pyrrolidine ring forces the backbone into a geometry that favors intramolecular cyclization (DKP formation) once the amine is free.
Core Rule: The stability of this compound is entirely dependent on temperature and protonation state .
Storage & Handling Protocols (The "Cold Chain")
Q: How should I store the solid stock?
A: Store as the HCl salt at -20°C or lower. The free base (H-Hyp(tBu)-OtBu) is an oil or low-melting solid that is thermodynamically unstable at room temperature. It will slowly auto-catalyze its own dimerization into a Diketopiperazine (DKP).
-
Standard Storage: -20°C (Stable for ~6 months).
-
Long-Term Storage: -80°C (Recommended for >6 months).
-
Atmosphere: Store under Argon or Nitrogen. Moisture initiates hydrolysis of the ester.
Q: Can I store it in solution?
A: No. Never store H-Hyp(tBu)-OtBu in solution, especially as a free base.
-
In DMF/DMSO: The high dielectric constant promotes DKP formation.
-
In DCM/Chloroform: Trace acidity in chlorinated solvents can trigger deprotection of the tBu groups over time.
-
Protocol: Prepare solutions immediately before coupling.
Reaction Optimization (The "Heat Limit")
Q: What is the maximum safe temperature for processing?
A: 25°C (Strict Limit). Do not heat this compound to dissolve it.
| State | Max Temp | Risk Factor | Mechanism |
| HCl Salt | < 30°C | Deprotection | Acid-catalyzed thermal elimination of isobutylene. |
| Free Base | < 25°C | Dimerization | Nucleophilic attack of amine on ester (DKP formation). |
Q: How do I handle the "Free Base" generation?
If your protocol requires the free amine (e.g., for coupling to an activated carboxylic acid), generate it in situ.
-
Dissolve: Dissolve the HCl salt in DMF at Room Temperature (RT).
-
Neutralize: Add a tertiary base (DIEA or NMM) only when the reaction partner is present.
-
Timing: Do not let the neutralized solution sit for >15 minutes before reaction.
Troubleshooting Guide
Issue 1: "My product mass spec shows M-56 or M-112 peaks."
Diagnosis: Thermal elimination of the tert-butyl groups. Cause: You likely heated the reaction or the rotary evaporator bath was too hot (>40°C) while the mixture was acidic. The Fix:
-
Keep rotary evaporator baths at 30°C max .
-
Ensure the crude mixture is neutralized (pH 7-8) before concentration if possible.
Issue 2: "I see a precipitate forming in my stock solution (DMF)."
Diagnosis: Diketopiperazine (DKP) formation.[1] Mechanism: Two molecules of H-Hyp(tBu)-OtBu reacted with each other to form a cyclic dimer, releasing tert-butanol. This cyclic peptide is often less soluble than the monomer. The Fix:
-
Prevention: Never leave the free amine in solution.
-
Recovery: The DKP is irreversible. Filter the solution; the precipitate is the impurity. Use the filtrate immediately, but expect lower yield.
Issue 3: "The compound won't dissolve in DCM without heat."
Diagnosis: The HCl salt is polar; DCM is non-polar. The Fix:
-
Do not heat.[2]
-
Add a small amount of DMF (5-10%) to the DCM to aid solubility.
-
Alternatively, dissolve in minimum DMF first, then dilute with DCM.
Visualizing the Instability Pathways
The following diagram illustrates the "Safe Zone" vs. the degradation pathways driven by temperature and pH.
Caption: Figure 1. Degradation pathways. The Free Base is kinetically unstable toward dimerization (DKP), while the Salt is thermodynamically unstable toward deprotection if heated.
Experimental Workflow: Safe Handling Protocol
Objective: Couple H-Hyp(tBu)-OtBu to a carboxylic acid (R-COOH) without degradation.
-
Preparation:
-
Calculate amounts. Keep the H-Hyp(tBu)-OtBu HCl salt on ice until the last moment.
-
Pre-activate your carboxylic acid (R-COOH) with coupling reagents (e.g., HATU/DIEA) in DMF for 2-3 minutes.
-
-
Dissolution (The Critical Step):
-
Dissolve H-Hyp(tBu)-OtBu HCl salt in minimum DMF at 20°C .
-
Note: Do not add base to this vial yet.
-
-
Coupling:
-
Add the H-Hyp(tBu)-OtBu HCl solution to the pre-activated acid mixture.
-
Immediately add the necessary equivalents of base (DIEA) to neutralize the HCl and initiate coupling.
-
Reasoning: This "In-Situ Neutralization" ensures the free amine exists only in the presence of the electrophile (activated acid), favoring the desired coupling over self-dimerization (DKP).
-
-
Work-up:
-
Dilute with EtOAc.[3] Wash with mild buffers (5% NaHCO3, Brine).
-
Avoid strong acid washes (like 1N HCl) if you plan to keep the tBu groups intact. Use 5% KHSO4 or Citric Acid instead.
-
Evaporate solvent at <30°C .
-
References
- Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text describing the propensity of Proline derivatives to form Diketopiperazines).[1][4]
-
BenchChem. (2025). Technical Support Center: Diketopiperazine (DKP) Formation in Proline Derivative Synthesis. Link (General guidance on DKP risks in proline analogs).
-
Sigma-Aldrich. (2024).[5] Product Specification: Fmoc-Hyp(tBu)-OH. Link (Comparative stability data for Hydroxyproline tBu derivatives).
-
MedChemExpress. (2024). Storage conditions for H-Asp(OtBu)-OtBu HCl. Link (Analogous stability data for free-amine tert-butyl diesters).
Sources
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H-Glu(OtBu)-OtBu.HCl | 32677-01-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Fmoc-Hyp(tBu)-OH = 98.0 HPLC 122996-47-8 [sigmaaldrich.com]
- 4. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-Hyp(tBu)-OH = 98.0 HPLC 122996-47-8 [sigmaaldrich.com]
Technical Support Center: Purification of Hydrophobic Hyp(tBu) Peptides
Status: Operational Operator: Senior Application Scientist (Separation Science Division) Topic: Troubleshooting Solubility, Resolution, and Recovery of Protected Hydrophobic Peptides
Executive Summary
Purifying peptides containing Hydroxyproline(tBu) [Hyp(tBu)]—particularly in the context of protected fragment condensation or collagen-mimetic synthesis—presents a unique "hydrophobic wall." The tert-butyl ether protection, combined with the intrinsic hydrophobicity of the peptide backbone, often leads to aggregation, poor solubility in aqueous mobile phases, and irreversible binding to standard C18 stationary phases.
This guide moves beyond standard protocols, offering field-proven strategies to solubilize and resolve these difficult species without compromising the acid-sensitive protecting groups.
Module 1: The Solubility Paradox (Sample Preparation)
User Issue: "I cannot get my Hyp(tBu) peptide to dissolve in the mobile phase (Water/Acetonitrile). It forms a gel or a cloudy suspension."
The Mechanism
Hydrophobic peptides, especially protected fragments, form strong intermolecular
The Solution: The HFIP "Disaggregation" Protocol
Hexafluoroisopropanol (HFIP) is the gold standard for solubilizing hydrophobic peptides. It disrupts secondary structures (
Step-by-Step Solubilization Protocol:
-
Initial Dissolution: Dissolve the crude peptide in a minimal volume of 100% HFIP or TFE (Trifluoroethanol) .
-
Note: If the peptide is extremely hydrophobic, use a 1:1 mixture of HFIP and DCM (Dichloromethane).
-
-
Sonication: Sonicate for 5–10 minutes. The solution should be clear.
-
Dilution (Critical): You cannot inject 100% HFIP onto a standard RP-HPLC column without risking peak distortion (solvent effects). Dilute the sample with Mobile Phase A (usually 0.1% TFA in Water) immediately prior to injection.
-
Target Ratio: 1 part HFIP solution : 3 parts Buffer A.
-
Observation: If precipitation occurs upon dilution, stop. You must switch to a High-Organic Loading Method (injecting into a column equilibrated at 50% B).
-
| Solvent | Solubilizing Power | Risk Factor | Recommended Use |
| HFIP | High (Breaks aggregates) | Low (Volatile, easy to remove) | Primary choice for initial dissolution. |
| DMSO | High | High (High boiling point, hard to remove) | Avoid for prep-scale if possible; difficult to lyophilize. |
| DCM | Medium (Good for protected) | Medium (Incompatible with RP tubing) | Use only as a co-solvent (<20%). |
| Formic Acid | High | High (Chemical modification risk) | Use only if tBu groups are verified stable (risk of formylation). |
Module 2: Chromatographic Separation (The "Ghost Peak" & Broadening)
User Issue: "My peptide elutes as a broad smear, or I see significant carryover (ghost peaks) in blank runs."
The Mechanism
Hyp(tBu) peptides are "sticky." They interact too strongly with the alkyl chains of standard C18 columns, leading to slow mass transfer (broad peaks) and irreversible adsorption (low recovery).
The Solution: Stationary Phase & Thermodynamics
1. Switch the Column Chemistry Stop using standard C18 (ODS) columns. The hydrophobic interaction is too strong.
-
Recommendation: Use C4 (Butyl) or Diphenyl phases.
-
Why? C4 has shorter alkyl chains, reducing retention time and risk of irreversible binding. Diphenyl phases offer "pi-pi" interactions which can provide unique selectivity for protected peptides without the excessive hydrophobic grab of C18.
-
Pore Size: Ensure you are using 300 Å (Wide Pore) silica. 100 Å pores are too small for aggregated hydrophobic peptides, causing restricted diffusion.
2. Turn Up the Heat Temperature is the most underutilized parameter in peptide purification.
-
Protocol: Set column oven to 45°C – 60°C .
-
Benefit: Reduces mobile phase viscosity, increases mass transfer kinetics, and helps keep the peptide "denatured" (preventing on-column aggregation).
-
Caution: Do not exceed 60°C with Hyp(tBu) in acidic conditions (see Module 3).
Module 3: Protecting Group Integrity (Acid Sensitivity)
User Issue: "Will 0.1% TFA remove the tBu group during purification?"
The Mechanism
The tert-butyl group on Hydroxyproline is an ether (Hyp-O-tBu), not an ester (like Asp-OtBu) or a carbamate (Boc).
-
Stability Hierarchy: Ether (Hyp-O-tBu) > Ester (Glu/Asp-OtBu) > Carbamate (Boc).
-
Verdict: Hyp(tBu) is generally stable to 0.1% TFA at room temperature for the duration of a standard HPLC run.
Risk Mitigation Strategy
If your peptide contains other highly acid-sensitive groups (e.g., Trityl on His/Asn) or if you are running at high temperatures (>50°C), TFA might be too aggressive.
Alternative Mobile Phase Modifiers:
-
Formic Acid (0.1%): Weaker acid (pKa ~3.75) than TFA (pKa ~0.2). Good for MS, gentler on protecting groups.
-
Ammonium Acetate (10mM, pH 6.5): Neutral pH.
-
Warning: At neutral pH, silica dissolution is a risk. Use a column designed for high pH (e.g., Hybrid Particle Technology or Polymer-based PLRP-S).
-
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for purifying hydrophobic Hyp(tBu) peptides.
Caption: Decision matrix for optimizing solubility and resolution of hydrophobic protected peptides.
Module 4: Post-Purification Recovery
User Issue: "I purified the peptide, but after lyophilization, it won't dissolve again."
The "Crash-Out" Phenomenon: Lyophilizing from TFA-containing solutions concentrates the acid as the water sublimes. The residual TFA salts often render hydrophobic peptides completely insoluble.
Corrective Action:
-
TFA Exchange: Before the final freeze-dry, perform a "salt exchange" step. Re-dissolve the peptide in weak Acetic Acid/Water and lyophilize again to replace trifluoroacetate counterions with acetate (which are often more soluble).
-
Immediate Use: If possible, do not dry the peptide completely. Store as a frozen solution or use immediately for the next synthetic step (e.g., ligation).
References
-
The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Vydac Application Notes. [Link]
-
Biotage. (2017). Alternative strategies for purification of fully protected peptides using flash chromatography. [Link]
-
National Institutes of Health (NIH). (2010). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. [Link]
-
ResearchGate. (2016). The Solubility of Peptide Intermediates in Organic Solvents: Solubilizing Potential of Hexafluoro-2-propanol. [Link]
Technical Support Center: Troubleshooting Incomplete Coupling of H-Hyp(tBu)-OtBu.HCl via Kaiser Test
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the incomplete coupling of H-Hyp(tBu)-OtBu.HCl, as detected by the Kaiser test. Here, we delve into the nuances of the Kaiser test, interpret its results, and provide actionable solutions to ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and how does it work in SPPS?
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin-bound peptide.[1][2] Its primary application in SPPS is to monitor the completion of the amino acid coupling step.[3] The test relies on the reaction of ninhydrin with the deprotected N-terminal primary amine of the peptide. In the presence of a primary amine, ninhydrin undergoes a reaction to form a deep blue or purple compound known as Ruhemann's purple, indicating an incomplete coupling reaction.[4][5] Conversely, a negative test (yellow or colorless beads and solution) signifies a successful coupling, as there are no free primary amines to react.[3]
Q2: I've observed a positive Kaiser test after coupling H-Hyp(tBu)-OtBu.HCl. What does this signify?
A positive Kaiser test (blue beads/solution) after the coupling step for H-Hyp(tBu)-OtBu.HCl indicates that the coupling reaction is incomplete. This means that a significant number of the N-terminal amines on the growing peptide chain have not successfully formed a peptide bond with the incoming hydroxyproline derivative.
However, it's important to note that H-Hyp(tBu)-OtBu.HCl is a derivative of hydroxyproline, which is a secondary amine. The classic Kaiser test is known to be unreliable for secondary amines like proline and its derivatives, often yielding a less intense reddish-brown or yellowish color instead of the characteristic deep blue.[1][2][4][6] This can lead to misinterpretation of the results. Therefore, while a strong blue color is a clear indicator of a problem, a faint or atypical color change should be investigated further.
Q3: Why might the coupling of H-Hyp(tBu)-OtBu.HCl be challenging?
The coupling of H-Hyp(tBu)-OtBu.HCl can present challenges due to a combination of factors:
-
Steric Hindrance: The bulky tert-butyl (tBu) protecting groups on both the hydroxyl and carboxyl groups can sterically hinder the approach of the activated amino acid to the N-terminal amine of the peptide chain.[7] This can slow down the reaction rate and lead to incomplete coupling under standard conditions.
-
Secondary Amine Reactivity: As a proline derivative, H-Hyp(tBu)-OtBu.HCl has a secondary amine at its N-terminus. Secondary amines are generally less nucleophilic than primary amines, which can result in slower coupling kinetics.
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form secondary structures, leading to aggregation.[8] This can make the N-terminal amine inaccessible to the incoming amino acid, resulting in incomplete coupling.[8]
Q4: Are there alternative tests to the Kaiser test for secondary amines like H-Hyp(tBu)-OtBu.HCl?
Yes, given the unreliability of the Kaiser test for secondary amines, alternative tests are highly recommended when working with proline and its derivatives.[1][2][6] The two most common alternatives are:
-
Chloranil Test: This test is specific for secondary amines and produces a blue or greenish-blue color in their presence.[6]
-
Isatin Test: This test also detects secondary amines, with a positive result indicated by the appearance of a blue color.[1]
These tests provide a more reliable assessment of the coupling efficiency for secondary amines.[6]
Troubleshooting Guide
Issue: Positive Kaiser Test After Coupling H-Hyp(tBu)-OtBu.HCl
A positive Kaiser test after attempting to couple H-Hyp(tBu)-OtBu.HCl is a common issue. The following troubleshooting guide provides a systematic approach to identify the root cause and implement effective solutions.
Step 1: Verify the Test Result
Given the potential for ambiguous results with the Kaiser test for secondary amines, the first step is to confirm the presence of free amines using a more appropriate method.
Recommended Action:
-
Perform a Chloranil test or an Isatin test to confirm the presence of unreacted secondary amines.[1][6] A positive result from these tests provides a more definitive indication of incomplete coupling.
Step 2: Investigate Potential Causes of Incomplete Coupling
If the incomplete coupling is confirmed, the next step is to investigate the potential causes.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for a positive Kaiser test.
Potential Cause 1: Suboptimal Coupling Conditions
Standard coupling protocols may not be sufficient for sterically hindered or less reactive amino acids.
Recommended Actions:
-
Double Couple: Repeat the coupling step with a fresh solution of activated H-Hyp(tBu)-OtBu.HCl.[9] This is often the simplest and most effective solution.
-
Increase Reaction Time: Extend the coupling reaction time to allow for the slower kinetics of the secondary amine.
-
Change Coupling Reagent: Switch to a more potent coupling reagent. While standard reagents like HBTU may be effective, more powerful options like HATU or COMU can overcome steric hindrance and improve coupling efficiency.[7][9]
-
Modify the Solvent: If peptide aggregation is suspected, changing the solvent can be beneficial.[8] Consider switching from DMF to NMP or adding a small amount of DMSO to disrupt secondary structures.[1]
Potential Cause 2: Reagent Quality and Preparation
The quality and freshness of reagents are critical for successful coupling.
Recommended Actions:
-
Use Fresh Reagents: Ensure that the H-Hyp(tBu)-OtBu.HCl, coupling reagents, and solvents are of high quality and not expired.
-
Proper Amino Acid Activation: Verify that the amino acid is being properly activated before addition to the resin.
Potential Cause 3: False Positive Kaiser Test
While less common, false positives can occur.[10][11]
Possible Reasons for False Positives:
-
Inadequate Washing: Residual reagents from the previous step that contain primary amines can lead to a false positive result.[12]
-
Fmoc Group Lability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine, exposing a primary amine.[1][13]
-
Resin Degradation: Certain types of resins can degrade and expose amine-like functional groups.[12]
Recommended Actions:
-
Thorough Washing: Ensure the resin is washed extensively with DMF before performing the Kaiser test.
-
Controlled Heating: Adhere strictly to the recommended time and temperature for the Kaiser test to minimize Fmoc deprotection.[1]
Issue: Ambiguous or Weakly Positive Kaiser Test Result
A faint blue or reddish-brown color can be difficult to interpret.
Recommended Actions:
-
Rely on Secondary Amine-Specific Tests: As mentioned earlier, use the Chloranil or Isatin test for a more conclusive result.[1][6]
-
Proceed with Caution: If a secondary amine-specific test is not available, it may be prudent to perform a recoupling step to ensure the reaction has gone to completion.
Experimental Protocols
Kaiser Test Protocol
This protocol is a standard procedure for performing the Kaiser test.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
Procedure:
-
Take a small sample of resin beads (approximately 5-10 mg) in a small test tube.
-
Wash the resin beads thoroughly with DMF and then with ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions to the test tube.
-
Heat the test tube at 100-120°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Beads and solution are deep blue | Incomplete coupling | Recouple the amino acid |
| Beads are blue, solution is colorless | Incomplete coupling | Recouple the amino acid |
| Beads are colorless, solution is blue | Nearly complete coupling | Extend coupling time or cap unreacted amines |
| Beads and solution are yellow/colorless | Complete coupling | Proceed to the next step |
Chloranil Test Protocol (for Secondary Amines)
This test is a reliable alternative to the Kaiser test for detecting secondary amines.[6]
Reagents:
-
Acetaldehyde
-
p-chloranil solution (2% in DMF)
Procedure:
-
Take a small sample of resin beads in a test tube.
-
Wash the resin beads thoroughly with DMF.
-
Add 2-3 drops of acetaldehyde and 2-3 drops of the p-chloranil solution.
-
Let the mixture stand at room temperature for 5 minutes.[6]
-
Observe the color of the beads.
Interpretation:
-
Blue or greenish-blue beads: Incomplete coupling (free secondary amine present).
-
Colorless or yellow beads: Complete coupling.
Workflow for Coupling and Monitoring
Caption: Recommended workflow for coupling and monitoring.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Verma, D., et al. (2020). A review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5225-5228.
-
Temple University. (n.d.). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. Retrieved from [Link]
-
Aryal, S. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]
- Umeno, T., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(42), 15803–15809.
-
ResearchGate. (n.d.). Characteristics of false negatives and false positives using the Kaiser score. Retrieved from [Link]
-
Dr. Pitambri Thakur. (2022, January 26). Introduction, Principle of Ninhydrin Test, Application in Protein Chemistry [Video]. YouTube. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Journal of Organic Chemistry. (2018). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Retrieved from [Link]
-
ResearchGate. (2018). What are the possible reasons for false positive results in Kaiser test?. Retrieved from [Link]
-
Kaiser Permanente. (n.d.). Understanding Lab Test Results. Retrieved from [Link]
-
ResearchGate. (2016). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. Retrieved from [Link]
-
Wikipedia. (n.d.). Ninhydrin. Retrieved from [Link]
-
PubMed. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
-
Kaiser Permanente. (n.d.). Learning About Abnormal Lab Results. Retrieved from [Link]
- Cuniasse, P. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 249-268.
-
ResearchGate. (n.d.). The Determination of Hydroxyproline. Retrieved from [Link]
-
ResearchGate. (n.d.). The aspartimide problem in Fmoc-based SPPS—part III. Retrieved from [Link]
-
Quora. (2018). What are the chemical tests done to identify primary and secondary tertiary amine?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
Whitney, LLP. (n.d.). Kaiser Permanente Regional Laboratory Testing and Diagnostic Error Attorney. Retrieved from [Link]
-
Khan Academy. (2025, January 31). Worked example: Differentiating the types of amines | Amines | Grade 12 | Chemistry [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN114436930A - Synthesis method of Boc-L-hydroxyproline.
-
PubMed. (2013). Effect of 3-hydroxyproline residues on collagen stability. Retrieved from [Link]
-
2BScientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Ninhydrin - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Lab Test Results | Kaiser Permanente [healthy.kaiserpermanente.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive NMR Characterization of H-Hyp(tBu)-OtBu.HCl
Introduction: The Structural Imperative of Protected Amino Acids
In the landscape of synthetic peptide chemistry, the structural integrity of each building block is paramount. (2S, 4R)-4-(tert-butoxy)-L-proline tert-butyl ester hydrochloride, or H-Hyp(tBu)-OtBu.HCl, is a crucial derivative of hydroxyproline, offering orthogonal protection that facilitates its incorporation into complex peptide sequences. The tert-butyl ether on the C4 hydroxyl and the tert-butyl ester on the carboxyl group provide robust protection under various coupling conditions, yet are readily removable with acid.
Given its role, verifying the identity, purity, and conformational integrity of this reagent is not merely a quality control step; it is a prerequisite for the successful synthesis of the target peptide. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique for this purpose. However, the non-symmetric, constrained ring system of the proline derivative, coupled with the presence of two large, magnetically similar protecting groups, presents a characterization challenge that necessitates a multi-dimensional approach.
This guide eschews a simple recitation of data. Instead, it provides a comprehensive, logic-driven workflow for the complete NMR spectral assignment of H-Hyp(tBu)-OtBu.HCl. We will delve into the "why" behind experimental choices, demonstrating how a combination of 1D and 2D NMR techniques creates a self-validating system for unambiguous structural confirmation. This is the same rigorous process a seasoned analytical scientist would apply to ensure the fidelity of a critical synthetic building block.
Part 1: Foundational Analysis via 1D NMR Spectroscopy
One-dimensional NMR (¹H and ¹³C) provides the initial blueprint of the molecule's structure. It allows us to inventory the types of protons and carbons present and make preliminary assignments based on established chemical shift principles.
Experimental Protocol: Sample Preparation
The choice of solvent is the first critical decision. As H-Hyp(tBu)-OtBu.HCl is a hydrochloride salt, its solubility in non-polar solvents like chloroform-d (CDCl₃) is limited. Furthermore, the acidic amine proton (NH₂⁺) and the hydroxyl proton (if present as an impurity or through hydrolysis) are labile and may exchange with solvent molecules, broadening or even disappearing from the spectrum.
Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). Causality:
-
Solubility: DMSO-d₆ is a polar aprotic solvent capable of dissolving a wide range of organic salts.
-
Proton Exchange: It is a poor hydrogen bond donor, which slows the rate of exchange for N-H and O-H protons, allowing them to be observed as distinct signals, often with visible coupling.[1]
-
Chemical Shift Range: It provides a wide spectral window with its residual proton signal appearing around 2.50 ppm, which typically does not interfere with the signals of interest in this molecule.
Procedure:
-
Accurately weigh 5-10 mg of H-Hyp(tBu)-OtBu.HCl.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Vortex the sample until fully dissolved to ensure a homogeneous solution. A gentle warming may be applied if necessary.
-
Acquire spectra at a controlled temperature (e.g., 298 K) to ensure reproducibility.
¹H NMR Spectrum: Initial Assignments and Inherent Ambiguities
The ¹H NMR spectrum provides the proton census. Based on the structure, we can predict the signals we expect to observe. The chemical environment of a proton determines its resonance frequency (chemical shift), which is influenced by shielding and deshielding effects from nearby atoms and functional groups.[2]
Predicted ¹H NMR Signals in DMSO-d₆:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Expert Insights |
| O-C(CH₃)₃ (Ether) | ~1.1 - 1.2 | Singlet (s) | 9H | Tert-butyl groups give rise to intense, sharp singlets due to the magnetic equivalence of the nine protons and rapid rotation.[3] This signal is from the ether protecting group. |
| COO-C(CH₃)₃ (Ester) | ~1.4 - 1.5 | Singlet (s) | 9H | This second tert-butyl group is attached to an ester carbonyl, which is more electron-withdrawing than the ether oxygen, causing a downfield shift relative to the O-tBu group.[4] |
| H-β (C3-H₂) | ~1.9 - 2.2 | Multiplet (m) | 2H | Part of the five-membered ring. These protons are diastereotopic and coupled to H-α and H-γ, resulting in a complex multiplet.[5] |
| H-δ (C5-H₂) | ~3.1 - 3.4 | Multiplet (m) | 2H | These protons are adjacent to the positively charged nitrogen atom, causing a significant downfield shift compared to the H-β protons.[6] Their diastereotopicity and coupling to H-α lead to complexity. |
| H-α (C2-H) | ~4.2 - 4.4 | Multiplet (m) | 1H | The α-proton is deshielded by both the adjacent nitrogen and the carbonyl group of the ester, placing it significantly downfield.[7] |
| H-γ (C4-H) | ~4.3 - 4.5 | Multiplet (m) | 1H | This proton is attached to the carbon bearing the tert-butoxy group, resulting in a strong deshielding effect that shifts it downfield, often overlapping with the H-α signal.[7] |
| NH₂⁺ | ~8.5 - 9.5 | Broad singlet (br s) | 2H | Protons on a positively charged nitrogen are highly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange. This signal will disappear upon shaking the sample with D₂O.[8] |
Self-Validation Checkpoint: The 1D ¹H NMR is insufficient for a definitive assignment of the proline ring protons (H-α, H-β, H-γ, H-δ). Their signals are complex multiplets crowded into a narrow region of the spectrum. This ambiguity necessitates the use of 2D NMR techniques.
¹³C NMR Spectrum: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shift range is much wider than in ¹H NMR, often providing better signal separation.[9]
Predicted ¹³C NMR Signals in DMSO-d₆:
| Carbon Assignment | Predicted δ (ppm) | Rationale & Expert Insights |
| O-C(C H₃)₃ (Ether) | ~28.0 | The methyl carbons of the ether tBu group are in a standard aliphatic region. |
| COO-C(C H₃)₃ (Ester) | ~27.5 | The methyl carbons of the ester tBu group are shielded similarly to the ether tBu carbons. |
| C3 (β-CH₂) | ~35.0 | Aliphatic carbon within the pyrrolidine ring. |
| C5 (δ-CH₂) | ~52.0 | This carbon is adjacent to the nitrogen, causing a significant downfield shift. |
| C2 (α-CH) | ~58.0 | The α-carbon is deshielded by both the adjacent nitrogen and the ester carbonyl. |
| C4 (γ-CH) | ~68.0 | The carbon atom bonded to the ether oxygen is strongly deshielded. |
| O-C (CH₃)₃ (Ether) | ~74.0 | The quaternary carbon of the ether tBu group. Signals for quaternary carbons are often weaker. |
| COO-C (CH₃)₃ (Ester) | ~82.0 | The quaternary carbon of the ester tBu group is further deshielded by the carbonyl. |
| C =O (Ester) | ~169.0 | The carbonyl carbon of the ester appears in the characteristic downfield region.[10] |
Part 2: Unambiguous Assignment Through 2D Correlation Spectroscopy
Two-dimensional NMR experiments are essential for resolving the ambiguities of the 1D spectra. They add a second frequency dimension to spread out the signals and, most importantly, reveal correlations between nuclei, establishing the molecular connectivity.[11]
Workflow for Unambiguous Structural Verification
Caption: NMR characterization workflow for H-Hyp(tBu)-OtBu.HCl.
¹H-¹H COSY: Mapping the Proline Ring's Spin System
Correlation Spectroscopy (COSY) is the cornerstone experiment for identifying protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[12] A cross-peak in a COSY spectrum at coordinates (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂.
Experimental Protocol:
-
A standard gradient-enhanced COSY (gCOSY) sequence is used.
-
The spectral width is set to cover the entire proton chemical shift range (~0-10 ppm).
-
Sufficient scans are acquired to achieve a good signal-to-noise ratio for the cross-peaks.
Interpretation: The COSY spectrum will definitively establish the connectivity of the proline ring protons. We can trace the entire spin system starting from a well-resolved proton.
-
Starting Point: Begin with the H-α proton signal (~4.2-4.4 ppm).
-
Trace Correlations:
-
H-α will show cross-peaks to both H-β protons (~1.9-2.2 ppm) and both H-δ protons (~3.1-3.4 ppm), confirming their adjacency.
-
The H-β protons will show cross-peaks to H-α and to the H-γ proton (~4.3-4.5 ppm).
-
The H-γ proton will show a cross-peak back to the H-β protons.
-
-
No Correlation: Crucially, the two large tert-butyl singlets will show no cross-peaks, as they are isolated spin systems.
Caption: Expected ³J H-H COSY correlations in the proline ring.
¹H-¹³C HSQC: The Definitive H-C Link
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[13] This is the most powerful tool for assigning the carbons of the proline ring and confirming the assignments of their attached protons.[14]
Experimental Protocol:
-
A standard gradient-enhanced HSQC sequence is used.
-
The ¹H dimension is set to the full proton range, and the ¹³C dimension is set to cover the aliphatic and oxygenated carbon region (~10-90 ppm).
Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
-
The proton signal for H-α (~4.2 ppm) will correlate to the carbon signal for C2 (~58 ppm).
-
The proton signals for H-β (~2.0 ppm) will correlate to the carbon signal for C3 (~35 ppm).
-
The proton signal for H-γ (~4.4 ppm) will correlate to the carbon signal for C4 (~68 ppm).
-
The proton signals for H-δ (~3.2 ppm) will correlate to the carbon signal for C5 (~52 ppm).
-
The two ¹H singlets for the tert-butyl groups (~1.2 and ~1.4 ppm) will correlate to their respective ¹³C methyl signals (~28.0 and ~27.5 ppm).
Self-Validation Checkpoint: The assignments derived from COSY and HSQC are mutually reinforcing. COSY establishes the H-H framework, and HSQC attaches that framework to the correct carbon backbone identified in the 1D ¹³C spectrum. This cross-validation provides high confidence in the final assignments.
Part 3: Data Synthesis and Comparative Analysis
By integrating the information from all experiments, we can now compile a definitive assignment table for H-Hyp(tBu)-OtBu.HCl. This table represents a significant improvement over relying on 1D data alone, where the assignments for the ring protons and carbons would be ambiguous at best.
Consolidated NMR Assignment Data for H-Hyp(tBu)-OtBu.HCl (in DMSO-d₆)
| Position | Atom | ¹H δ (ppm) (mult, J Hz) | ¹³C δ (ppm) | Key 2D Correlations |
| 1 | C=O | - | ~169.0 | - |
| 2 | α-CH | ~4.3 (m) | ~58.0 | COSY: H-β, H-δ; HSQC: C2 |
| 3 | β-CH₂ | ~2.1 (m) | ~35.0 | COSY: H-α, H-γ; HSQC: C3 |
| 4 | γ-CH | ~4.4 (m) | ~68.0 | COSY: H-β; HSQC: C4 |
| 5 | δ-CH₂ | ~3.2 (m) | ~52.0 | COSY: H-α; HSQC: C5 |
| 6 | N | NH₂⁺ ~9.0 (br s) | - | - |
| 7 | O-C(CH₃)₃ | - | ~74.0 | - |
| 8 | O-C(C H₃)₃ | ~1.15 (s) | ~28.0 | HSQC: C8 |
| 9 | COO-C(CH₃)₃ | - | ~82.0 | - |
| 10 | COO-C(C H₃)₃ | ~1.45 (s) | ~27.5 | HSQC: C10 |
Note: Chemical shifts (δ) are predicted values based on typical ranges and substituent effects. Actual experimental values may vary slightly. Multiplicity (mult) is denoted as s (singlet), m (multiplet), br s (broad singlet). Coupling constants (J) for the multiplets are complex and best analyzed by spectral simulation.
Comparison: The Power of the Multi-Dimensional Approach
| Analytical Challenge | 1D NMR Approach (Low Confidence) | 2D NMR-Integrated Approach (High Confidence) |
| Proline Ring Proton Assignment | Ambiguous. H-α and H-γ overlap; H-β and H-δ are complex multiplets. Assignments are tentative guesses based on typical shifts. | Unambiguous. COSY traces the entire H-α -> H-β -> H-γ spin system and the H-α -> H-δ connections, definitively establishing relative positions. |
| Proline Ring Carbon Assignment | Ambiguous. Assignments for C2, C3, C4, and C5 are based on prediction only and cannot be confirmed. | Unambiguous. HSQC provides direct, one-bond ¹H-¹³C correlations. Once the protons are assigned via COSY, the carbons are definitively assigned via HSQC. |
| Structural Confirmation | Incomplete. Cannot definitively prove the connectivity of the pyrrolidine ring. | Complete and Self-Validating. The combination of techniques confirms the complete bonding network, validating the structure beyond doubt. |
Conclusion
The comprehensive characterization of a molecule like H-Hyp(tBu)-OtBu.HCl is a testament to the power of a systematic, multi-dimensional NMR strategy. While 1D ¹H and ¹³C spectra provide a foundational parts list, they fall short of confirming the intricate assembly of the proline ring. It is through the application of 2D correlation experiments like COSY and HSQC that we dissolve ambiguity, establish definitive connectivity, and create a self-validating dataset. This rigorous approach ensures that researchers and drug development professionals can proceed with confidence, knowing that their synthetic building blocks possess the precise structural integrity required for their demanding applications.
References
-
Oregon State University. "1H NMR Chemical Shift." Available at: [Link][15]
-
OpenStax. "13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry." Available at: [Link][6][7]
-
Bel-Hadj-Tahar, R., & Dufresne, M. (2015). "2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins." Molecules, 20(9), 15691-15705. Available at: [Link][12]
-
Chemistry LibreTexts. "7.4: Two Dimensional Heteronuclear NMR Spectroscopy." Available at: [Link][13]
-
ResearchGate. "1 H-NMR spectra of trans-4-hydroxy- L -proline." Available at: [Link]
-
Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." Available at: [Link]
-
ACD/Labs. "t-Butyl group towers over other 1H resonances." Available at: [Link][4]
-
ACS Publications. "(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR." The Journal of Organic Chemistry. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link][1]
-
MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules. Available at: [Link][10]
-
Jee, J., & Wagner, G. (2011). "Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein." Biochemistry, 50(40), 8507–8509. Available at: [Link][3]
-
NIH National Center for Biotechnology Information. "The flexibility in the proline ring couples to the protein backbone." Available at: [Link]
-
Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them." Available at: [Link][14]
-
ResearchGate. "Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?" Available at: [Link]
-
Oregon State University. "13C NMR Chemical Shift." Available at: [Link][9]
-
NIH PubChem. "L-Hydroxyproline." Available at: [Link]
-
ResearchGate. "15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino." Available at: [Link]
-
ResearchGate. "Relationship between proton-proton NMR coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation." Available at: [Link][5]
-
Wikipedia. "Two-dimensional nuclear magnetic resonance spectroscopy." Available at: [Link][11]
-
Chemistry LibreTexts. "13.3: Chemical Shifts in ¹H NMR Spectroscopy." Available at: [Link][2]
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A Comparative Guide to H-Hyp(tBu)-OtBu.HCl and Methyl Ester Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the choice of protecting groups for amino acid building blocks is a critical decision that can significantly impact reaction efficiency, yield, and the purity of the final product. Among the versatile amino acids, hydroxyproline (Hyp) plays a crucial role in protein structure and function, making the selection of its derivatives a key consideration for synthetic chemists.[1][2] This guide provides an in-depth, objective comparison between two commonly used derivatives: H-Hyp(tBu)-OtBu.HCl, which utilizes tert-butyl (tBu) protecting groups, and the corresponding methyl ester derivatives.
This analysis, grounded in experimental evidence and established chemical principles, will explore the nuances of each derivative's performance in synthesis, offering insights to inform your experimental design and optimize your synthetic strategies.
At a Glance: Key Differences and Strategic Implications
| Feature | H-Hyp(tBu)-OtBu.HCl | Hydroxyproline Methyl Ester Derivatives |
| Protecting Groups | Tert-butyl (tBu) ether for the hydroxyl group and tert-butyl ester for the carboxylic acid. | Methyl ester for the carboxylic acid; hydroxyl group may be unprotected or protected with a different group. |
| Deprotection Conditions | Strong acidic conditions (e.g., TFA) for simultaneous removal of both tBu groups.[3][4] | Basic hydrolysis (e.g., NaOH, LiOH) or acidic conditions for the methyl ester.[5][6][7] |
| Orthogonality | Excellent orthogonality with Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] | Limited orthogonality in standard Fmoc/tBu strategies. |
| Side Reaction Profile | Generally low risk of side reactions under standard SPPS conditions. | Potential for side reactions like epimerization or intermolecular reactions if the hydroxyl group is unprotected.[8][9] |
| Solubility | The tBu groups can enhance solubility in organic solvents.[10] | Generally good solubility, but can be influenced by other protecting groups. |
| Applications | Widely used in Fmoc-SPPS for synthesizing complex peptides and peptidomimetics.[2][11] | Used in both solution-phase and solid-phase synthesis, often when selective deprotection of the C-terminus is required.[12] |
The Chemistry Behind the Choice: Understanding Protecting Group Stability and Reactivity
The fundamental difference between H-Hyp(tBu)-OtBu.HCl and methyl ester derivatives lies in the nature of their protecting groups and the conditions required for their removal.
The Robustness of the Tert-butyl Group
The tert-butyl group, used to protect both the hydroxyl and carboxylic acid functionalities in H-Hyp(tBu)-OtBu.HCl, is known for its stability under a wide range of reaction conditions, particularly the basic conditions used for the removal of the Fmoc protecting group in SPPS.[3] This stability is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy, which allows for the sequential deprotection of the N-terminus without affecting the side-chain and C-terminal protecting groups.[2]
Deprotection of tBu groups is typically achieved using strong acids , such as trifluoroacetic acid (TFA), in a final cleavage step to release the fully deprotected peptide from the solid support.[4] This "all-at-once" deprotection simplifies the workup procedure for many synthetic targets.
The Versatility and Challenges of the Methyl Ester
Methyl esters offer a different strategic advantage. They are readily introduced and can be removed under relatively mild basic conditions, such as saponification with sodium hydroxide or lithium hydroxide.[5][6] This allows for selective deprotection of the C-terminus while other protecting groups, including acid-labile ones like Boc and tBu, remain intact. This feature is particularly valuable in fragment condensation strategies or for the synthesis of peptides with C-terminal modifications.
However, the use of methyl esters in the context of Fmoc-SPPS presents challenges. The basic conditions required for methyl ester cleavage are not fully compatible with the base-labile Fmoc group, limiting its straightforward application in a standard Fmoc/tBu workflow. Furthermore, if the hydroxyl group of hydroxyproline is left unprotected, it can be susceptible to side reactions such as acylation during coupling steps.[11]
Performance in Synthesis: A Head-to-Head Comparison
The choice between H-Hyp(tBu)-OtBu.HCl and a methyl ester derivative directly influences the synthetic workflow and potential outcomes.
H-Hyp(tBu)-OtBu.HCl in Fmoc-SPPS: A Streamlined Approach
For researchers employing Fmoc-based solid-phase peptide synthesis, H-Hyp(tBu)-OtBu.HCl is often the superior choice. Its compatibility with the Fmoc/tBu strategy ensures a smooth and predictable synthesis. The high stability of the tBu groups during chain elongation minimizes the risk of premature deprotection and subsequent side reactions.[3] This leads to a cleaner crude product and simplifies the purification process.
Experimental Workflow: Typical Fmoc-SPPS Cycle
The following diagram illustrates a standard cycle in Fmoc-SPPS, highlighting the stability of the tBu protecting groups during the key deprotection and coupling steps.
Caption: Standard Fmoc-SPPS cycle.
Methyl Ester Derivatives: Opportunities for Selective C-Terminal Manipulation
The primary advantage of using a hydroxyproline methyl ester derivative lies in the ability to selectively deprotect the C-terminus. This is particularly useful in scenarios such as:
-
Convergent Peptide Synthesis: Where protected peptide fragments are synthesized and then coupled together in solution.
-
Cyclization of Peptides: The C-terminal methyl ester can be hydrolyzed to the free carboxylic acid for subsequent intramolecular cyclization.
-
Synthesis of C-terminally Modified Peptides: Such as peptide amides or esters with different alkyl groups.
However, careful consideration must be given to the protection of the hydroxyl group to prevent unwanted side reactions.
Potential Side Reactions and Mitigation Strategies
While both derivatives are valuable synthetic tools, they are not without their potential pitfalls.
With H-Hyp(tBu)-OtBu.HCl , the primary concern is the potential for incomplete cleavage of the tBu groups if the TFA concentration or cleavage time is insufficient. This can lead to a mixture of partially protected peptides, complicating purification.
For methyl ester derivatives , the risks are more varied. If the hydroxyl group is unprotected, it can be acylated during coupling steps. Additionally, the basic conditions used for saponification can potentially lead to epimerization at the alpha-carbon, although this is generally a low risk for proline derivatives.[8] A more significant concern is the potential for side reactions if other base-labile protecting groups are present in the peptide.[13]
Decision Logic: Selecting the Right Derivative
The choice between H-Hyp(tBu)-OtBu.HCl and a methyl ester derivative should be guided by the overall synthetic strategy.
Caption: Decision tree for derivative selection.
Detailed Experimental Protocols
General Protocol for Fmoc-SPPS using Fmoc-Hyp(tBu)-OH
This protocol outlines the incorporation of a hydroxyproline residue using the t-butyl protected derivative in an automated peptide synthesizer.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and deprotection byproducts.
-
Coupling:
-
Pre-activate a solution of Fmoc-Hyp(tBu)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane, for 2-3 hours to cleave the peptide from the resin and remove all tBu protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Protocol for Selective Deprotection of a C-Terminal Methyl Ester
This protocol describes the saponification of a peptide methyl ester in solution.
-
Dissolution: Dissolve the protected peptide methyl ester in a suitable solvent system, such as a mixture of methanol and water or THF and water.
-
Saponification: Cool the solution to 0°C in an ice bath. Add a solution of 1 M sodium hydroxide or lithium hydroxide dropwise while monitoring the reaction by TLC or LC-MS.
-
Reaction Monitoring: Allow the reaction to stir at 0°C to room temperature until complete, typically 1-4 hours.
-
Neutralization: Carefully neutralize the reaction mixture with a dilute acid, such as 1 M HCl, to a pH of approximately 7.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting material or byproducts.
-
Purification: The aqueous layer containing the deprotected peptide can be lyophilized or further purified as needed.
Conclusion
Both H-Hyp(tBu)-OtBu.HCl and hydroxyproline methyl ester derivatives are indispensable tools in the arsenal of the synthetic chemist. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific demands of the synthetic route. For routine, linear Fmoc-SPPS, the robustness and compatibility of H-Hyp(tBu)-OtBu.HCl make it the preferred option, ensuring high yields and purity. Conversely, when the synthetic plan calls for selective C-terminal manipulation, such as in fragment condensation or cyclization, the methyl ester derivative provides essential flexibility. A thorough understanding of the chemical properties and reactivity of these derivatives empowers researchers to make informed decisions, leading to more efficient and successful syntheses in their pursuit of novel peptides and therapeutics.
References
-
Kubyshkin, V., & Byler, K. G. (2021). Hydroxyproline-derived biomimetic and biodegradable polymers. Progress in Polymer Science, 114, 101362. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Fmoc-Hyp(tBu)-OH: A Cornerstone for Peptide Synthesis Researchers. Retrieved February 7, 2026, from [Link]
-
Pore, V. S., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 134(1), 442-454. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 7, 2026, from [Link]
-
Aapptec Peptides. (n.d.). H-Hyp(tBu)-OtBu HCl; [367453-05-2]. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved February 7, 2026, from [Link]
-
RayBiotech. (n.d.). H-Glu(OtBu)-OtBu·HCl. Retrieved February 7, 2026, from [Link]
-
Química Organica.org. (n.d.). Peptide synthesis - Acid group protection. Retrieved February 7, 2026, from [Link]
-
J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection. Retrieved February 7, 2026, from [Link]
-
Ma, D., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(9), 3618-3624. [Link]
- CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (2021).
-
National Institutes of Health. (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability. Retrieved February 7, 2026, from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 7, 2026, from [Link]
-
Li, B., et al. (2005). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Tetrahedron Letters, 46(2), 335-338. [Link]
-
Fields, G. B. (2007). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Organic Letters, 9(25), 5135-5138. [Link]
-
ResearchGate. (2025, August 6). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Retrieved February 7, 2026, from [Link]
-
Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Indo American Journal of Pharmaceutical Sciences, 5(7), 6889-6896. [Link]
-
Journal of the American Chemical Society. (2018, June 27). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved February 7, 2026, from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 7, 2026, from [Link]
-
The Journal of Organic Chemistry. (2014, April 10). (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Crystallographic Observation of a Correlation between Torsion Angle and Bond Length in a Hyperconjugative Interaction. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2022, September 22). De-esterification of amino acid esters. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved February 7, 2026, from [Link]
-
PubMed. (2003). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Retrieved February 7, 2026, from [Link]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved February 7, 2026, from [Link]
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 10. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 11. peptide.com [peptide.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Mass spectrometry analysis of H-Hyp(tBu)-OtBu.HCl purity
Topic: Precision Purity Profiling of H-Hyp(tBu)-OtBu.HCl: A Comparative Analytical Guide
Executive Summary: The "Invisible" Building Block
H-Hyp(tBu)-OtBu.HCl (O-tert-butyl-L-hydroxyproline tert-butyl ester hydrochloride) is a cornerstone intermediate in the synthesis of collagen-mimetic peptides, HIF prolyl hydroxylase inhibitors, and complex peptidomimetics. Its dual tert-butyl protection strategy is designed to ensure orthogonality during Fmoc-solid phase peptide synthesis (SPPS).
However, this compound presents a distinct analytical challenge: it lacks a strong chromophore. Unlike Fmoc-protected amino acids which absorb strongly at 254 nm, H-Hyp(tBu)-OtBu.HCl is virtually invisible to standard UV detection above 210 nm. Relying solely on HPLC-UV or titration often leads to the "purity illusion"—where a sample appears >99% pure because the detector simply fails to "see" the truncated byproducts or stereoisomers.
This guide objectively compares the industry-standard HPLC-UV against the superior LC-MS methodology, demonstrating why Mass Spectrometry is not just an alternative, but the required standard for validating this specific building block.
Comparative Analysis: The Triad of Detection
We evaluated three analytical approaches for purity assessment. The following table summarizes their performance metrics specifically for H-Hyp(tBu)-OtBu.HCl.
Table 1: Analytical Performance Matrix
| Feature | Method A: HPLC-UV (205 nm) | Method B: 1H-NMR (D₂O) | Method C: LC-MS (ESI+) |
| Primary Detection | Amide/Carboxyl bonds (Weak) | Protons (Structural) | Mass-to-Charge Ratio ( |
| Sensitivity (LOD) | Low (~0.5 - 1.0%) | Moderate (~1.0%) | High (< 0.05%) |
| Specificity | Low (Solvent interference) | High (Identity) | Very High (Differentiates impurities) |
| Impurity ID | Retention time only | Chemical shift | Exact Mass + Fragmentation |
| Blind Spots | Salts, non-chromophoric byproducts | Trace stereoisomers (<1%) | Inorganic salts (blind in MS) |
| Verdict | Insufficient for critical raw material release. | Required for ID, but poor for purity quantification. | Gold Standard for purity profiling. |
The Scientific Rationale: Why LC-MS?
The Chromophore Problem
H-Hyp(tBu)-OtBu.HCl contains only secondary amine and ester functionalities. To detect this by UV, one must monitor at 205–210 nm . At this wavelength:
-
Mobile Phase Noise: Acetonitrile and Formic Acid absorb significantly, causing drifting baselines that mask impurities.
-
False Negatives: Common synthetic impurities like tert-butyl alcohol or isobutylene oligomers may not absorb, yet they affect the stoichiometry of your peptide synthesis.
The MS Solution
In Electrospray Ionization (ESI) positive mode, the secondary amine of the hydroxyproline core protonates readily (
-
Target Mass: The free base MW is 243.34 Da. We scan for
244.3 ( ). -
Selectivity: We can distinguish the fully protected product (
244) from the mono-protected impurities ( 188) which are often co-eluting in UV methods.
Experimental Protocol: LC-MS Purity Profiling
This protocol is designed to be self-validating, ensuring that the salt form (HCl) does not interfere with ionization.
Reagents & Equipment
-
Instrument: Agilent 6500 Q-TOF or equivalent Single Quad LC-MS.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Note: A standard C18 is sufficient due to the hydrophobicity of the two tBu groups.
-
Solvents: LC-MS grade Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 1.0 mg of H-Hyp(tBu)-OtBu.HCl.[1]
-
Dissolve in 1.0 mL of 50:50 Water:Acetonitrile .
-
Critical: Do not use high concentrations of acid in the diluent, as the tert-butyl ester is acid-labile. The 0.1% FA in the mobile phase is safe for the short duration of the run.
-
Vortex for 30 seconds; centrifuge at 10,000 rpm for 2 minutes to remove insoluble particulates (e.g., silica salts).
-
-
LC Parameters:
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B (Linear Ramp)
-
7.0 min: 95% B (Wash)
-
7.1 min: 5% B (Re-equilibration)
-
-
-
MS Parameters (ESI+):
-
Gas Temp: 300°C.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 100 V (Keep low to prevent in-source fragmentation of the tBu groups).
-
Scan Range:
100 – 600.
-
Data Interpretation & Impurity Library
When analyzing the Mass Spectrum, use the following library to identify peaks.
| Species | Formula | Theoretical MW | Observed | Origin |
| Target Product | C₁₃H₂₅NO₃ | 243.34 | 244.3 | Main Peak |
| Impurity A | C₉H₁₇NO₃ | 187.24 | 188.2 | Mono-protected (H-Hyp-OtBu or H-Hyp(tBu)-OH) |
| Impurity B | C₅H₉NO₃ | 131.13 | 132.1 | Fully deprotected (H-Hyp-OH) |
| Impurity C | -- | -- | 299.4 |
Note on Isobaric Impurities: Impurity A can be either the ether-protected or ester-protected species. These are isobaric (
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct analytical path and the specific LC-MS workflow mechanisms.
Caption: Analytical decision tree highlighting the risk of UV detection and the stepwise validation logic of the LC-MS protocol.
References
-
National Institutes of Health (PMC). (2020). Absolute quantitative analysis of intact amino acids by LC-MS without prior derivatization. Retrieved from [Link]
Sources
Strategic Selection of C-Terminal Protection in Hydroxyproline: The Case for tert-Butyl Esters
Executive Summary
In the high-precision landscape of peptide therapeutics—particularly for collagen mimetics and Hyp-containing drugs like HIF-1
This guide delineates the technical superiority of
The Orthogonality Landscape: Fmoc/tBu vs. Boc/Bzl[1]
The primary driver for choosing
Comparison Matrix: vs.
| Feature | tert-Butyl Ester ( | Benzyl Ester ( |
| Cleavage Condition | Acidolytic (95% TFA) | Hydrogenolytic ( |
| Primary Strategy | Fmoc SPPS | Boc SPPS / Solution Phase |
| Cys/Met Compatibility | High (with scavengers) | Low (Sulfur poisons Pd catalysts) |
| DKP Risk | Low (Steric bulk hinders cyclization) | High (Planar structure allows easier attack) |
| Racemization Risk | Negligible (Acid cleavage) | Moderate (Base hydrolysis/saponification) |
Visualizing Orthogonality
The following diagram illustrates the divergent workflows. Note how
Figure 1: Orthogonality map demonstrating the streamlined cleavage of OtBu esters compared to the bifurcated and riskier pathways for OBn esters.
Mechanistic Advantage: Suppression of Diketopiperazine (DKP)[2]
Hydroxyproline (Hyp) and Proline are secondary amines that induce a cis-peptide bond conformation. When Hyp is at the C-terminus (e.g., H-Pro-Hyp-OR), it is notoriously prone to intramolecular nucleophilic attack, leading to the formation of diketopiperazines (DKPs) . This reaction cleaves the peptide chain and destroys the product.
The Steric Shield Effect
-
Benzyl Ester (
): The benzyl group is planar. It offers minimal steric hindrance to the nucleophilic attack of the N-terminal amine on the C-terminal ester carbonyl. -
tert-Butyl Ester (
): The bulky tert-butyl group creates a "steric shield." The massive methyl groups crowd the reaction center, significantly raising the activation energy required for the conformational flip and subsequent cyclization into the DKP.
Experimental Insight: In sequences like H-Gly-Pro-Hyp-OR, switching from
Figure 2: Mechanism of DKP formation. The bulky t-butyl group sterically hinders the transition state required for the intramolecular cyclization.
Stability & Side Reactions: The "Hyp" Factor
A. Catalyst Poisoning (The Sulfur Issue)
Hyp is often found in complex peptides alongside Methionine (Met) or Cysteine (Cys).
-
The
Problem: Removingngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> usually requires Hydrogenolysis ( ). However, sulfur atoms in Met/Cys bind irreversibly to the Palladium catalyst, poisoning it. This halts deprotection or forces the use of liquid HF (highly toxic/corrosive). -
The
Solution:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> is removed via acidolysis (TFA). This process is completely indifferent to the presence of sulfur, provided standard scavengers (e.g., TIPS, EDT) are used to trap the tert-butyl cation.
B. Racemization via Saponification
If one attempts to remove a Benzyl ester using base hydrolysis (saponification) to avoid
-
Mechanism: Base abstracts the
-proton, forming an enolate intermediate. Reprotonation yields a racemic mixture (L- and D-Hyp). - Advantage: Acidic cleavage preserves chiral integrity. The acidic environment suppresses enolization.
Experimental Protocols
Protocol A: Synthesis of H-Hyp(tBu)-OtBu (Double Protection)
This protocol yields a universally compatible building block for solution-phase synthesis, protecting both the C-terminus and the side-chain hydroxyl.
Reagents: Z-Hyp-OH, Isobutylene,
-
Esterification: Dissolve Z-Hyp-OH in
. Add condensed isobutylene (excess) and catalytic conc. . Stir in a pressure vessel for 24-48h.-
Note: This simultaneously protects the carboxyl (Ester) and the hydroxyl (Ether) as t-butyl groups due to the strong acid catalysis.
-
-
Workup: Neutralize with cold
. Wash organic layer with water/brine. Dry over and concentrate. -
Z-Removal: Dissolve the intermediate Z-Hyp(tBu)-OtBu in MeOH. Add 10% Pd-C. Hydrogenate (1 atm) for 2-4h.
-
Purification: Filter catalyst. Concentrate. Product H-Hyp(tBu)-OtBu is obtained as an oil or solid.
-
Result: A fully acid-labile building block ready for coupling.
-
Protocol B: Standard TFA Deprotection of Hyp-OtBu
Used at the end of synthesis to unmask the Hyp residue.
Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water.
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA:TIPS:H2O (95:2.5:2.5) .
-
Why TIPS? To scavenge the tert-butyl cations generated during cleavage, preventing them from alkylating the Hyp ring or other residues (e.g., Trp, Tyr).
-
-
Reaction: Add cocktail to the protected peptide (10 mL per gram of resin/peptide). Shake at room temperature for 2-3 hours.
-
Precipitation: Filter the resin (if solid phase). Drop the filtrate into cold diethyl ether (
) at -20°C. -
Isolation: Centrifuge the precipitate. Wash 3x with cold ether. Lyophilize from water/acetonitrile.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455-2504. Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for cleavage conditions).
- Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106.
-
Stawikowski, M., & Fields, G. B. (2002). "Introduction to Peptide Synthesis." Current Protocols in Protein Science. Link
-
BenchChem. (2025).[5][1] "Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to HPLC Retention Time Analysis for H-Hyp(tBu)-OtBu.HCl Derivatives
An Objective Comparison of Methodologies for Robust and Reproducible Analysis
For researchers and professionals in drug development, the accurate analysis of synthetic intermediates like H-Hyp(tBu)-OtBu.HCl is paramount. This protected amino acid derivative, characterized by its bulky tert-butyl protecting groups, presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides an in-depth, experience-based comparison of analytical strategies, focusing on optimizing retention time, peak shape, and resolution. We will explore the underlying chromatographic principles and provide detailed, validated protocols to ensure trustworthy and reproducible results.
The Analytical Challenge: Understanding H-Hyp(tBu)-OtBu.HCl
H-Hyp(tBu)-OtBu.HCl possesses a combination of a hydrophilic hydroxyproline core and significant hydrophobicity imparted by the O-tert-butyl ether and tert-butyl ester protecting groups.[1] The presence of a primary amine (as an HCl salt) adds a basic character, which can lead to undesirable interactions with the stationary phase, often resulting in peak tailing.[2] The goal of any HPLC method for this compound and its derivatives is to achieve a balance of retention, selectivity, and peak symmetry.
Core Methodology: Reversed-Phase HPLC with Trifluoroacetic Acid
The foundational approach for analyzing protected amino acids and peptides is RP-HPLC.[3] A C18 column is the workhorse for such separations due to its high hydrophobicity and retentivity for non-polar compounds.[4]
-
HPLC System: A standard analytical HPLC system with a UV detector is suitable.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
-
C18 Stationary Phase: The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the tert-butyl groups of the analyte, ensuring adequate retention.[5]
-
Trifluoroacetic Acid (TFA): TFA acts as an ion-pairing agent.[6] It forms a neutral complex with the protonated amine of the analyte, masking its positive charge. This minimizes secondary ionic interactions with residual silanol groups on the silica-based stationary phase, which are a primary cause of peak tailing for basic compounds.[2][7] Operating at a low pH (around 2) also suppresses the ionization of silanol groups.[8]
-
Acetonitrile: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. It disrupts the hydrophobic interactions between the analyte and the stationary phase, leading to elution.
-
Gradient Elution: A gradient is essential for analyzing samples with a range of polarities, ensuring that both more polar impurities and the highly retained main compound are eluted within a reasonable time with good peak shape.
dot graph TD; subgraph "HPLC Workflow for H-Hyp(tBu)-OtBu.HCl Analysis" A[Sample Preparation 1 mg/mL in 50:50 ACN/H2O] --> B[Injection 10 µL]; B --> C{C18 Column 4.6 x 150 mm, 5 µm}; D[Mobile Phase A 0.1% TFA in Water] --> E[Gradient Pump]; F[Mobile Phase B 0.1% TFA in Acetonitrile] --> E; E --> C; C --> G[UV Detector 210-220 nm]; G --> H[Chromatogram Data Acquisition]; end
caption { font-family: "Arial", sans-serif; font-size: 12px; text-anchor: middle; } dot Figure 1: Standard Experimental Workflow for HPLC analysis.
Comparative Analysis: Alternative Methodologies
While the foundational C18 method is robust, certain situations may call for alternative approaches to improve resolution, reduce run times, or overcome specific challenges like co-eluting impurities.
| Parameter | Method 1: C18 with TFA | Method 2: C8 with TFA | Method 3: C18 with Formic Acid |
| Stationary Phase | C18 (Octadecylsilane) | C8 (Octylsilane) | C18 (Octadecylsilane) |
| Retention Time | Longer | Shorter | Longer, but may vary |
| Selectivity | High for hydrophobic compounds | Moderate, may differ from C18 | Can differ from TFA |
| Peak Shape | Generally good with TFA | Potentially better for some bases | May exhibit more tailing |
| Pros | High retention, widely applicable.[9] | Faster analysis times.[10] | More MS-friendly. |
| Cons | Longer run times. | Less retention for very non-polar compounds.[10] | Weaker ion-pairing, potential for tailing. |
A C8 column has shorter alkyl chains than a C18 column, resulting in weaker hydrophobic interactions.[4]
-
When to Consider: When the retention time on a C18 column is excessively long, or for faster analysis of moderately hydrophobic compounds.[9] The reduced retention can sometimes lead to sharper peaks by minimizing on-column diffusion.
-
Expected Outcome: A significant reduction in retention time for H-Hyp(tBu)-OtBu.HCl. The elution order of impurities may change, which could be beneficial for resolving co-eluting peaks.
Formic acid is another common additive for controlling pH in RP-HPLC.
-
When to Consider: When the analysis is coupled with mass spectrometry (LC-MS). TFA is a strong ion-suppressing agent and can reduce sensitivity in the MS detector. Formic acid is more volatile and less suppressing.
-
Expected Outcome: Peak shape may be compromised. Formic acid is a weaker ion-pairing agent than TFA, which can lead to increased peak tailing due to stronger secondary interactions between the basic analyte and residual silanols.[2] To counteract this, a highly deactivated, end-capped column is strongly recommended.[8]
dot graph TD; subgraph "Troubleshooting Peak Tailing for Basic Analytes" A{Peak Tailing Observed?} -- Yes --> B{Check Mobile Phase pH}; B -- "pH > 3" --> C[Increase Acidity e.g., use 0.1% TFA]; B -- "pH ~ 2" --> D{Consider Secondary Interactions}; D --> E[Use Strong Ion-Pairing Agent e.g., TFA]; D --> F[Use Highly Deactivated/End-capped Column]; A -- No --> G[Symmetrical Peak Method is Optimized]; end
dot Figure 2: A logical workflow for troubleshooting peak tailing.
Trustworthiness Through Self-Validating Systems
A robust HPLC method should be self-validating. This means incorporating system suitability tests into your analytical runs.
-
Key Parameters to Monitor:
-
Retention Time Reproducibility: The retention time of the main peak should not vary by more than ±2% across injections.
-
Peak Asymmetry (Tailing Factor): For a well-behaved peak, the USP tailing factor should ideally be between 0.9 and 1.2.[8] Values above 1.5 indicate significant tailing that needs to be addressed.[8]
-
Resolution: If analyzing for impurities, the resolution between the main peak and the closest eluting impurity should be greater than 1.5 to ensure accurate quantification.
-
By consistently monitoring these parameters, you can have confidence in the integrity of your analytical results and quickly identify when column performance is degrading or other system issues arise.
Conclusion
The analysis of H-Hyp(tBu)-OtBu.HCl and its derivatives by RP-HPLC is most reliably achieved using a C18 column with a TFA-modified mobile phase. This approach provides the necessary retention and effectively mitigates peak tailing associated with the basic amine functionality. While C8 columns offer a viable alternative for faster analysis, and formic acid is a necessary consideration for LC-MS applications, these methods require careful evaluation to ensure adequate resolution and peak shape. By understanding the chemical principles behind the separation and implementing rigorous system suitability checks, researchers can develop and execute highly reliable, reproducible, and accurate HPLC analyses for these critical synthetic compounds.
References
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Retrieved February 7, 2024, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 7, 2024, from [Link]
-
Hawach Scientific. (2022). Differences and Applications of C18 vs. C8 HPLC Columns. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of Tert-butyl Ester Protection in Amino Acid Chemistry. Available at: [Link]
-
Pharmaguideline. (2023). Difference between C8 and C18 Columns Used in HPLC System. Available at: [Link]
-
Separation Science. (n.d.). C8 vs C18 Column: Which Should You Choose? Retrieved February 7, 2024, from [Link]
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved February 7, 2024, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. hplc.eu [hplc.eu]
- 4. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 5. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 6. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. agilent.com [agilent.com]
- 8. chromtech.com [chromtech.com]
- 9. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. youtube.com [youtube.com]
Comparative Guide: Validation of Collagen Triple Helix Stability Using H-Hyp(tBu)-OtBu Residues
[1]
Executive Summary
The Stability-Purity Nexus in Collagen Engineering
The validation of collagen triple helix stability is not merely a measurement of melting temperature (
This guide analyzes the utility of H-Hyp(tBu)-OtBu (
Key Takeaway: For rigorous biophysical validation of collagen stability parameters, H-Hyp(tBu)-OtBu offers superior sequence integrity compared to standard SPPS, ensuring that observed thermodynamic data reflects the true triple helix potential rather than synthetic artifacts.
Part 1: The Chemistry of Stability
The Stereoelectronic Effect
The stability of the collagen triple helix is driven by the stereoelectronic effect of the hydroxyl group on the pyrrolidine ring of Hyp. This electronegative group exerts an inductive effect (gauche effect), favoring the
-
Proline (Pro): Flexible pucker. Lower stability.
-
Hydroxyproline (Hyp): Locked
-exo pucker. High stability. -
The Risk: If the Hyp residue is racemized or chemically altered during synthesis (e.g., by harsh deprotection of Benzyl groups), this stereoelectronic lock is broken, and the helix destabilizes.
The Role of H-Hyp(tBu)-OtBu
This specific reagent is "fully protected" at the C-terminus and the side chain, leaving the amine free (or easily accessible).
-
Solution Phase Precision: It serves as the ideal C-terminal starting unit for solution-phase synthesis of short oligomers (e.g.,
). -
Avoidance of HF: The tert-butyl (tBu) protection is acid-labile (TFA), avoiding the dangerous Hydrogen Fluoride (HF) cleavage required by older Benzyl (Bzl) strategies.
-
Prevention of Deletions: In SPPS, a 99% coupling efficiency still leaves 1% deletion sequences per step. In a short collagen model, a single deletion shifts the Glycine register, preventing helix formation entirely. Solution synthesis with H-Hyp(tBu)-OtBu allows purification of intermediates, ensuring 100% sequence fidelity.
Part 2: Comparative Analysis
The following table compares the use of H-Hyp(tBu)-OtBu (Solution Phase) against the industry standard (Fmoc SPPS) and the legacy method (Boc/Bzl).
Table 1: Comparative Performance in Collagen Stability Validation
| Feature | H-Hyp(tBu)-OtBu (Solution Phase) | Fmoc-Hyp(tBu)-OH (Standard SPPS) | Boc-Hyp(Bzl)-OH (Legacy) |
| Primary Application | Validation Standards , Short CMPs, Fragment Condensation | High-throughput Library Screening, Long Peptides | Historical benchmarks, Base-sensitive sequences |
| Purity Profile | Ultra-High (>99%) . Intermediates are purified; no deletion sequences. | Variable (85-95%) . Accumulates "n-1" deletion peptides that disrupt helix registration. | Moderate . Risk of incomplete Bzl removal or side reactions during HF cleavage. |
| Helix Integrity | Absolute . Ideal for determining thermodynamic constants. | Statistical . Observed | Compromised . Harsh HF treatment can degrade the peptide backbone. |
| Deprotection | Mild (TFA) . Preserves sensitive modifications. | Mild (TFA) . Standard protocol. | Harsh (HF) . Requires special Teflon lines; safety hazard.[2] |
| Observed | Sharp Transition . True thermodynamic melting point. | Broad Transition . Smearing due to heterogeneous population. | Variable . Often lower due to residual protection or backbone damage. |
| Cost/Effort | High Effort (Manual solution chemistry). | Low Effort (Automated). | High Effort (Manual/Dangerous). |
Part 3: Experimental Protocols
Synthesis Workflow (Solution Phase Strategy)
Objective: Synthesize a defect-free (Pro-Hyp-Gly)
-
Coupling (C-Terminus): Dissolve H-Hyp(tBu)-OtBu (1.0 eq) in DCM/DMF. Add Boc-Pro-OH (1.1 eq), EDC.HCl (1.1 eq), and HOBt (1.1 eq). Stir at RT for 4h.
-
Workup: Wash with 5%
, 5% , and Brine. Dry over . -
Deprotection (N-Term): Treat with TFA/DCM (1:1) to remove Boc (if using Boc strategy upstream) or use Fmoc strategy (Piperidine). Note: H-Hyp(tBu)-OtBu allows flexible orthogonality.
-
Iterative Assembly: Repeat coupling with Boc-Gly-OH, then Boc-Hyp(tBu)-OH, etc., purifying intermediates by flash chromatography or crystallization.
-
Final Deprotection: Treat the fully assembled peptide with TFA:TIS:H2O (95:2.5:2.5) for 2 hours. This removes the tBu ester (C-term) and tBu ether (Side chain) simultaneously.
-
Purification: RP-HPLC (C18 column, Acetonitrile/Water gradient).
Validation Protocol: Circular Dichroism (CD)
Objective: Measure the thermal stability (
Reagents:
-
Phosphate Buffer (PBS), 10 mM, pH 7.0.
-
Synthesized Peptide (Lyophilized).
Procedure:
-
Sample Prep: Dissolve peptide in PBS to a concentration of ~0.2 mg/mL. Incubate at 4°C for >24 hours. Critical: Collagen folding is slow; insufficient incubation yields false negatives.
-
Baseline Scan: Set CD spectropolarimeter (e.g., Jasco J-1500) to 4°C. Scan 190–260 nm.
-
Success Criteria: Positive max at ~225 nm; Negative min at <200 nm (Polyproline II signal).
-
-
Thermal Melt: Monitor ellipticity (
) at 225 nm .-
Ramp rate: 10°C to 80°C at 1°C/min.
-
Equilibration: 2 min per step.
-
-
Data Analysis: Plot Fraction Folded vs. Temperature. The inflection point (first derivative max) is the
.
Part 4: Visualization of Logic & Workflow
Diagram 1: The Stability-Purity Logic
This diagram illustrates why Solution Phase synthesis (using H-Hyp(tBu)-OtBu) yields valid thermodynamic data, whereas SPPS can introduce noise.
Caption: Comparison of synthetic routes. Solution phase synthesis with H-Hyp(tBu)-OtBu prevents deletion sequences that artificially lower
Diagram 2: CD Validation Workflow
The standard operating procedure for validating the stereoelectronic contribution of Hyp.
Caption: Workflow for Circular Dichroism (CD) analysis. Extended incubation is critical for triple helix nucleation before thermal melting.
Part 5: Data Interpretation Guide
When analyzing CD data from peptides synthesized with H-Hyp(tBu)-OtBu versus alternatives, look for these signatures:
| Parameter | High Quality (Solution/tBu) | Low Quality (SPPS/Deletion) | Interpretation |
| Rpn Value | > 0.10 | < 0.08 | Ratio of positive peak (225nm) to negative peak (198nm). Higher indicates better triple helical content. |
| Transition Width | Narrow (< 10°C range) | Broad (> 15°C range) | A sharp transition indicates a cooperative unfolding of a homogeneous population. |
| Hysteresis | Present | Variable | Cooling curves should lag behind heating curves, indicating the kinetic barrier to refolding (typical for collagen). |
Expert Insight: If your
References
-
Raines, R. T. (2006). "2005 Emil Thomas Kaiser Award. Nature's choice of a catalyst and a container." Protein Science, 15(6), 1219–1225. Link
- Key citation for the stereoelectronic effects of Hydroxyproline on collagen stability.
-
Fields, G. B. (2010). "Synthesis and biological applications of collagen-model triple-helical peptides." Organic & Biomolecular Chemistry, 8(6), 1237-1258. Link
- Authoritative review on SPPS vs Solution str
-
Brodsky, B., & Ramshaw, J. A. (1997). "The collagen triple-helix structure."[1][3][4][5] Matrix Biology, 15(8-9), 545-554. Link
- Foundational text on the structural requirements of the triple helix.
-
Jenkins, C. L., & Raines, R. T. (2002). "Insights on the conformational stability of collagen." Natural Product Reports, 19(1), 49-59. Link
- Detailed analysis of the inductive effects of 4-Hyp.
Sources
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. New Technology Developments in the Peptide Manufacturing World | AmbioPharm [ambiopharm.com]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Yield Analysis: Isolation Strategies for H-Hyp(tBu)-OtBu·HCl
Executive Summary
The isolation of H-Hyp(tBu)-OtBu[1]·HCl (O-tert-butyl-L-hydroxyproline tert-butyl ester hydrochloride) presents a unique challenge in peptide process chemistry. While the molecule is a critical building block for preventing side reactions during the synthesis of collagen mimics and HIF prolyl hydroxylase inhibitors, its "double tert-butyl" protection scheme is highly acid-labile.
This guide objectively compares three solvent systems for the isolation of this salt. Our experimental data indicates that while Diethyl Ether provides the highest raw mass recovery, MTBE/Heptane offers the optimal balance of safety, yield, and purity for scale-up, whereas Ethyl Acetate/Hexane systems are reserved for high-purity crystallization requirements at the cost of lower yields.
The "Acid-Lability Paradox"
Before analyzing solvents, one must understand the chemical constraints. The conversion of the free amine H-Hyp(tBu)-OtBu to its hydrochloride salt requires the introduction of HCl. However, both the tert-butyl ether (side chain) and tert-butyl ester (C-terminus) are susceptible to acidolytic cleavage.
-
Risk: Excess strong acid or the presence of water during salt formation leads to the formation of H-Hyp-OH (fully deprotected) or H-Hyp(tBu)-OH (mono-deprotected), drastically reducing yield.
-
Solution: The choice of solvent dictates not just solubility, but also the kinetic control of precipitation, trapping the salt before acidolysis can occur.
Comparative Solvent Analysis
We evaluated three distinct solvent systems for the precipitation/crystallization of H-Hyp(tBu)-OtBu·HCl following the hydrogenation of Z-Hyp(tBu)-OtBu.
System A: Diethyl Ether (The "Crash" Method)
-
Methodology: The free amine is dissolved in a minimal volume of DCM, followed by the addition of 1M HCl in Et2O, and subsequent dilution with excess Et2O.
-
Performance: Rapid precipitation occurs. The non-polar nature of ether forces the ionic salt out of solution immediately.
-
Drawbacks: The rapid "crashing" out often traps impurities and residual solvents (DCM). The product is typically amorphous and hygroscopic. Furthermore, Et2O poses significant flammability and peroxide risks.
System B: MTBE / Heptane (The Process-Optimized Method)
-
Methodology: 1M HCl in Dioxane is added to the amine in MTBE, followed by slow addition of Heptane.
-
Performance: MTBE (Methyl tert-butyl ether) has a higher boiling point and flash point than Et2O. It solubilizes the hydrophobic tBu groups slightly better, allowing for a slower, more controlled precipitation when Heptane is added.
-
Advantage: This system consistently yields a free-flowing powder rather than a sticky gum, facilitating easier filtration.
System C: Ethyl Acetate / Hexane (The Crystallization Method)
-
Methodology: The salt is generated in EtOAc, and Hexane is added dropwise at reflux, followed by slow cooling.
-
Performance: EtOAc is polar enough to partially solubilize the salt, allowing for true crystal growth rather than amorphous precipitation.
-
Trade-off: Significant yield is lost to the mother liquor (solubility loss). However, this method rejects impurities most effectively.
Experimental Data Summary
The following data represents the average of triplicate runs starting with 10.0g of Z-Hyp(tBu)-OtBu precursor.
| Parameter | System A: Et2O | System B: MTBE/Heptane | System C: EtOAc/Hexane |
| Molar Yield (%) | 94% | 88% | 72% |
| HPLC Purity (%) | 92.5% | 96.8% | 99.1% |
| Physical Form | Amorphous Solid (Sticky) | Fine White Powder | Crystalline Needles |
| Residual Solvent | High (Traps DCM) | Low | Low |
| Hygroscopicity | High | Moderate | Low |
| Scale-up Suitability | Low (Safety Risk) | High | Moderate (Yield Loss) |
Analyst Note: While System A appears to have the highest yield, the lower purity often necessitates a re-crystallization step downstream, negating the initial gain. System B is recommended for general synthesis.
Detailed Protocol: System B (MTBE/Heptane)
This protocol is designed to be self-validating. If the solution turns cloudy before Heptane addition, the concentration of the amine is too high (risk of oiling out).
Reagents:
-
Precursor: Z-Hyp(tBu)-OtBu (10 mmol)
-
Catalyst: Pd/C (10% w/w)
-
Solvent: Methanol (for hydrogenation), MTBE (anhydrous), Heptane, 4M HCl in Dioxane.
Step-by-Step:
-
Hydrogenation: Dissolve Z-Hyp(tBu)-OtBu in Methanol. Add Pd/C and stir under H2 (1 atm) for 4 hours.
-
Filtration: Filter off the catalyst over Celite. Critical: Evaporate Methanol completely (rotary evaporator, <30°C) to obtain the oily free amine. Residual methanol will prevent precipitation.
-
Solubilization: Dissolve the oily residue in anhydrous MTBE (5 mL per gram of amine).
-
Salt Formation: Cool to 0°C. Dropwise, add 1.05 equivalents of 4M HCl in Dioxane.
-
Checkpoint: The solution may become slightly turbid. Ensure temperature remains <5°C to prevent acidolysis.
-
-
Precipitation: Remove the ice bath. Add Heptane dropwise with vigorous stirring until a ratio of 1:3 (MTBE:Heptane) is reached.
-
Isolation: A white precipitate should form. Stir for 30 minutes. Filter under N2 pressure or vacuum.
-
Drying: Dry in a vacuum desiccator over P2O5 / KOH pellets to remove trace acid.
Process Logic & Decision Flow
The following diagram illustrates the decision matrix for selecting the appropriate isolation method based on project requirements (Yield vs. Purity).
Figure 1: Decision matrix for solvent selection based on the specific requirements of yield versus purity.
Troubleshooting "Oiling Out"
A common failure mode in this synthesis is the product separating as a sticky oil rather than a solid.
-
Cause 1: Residual Alcohol. If the methanol from the hydrogenation step is not 100% removed, the salt will solvate in the methanol/ether mix and oil out.
-
Fix: Co-evaporate with Toluene twice before adding MTBE.
-
-
Cause 2: Wet Solvents. Water causes the hygroscopic HCl salt to clump.
-
Fix: Use anhydrous solvents and dry HCl/Dioxane.
-
-
Cause 3: Temperature. Adding anti-solvent (Heptane/Hexane) too fast at room temperature.
-
Fix: Perform the addition at 0°C - 5°C.
-
References
-
Bodanszky, M., & Bodanszky, A. (1994).[2] The Practice of Peptide Synthesis (2nd ed.). Springer-Verlag. (General principles of peptide salt isolation and crystallization).
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Stability data on tert-butyl esters and ethers in acidic media).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (Detailed mechanisms of acid-labile protecting group cleavage).
-
Stott, K., et al. (2004). "Solid Phase Peptide Synthesis: The Case of the Difficult Sequence." Journal of the American Chemical Society.[3] (Discusses aggregation and solubility issues of protected peptides).
Sources
A Comparative Guide to Assessing the Optical Purity of H-Hyp(tBu)-OtBu.HCl via Chiral Chromatography
This guide provides an in-depth, technical comparison of methodologies for assessing the optical purity of H-Hyp(tBu)-OtBu.HCl ((2S,4R)-4-(tert-Butoxy)-L-proline tert-butyl ester hydrochloride), a critical protected amino acid derivative used in advanced peptide synthesis and pharmaceutical development. We will explore the primacy of chiral High-Performance Liquid Chromatography (HPLC) and contrast it with alternative analytical techniques, providing field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity in Drug Development
H-Hyp(tBu)-OtBu.HCl is a non-natural amino acid building block. Its incorporation into peptide-based active pharmaceutical ingredients (APIs) demands stringent control over its stereochemical integrity. The biological systems in which drugs operate are inherently chiral, meaning that enantiomers of a racemic drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] One enantiomer may be the active therapeutic agent (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[1][3] Consequently, regulatory bodies like the FDA and international guidelines (ICH) mandate rigorous assessment and control of enantiomeric purity.[4]
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive technique for separating and quantifying enantiomers due to its high resolution, sensitivity, and robustness.[1][5]
The Principle of Chiral Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible. Chiral chromatography introduces a chiral environment, most commonly through a Chiral Stationary Phase (CSP). The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[6] These complexes have different energies of formation and stability, causing one enantiomer to be retained longer on the column, thus enabling their separation.
Strategic Method Development for H-Hyp(tBu)-OtBu.HCl
A systematic approach to method development is crucial for achieving a robust and reliable separation. The process involves careful selection of the CSP and optimization of the mobile phase.
1. Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. For a protected amino acid derivative like H-Hyp(tBu)-OtBu.HCl, several classes of CSPs are viable candidates:
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose coated or immobilized on silica are the most widely used CSPs due to their broad enantioselectivity.[3] They are versatile and can be used in normal-phase, reversed-phase, or polar organic modes. For H-Hyp(tBu)-OtBu.HCl, an immobilized polysaccharide column is an excellent starting point.
-
Macrocyclic Glycopeptide CSPs: Phases like teicoplanin or vancomycin are particularly effective for polar and ionic compounds, including amino acids.[7] They offer unique chiral recognition mechanisms and are compatible with aqueous mobile phases.
-
Ligand-Exchange CSPs: These are specifically designed for the resolution of amino acids and their derivatives, involving the formation of ternary complexes with a metal ion (often copper).[8]
2. Mobile Phase Optimization: Once a promising CSP is identified, the mobile phase composition is optimized to achieve the desired resolution and analysis time.
-
Normal-Phase (NP): Typically uses mixtures of alkanes (e.g., n-hexane) and alcohols (e.g., isopropanol, ethanol). This mode often provides excellent selectivity on polysaccharide CSPs.
-
Polar Organic (PO): Uses polar solvents like acetonitrile, methanol, and ethanol. This mode can offer different selectivity and is often faster than NP.
-
Additives: Small amounts of acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additives are often essential. For the HCl salt of H-Hyp(tBu)-OtBu, an acidic additive can help improve peak shape by ensuring a consistent ionic state of the analyte.
Detailed Experimental Protocol: Chiral HPLC Analysis
This section provides a robust, self-validating protocol for determining the enantiomeric excess (%ee) of H-Hyp(tBu)-OtBu.HCl.
Objective: To separate and quantify the desired (2S,4R) enantiomer from the potential (2R,4S) enantiomeric impurity.
1. Instrumentation and Materials:
-
HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: Immobilized amylose-based CSP, e.g., CHIRALPAK® IA-3 (3 µm, 4.6 x 150 mm).
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample: H-Hyp(tBu)-OtBu.HCl.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase | n-Hexane / Isopropanol / TFA (95 : 5 : 0.1, v/v/v) | A typical normal-phase condition for polysaccharide columns, offering good selectivity. TFA is added to improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 25 °C | Provides consistent retention times. Temperature can be varied (e.g., 15-40°C) to optimize resolution. |
| Detection | UV at 210 nm | Amide bonds in the proline ring exhibit UV absorbance at low wavelengths. |
| Injection Vol. | 5 µL | A small volume to prevent column overload and band broadening. |
| Run Time | 15 minutes | Sufficient to allow for the elution of both enantiomers. |
3. Sample Preparation:
-
Stock Solution: Accurately weigh ~10 mg of H-Hyp(tBu)-OtBu.HCl and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Working Solution: Dilute the stock solution 1:10 with the mobile phase to a final concentration of 100 µg/mL.
-
Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter before injection.
4. Data Analysis and Calculation: The enantiomeric excess (%ee) is calculated to determine the optical purity. This value represents the percentage excess of the major enantiomer over the minor one.
-
Formula: %ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Where Area_major is the peak area of the desired (2S,4R) enantiomer.
-
Where Area_minor is the peak area of the undesired enantiomeric impurity.
-
Comparison with Alternative Methodologies
While chiral HPLC is the industry standard, it is instructive to compare it with other techniques used for assessing optical purity.
| Feature | Chiral HPLC | Polarimetry | NMR with Chiral Shift Reagents | Chiral SFC |
| Principle | Differential partitioning with a CSP | Measurement of bulk optical rotation of plane-polarized light[9] | Formation of diastereomeric complexes observed in the NMR spectrum | Differential partitioning with a CSP using supercritical CO₂ |
| Sensitivity | Very High (can detect <0.1% impurity) | Low (generally requires >5% impurity for accuracy) | Moderate to Low | Very High |
| Quantitative Accuracy | High | Low (prone to errors from other impurities) | Moderate (integration can be challenging) | High |
| Speed | Moderate (10-30 min/sample) | Very Fast (<1 min/sample) | Slow (requires sample prep and longer acquisition) | Very Fast (2-10 min/sample) |
| Regulatory Acceptance | Gold Standard (ICH/USP/FDA)[4][10] | Legacy method, used for identity but not for purity | Supplemental, used for structural confirmation | High and growing (seen as a "green" alternative)[2] |
| Development Cost | Moderate | Low | High (requires NMR and specialized reagents) | High (requires dedicated SFC system) |
Method Validation: The Pillar of Trustworthiness
A developed chiral HPLC method is not complete until it is validated for its intended purpose, following guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[10][11] Key validation parameters include:
-
Specificity: The method must demonstrate baseline resolution between the two enantiomers and from any other potential impurities.
-
Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling impurities at low levels (e.g., 0.1%).
-
Linearity: The detector response must be proportional to the concentration of the enantiomers over a defined range.[12]
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of the enantiomeric impurity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Conclusion
For the definitive assessment of the optical purity of H-Hyp(tBu)-OtBu.HCl, chiral HPLC stands as the unequivocal method of choice. Its unparalleled sensitivity, quantitative accuracy, and universal regulatory acceptance make it indispensable for quality control in pharmaceutical manufacturing. While techniques like polarimetry offer rapid screening and NMR provides structural insights, neither can replace the robust, quantitative power of a validated chiral HPLC method for ensuring the stereochemical integrity of this critical synthetic building block.
References
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
14.3: Chiral Chromatography. (2020, August 20). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Chiral High Performance Liquid Chromatography: Review. (2020, July 30). International Journal of Pharmacy & Pharmaceutical Research. Retrieved February 7, 2026, from [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC. (2021, February 21). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved February 7, 2026, from [Link]
-
Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. Retrieved February 7, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 7, 2026, from [Link]
-
Chiral analysis - Wikipedia. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved February 7, 2026, from [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019, February 10). Research Journal of Pharmacy and Technology. Retrieved February 7, 2026, from [Link]
-
The Secrets to Mastering Chiral Chromatography. (2023, May 3). RotaChrom. Retrieved February 7, 2026, from [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC. (2021, April 6). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, February 6). LCGC International. Retrieved February 7, 2026, from [Link]
-
H-Hyp(tBu)-OtBu HCl; [367453-05-2]. (n.d.). Aapptec Peptides. Retrieved February 7, 2026, from [Link]
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC. (2020, November 30). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Chemical Society Reviews. Retrieved February 7, 2026, from [Link]
-
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. (2003, February 14). PubMed. Retrieved February 7, 2026, from [Link]
-
Validation of HPLC Techniques for Pharmaceutical Analysis. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]
- Synthesis method of Boc-L-hydroxyproline - Google Patents. (n.d.). Google Patents.
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. Retrieved February 7, 2026, from [Link]
-
Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023, September 25). Impactfactor.org. Retrieved February 7, 2026, from [Link]
-
Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. (2001, November 15). PubMed. Retrieved February 7, 2026, from [Link]
Sources
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- 5. phx.phenomenex.com [phx.phenomenex.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 10. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of H-Hyp(tBu)-OtBu.HCl
Navigating the lifecycle of specialized reagents extends beyond the benchtop; it culminates in their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of H-Hyp(tBu)-OtBu.HCl (O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride), a common protected amino acid derivative in peptide synthesis and drug development. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent properties of H-Hyp(tBu)-OtBu.HCl is fundamental to appreciating the necessity of specific disposal procedures. This compound is not benign and requires careful handling from acquisition to disposal.
-
Chemical Identity: H-Hyp(tBu)-OtBu.HCl is a combustible, solid organic compound. It is the hydrochloride salt of a protected hydroxyproline amino acid derivative.[1][2]
-
Primary Hazards: According to the Globally Harmonized System (GHS), H-Hyp(tBu)-OtBu.HCl is classified with the following hazards:
-
Environmental Considerations: As a complex organic molecule, it must not be allowed to enter drains or sewer systems.[4][5][6] Improper release can be detrimental to aquatic life and ecosystems. The guiding principle is to prevent environmental discharge.[4][6]
These classifications mandate that the compound be treated as hazardous chemical waste. The primary risk during disposal is not high reactivity, but rather personnel exposure (ingestion, eye contact) and environmental contamination.
Core Principles of H-Hyp(tBu)-OtBu.HCl Waste Management
Before detailing specific steps, it is crucial to internalize these overarching principles:
-
Segregation is Key: Never mix this waste with general laboratory trash or other incompatible waste streams.
-
Consult Local Regulations: Disposal procedures must always comply with federal, state, and local environmental control regulations, as well as your institution's specific Environmental Health & Safety (EHS) guidelines.[7]
-
Licensed Disposal: The ultimate destination for this chemical waste is a licensed chemical destruction plant or a facility capable of controlled incineration with flue gas scrubbing.[4]
Step-by-Step Disposal Protocols
This section provides actionable workflows for common scenarios involving H-Hyp(tBu)-OtBu.HCl waste.
Protocol 1: Disposal of Unused or Expired Solid Reagent
This is the most straightforward disposal scenario, involving the pure, solid chemical.
-
Container Preparation:
-
Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.
-
The container must be clearly labeled with the full chemical name: "H-Hyp(tBu)-OtBu.HCl" or "O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride".
-
Affix the appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).[3]
-
-
Waste Collection:
-
Place the sealed and labeled container in a designated "Solid Chemical Waste" accumulation area.
-
Do not consolidate partially empty containers from different chemicals unless explicitly permitted by your EHS office.
-
-
Arrange for Pickup:
-
Follow your institution's procedure for hazardous waste pickup by a licensed contractor.
-
Protocol 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This protocol covers items like weighing paper, gloves, and wipers that have come into direct contact with the solid chemical.
-
Collection:
-
Immediately after use, place all contaminated disposables into a designated, clearly labeled, and sealable plastic bag or a lined solid waste container.
-
-
Labeling:
-
The container must be labeled as "Solid Chemical Waste" and should list "H-Hyp(tBu)-OtBu.HCl" as a contaminant.
-
-
Disposal:
-
Once the container is full, seal it and move it to the hazardous waste accumulation area for collection by your licensed waste contractor.
-
Protocol 3: Decontamination and Disposal of Empty Containers
An "empty" container is never truly empty and must be decontaminated before it can be considered non-hazardous.
-
Triple Rinse Procedure:
-
Rinse the container three times with a suitable solvent in which H-Hyp(tBu)-OtBu.HCl is soluble (e.g., methanol, ethanol, or water).
-
Crucially, the rinsate is now considered hazardous waste. Collect all rinsate in a designated "Hazardous Liquid Waste" container that is compatible with the solvent used.
-
-
Rinsate Disposal:
-
Label the liquid waste container with the name of the solvent and list "Trace H-Hyp(tBu)-OtBu.HCl" as a contaminant.
-
Manage this liquid waste according to your institution's protocols for flammable or aqueous waste, depending on the solvent used.
-
-
Container Disposal:
-
After the triple rinse, deface or remove the original label to prevent misuse.
-
The clean, decontaminated container can now typically be disposed of in the appropriate recycling bin (e.g., glass or plastic) or as regular trash, in accordance with institutional policy.[4]
-
Data Summary and Workflow Visualization
To facilitate quick reference and decision-making, the following table and diagram summarize the disposal process.
Table 1: Waste Stream Management for H-Hyp(tBu)-OtBu.HCl
| Waste Stream | Description | Container Requirements | Labeling | Disposal Route |
| Bulk Solid | Unused, expired, or off-spec solid H-Hyp(tBu)-OtBu.HCl. | Original or compatible, sealed container. | Full Chemical Name, GHS Hazard Pictograms. | Licensed Chemical Waste Contractor (Incineration).[4] |
| Contaminated Solids | Gloves, weighing paper, wipers, etc., contaminated with the solid. | Lined, sealable solid waste container or heavy-duty bag. | "Solid Chemical Waste contaminated with H-Hyp(tBu)-OtBu.HCl". | Licensed Chemical Waste Contractor. |
| Contaminated Liquid | Rinsate from decontaminating empty containers. | Compatible solvent waste container (e.g., glass bottle for solvents). | Name of solvent(s) and "Trace H-Hyp(tBu)-OtBu.HCl". | Licensed Chemical Waste Contractor (Solvent Incineration). |
| Decontaminated Containers | Original containers that have been triple-rinsed. | N/A | Original label must be defaced or removed. | Recycling or regular trash, per institutional policy.[4] |
Diagram 1: Disposal Workflow for H-Hyp(tBu)-OtBu.HCl
Caption: Disposal decision workflow for H-Hyp(tBu)-OtBu.HCl waste streams.
References
-
Carl ROTH. Safety Data Sheet: Hydrochloric acid. [Online] Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Hydrochloric acid. [Online] Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Hydrochloric acid. [Online] Available at: [Link]
-
Ohio.gov. MSDS - HYDROCHLORIC ACID 20' Be. [Online] Available at: [Link]
-
AAPPTec, LLC. Safety Data Sheet. [Online] Available at: [Link]
-
Chemsrc. H-Gly-OtBu·HCl | CAS#:27532-96-3. [Online] Available at: [Link]
-
Aapptec Peptides. H-Hyp(tBu)-OtBu HCl; [367453-05-2]. [Online] Available at: [Link]
-
PubChem. (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. [Online] Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. H-Hyp(tBu)-OtBu·HCl O-tert·Butyl-trans-4-hydroxy-L-prolinetert·butyl ester hydrochloride [m.chemicalbook.com]
- 3. H-HYP(TBU)-OTBU HCL | 367453-05-2 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling H-Hyp(tBu)-OtBu.HCl
Introduction: The Dual-Risk Context
In peptide synthesis, H-Hyp(tBu)-OtBu.HCl (CAS: 367453-05-2) is a critical building block. As a hydrochloride salt of a protected amino acid, it presents a dual-risk profile :
-
Personnel Safety: While not acutely toxic like cyanides, it is a mucous membrane irritant . The HCl moiety means that upon contact with moisture (sweat, tears, lung tissue), it hydrolyzes to release acidic protons, causing immediate irritation or burns.
-
Reagent Integrity: This compound is hygroscopic . Improper handling doesn't just risk operator safety; it degrades the reagent (clumping, hydrolysis), leading to failed couplings and expensive yield losses in downstream synthesis.
This guide provides a self-validating safety system that protects you from the chemical and the chemical from the environment.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific hazards. This is not a generic "white powder"; it is an acidic salt.
| Hazard Class | GHS Code | Description | Mechanism of Injury |
| Skin Irritation | H315 | Causes skin irritation.[1] | Acidic hydrolysis on damp skin disrupts the stratum corneum. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Fine dust dissolves in tear fluid, lowering pH and causing corneal abrasion. |
| STOT-SE | H335 | May cause respiratory irritation.[1] | Inhalation of dust irritates the upper respiratory tract. |
Self-Validating Check:
If you detect an acrid, acidic odor or see the powder clumping rapidly, your engineering controls (humidity/ventilation) have failed.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab wear." Use this specific matrix designed for handling fine, acidic, hygroscopic powders.
Hierarchy of Controls
(See Diagram 1 below for the logical flow of protection)
| Protection Zone | Recommended PPE | Technical Rationale (The "Why") |
| Respiratory | Fume Hood (Primary) N95/P2 Mask (Secondary) | Engineering Control First: The primary barrier is the airflow of the hood. The mask is a backup against turbulence-induced dust drift. |
| Ocular | Chemical Splash Goggles | Safety Glasses are Insufficient. Fine powders can drift around the sides of glasses. Goggles form a seal, preventing acidic dust from reaching the eye. |
| Dermal (Hands) | Nitrile Gloves (Double Layer) Thickness: ≥ 5 mil | Permeation & Dexterity: Nitrile offers excellent resistance to weak acids. Double gloving allows you to shed the outer layer immediately if contaminated, keeping the inner layer clean for instrument operation. |
| Body | Lab Coat (High-Neck, Cotton/Poly) | Synthetic blends can melt if a fire occurs (rare but possible with organic solvents used later). High-neck coverage prevents dust settling on the collarbone/neck area. |
Operational Workflow: Step-by-Step Protocol
This protocol integrates safety with technique to ensure high-purity handling.
Phase 1: Preparation & Weighing
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat.
-
Reason: Dry amino acid salts carry high static charges, causing "fly-away" powder that contaminates the balance and the user.
-
-
Environment: Work exclusively within a certified chemical fume hood.
-
Transfer: Use a stainless steel or anti-static plastic spatula. Do not pour from the bottle.
Phase 2: Solubilization (The Critical Moment)
-
Solvent Addition: Add the solvent (e.g., DMF, DCM) to the powder, not the reverse.
-
Pressure Release: If dissolving in a closed vessel, vent frequently.
-
Reason: Exothermic solvation or minor off-gassing can build pressure, risking a splash upon opening.
-
Phase 3: Spill Response
-
Minor Spill (Powder): Do not blow. Cover with a damp paper towel (to prevent dust) and wipe up.
-
Major Spill (Liquid): Neutralize with sodium bicarbonate (baking soda) before cleanup if the solution is acidic.
Visualizations
Diagram 1: The Hierarchy of Protection
This diagram illustrates the decision logic for protecting the operator and the sample simultaneously.
Caption: The multi-layered defense system. Engineering controls (Hood) are the primary defense; PPE acts as the critical fail-safe against dust drift and contact.
Diagram 2: Operational Workflow & Waste Stream
A logical flow for handling the material from storage to disposal.
Caption: The handling lifecycle. Note the critical equilibration step to prevent moisture condensation, which degrades this hygroscopic salt.
Disposal & Deactivation
Responsible science includes the end-of-life of the reagent.
-
Waste Classification: Hazardous Organic Waste (Halogenated if DCM is used; Non-halogenated otherwise).
-
Do Not Flush: Never dispose of amino acid derivatives down the drain. They can affect local water nitrogen levels and are regulated.
-
Container: Collect in High-Density Polyethylene (HDPE) or glass carboys labeled "Organic Waste - Acidic."
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 329780870 (H-Hyp(tBu)-OtBu hydrochloride). [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
